molecular formula C22H30Cl2F2N4O2S B12367229 DDD100097

DDD100097

Cat. No.: B12367229
M. Wt: 523.5 g/mol
InChI Key: HLJCVRXGZMOFDS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,6-dichloro-N-(difluoromethyl)-4-[3-(1-methylpiperidin-4-yl)propyl]-N-(1,3,5-trimethylpyrazol-4-yl)benzenesulfonamide is a complex small molecule of significant interest in chemical biology and preclinical research. Its structure, featuring a benzenesulfonamide core substituted with a piperidine-propyl chain and a dichloro-difluoromethyl pyrazole group, suggests potential as a versatile scaffold for modulating protein-protein interactions or enzyme activity. The inclusion of a sulfonamide moiety is a common feature in many pharmacologically active compounds, particularly those designed as enzyme inhibitors. Researchers are investigating this compound as a potential lead in the development of targeted chemical probes , especially for studying neurological or oncological pathways where the 1-methylpiperidine and lipophilic aryl groups may confer favorable properties for crossing biological barriers. The precise mechanism of action is an active area of investigation, but its design hints at potential activity against specific kinase families or other ATP-binding proteins. This product is intended for research applications such as high-throughput screening, in vitro assay development, and structure-activity relationship (SAR) studies . It is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C22H30Cl2F2N4O2S

Molecular Weight

523.5 g/mol

IUPAC Name

2,6-dichloro-N-(difluoromethyl)-4-[3-(1-methylpiperidin-4-yl)propyl]-N-(1,3,5-trimethylpyrazol-4-yl)benzenesulfonamide

InChI

InChI=1S/C22H30Cl2F2N4O2S/c1-14-20(15(2)29(4)27-14)30(22(25)26)33(31,32)21-18(23)12-17(13-19(21)24)7-5-6-16-8-10-28(3)11-9-16/h12-13,16,22H,5-11H2,1-4H3

InChI Key

HLJCVRXGZMOFDS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1C)C)N(C(F)F)S(=O)(=O)C2=C(C=C(C=C2Cl)CCCC3CCN(CC3)C)Cl

Origin of Product

United States

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of DDD100097

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DDD100097 is a potent inhibitor of N-myristoyltransferase (NMT) with significant activity against Trypanosoma brucei, the causative agent of Human African Trypanesomiasis (HAT), also known as sleeping sickness. This document provides a detailed technical overview of the mechanism of action of this compound, consolidating available quantitative data, experimental methodologies, and visualizing key molecular interactions and pathways. Developed as a lead compound from the pyrazole sulfonamide series, this compound exhibits improved central nervous system (CNS) penetration, making it a candidate for treating the late, neurological stage of HAT.[1]

Core Mechanism of Action: Inhibition of N-Myristoyltransferase

The primary molecular target of this compound is N-myristoyltransferase (NMT). NMT is a crucial eukaryotic enzyme that catalyzes the covalent attachment of myristate, a 14-carbon saturated fatty acid, from myristoyl-CoA to the N-terminal glycine residue of a wide range of substrate proteins. This process, known as N-myristoylation, is vital for the proper function and localization of these proteins, many of which are involved in essential cellular processes such as signal transduction, protein-protein interactions, and membrane targeting.

In Trypanosoma brucei, the inhibition of NMT (TbNMT) disrupts the myristoylation of key parasitic proteins, leading to a cascade of downstream effects that ultimately result in parasite death.[2][3] The action of this compound is trypanocidal, causing a rapid killing of the parasites.[2]

Signaling Pathway and Molecular Interactions

The binding of this compound to TbNMT is competitive with the protein substrate.[2] While a crystal structure of this compound in complex with TbNMT is not publicly available, the binding mode can be inferred from the co-crystal structure of the closely related precursor compound, DDD85646, with human NMT (HsNMT), which shares high sequence identity in the active site with TbNMT.[3][4]

The pyrazole sulfonamide scaffold of these inhibitors occupies the peptide-binding pocket of the enzyme. Key interactions include the formation of a salt bridge between the positively charged piperazine ring (or equivalent basic center in this compound) and the negatively charged C-terminus of NMT.[4] Additionally, hydrogen bonds are formed with conserved residues within the active site, such as Ser405.[4] The modifications made to DDD85646 to generate this compound, specifically capping the sulfonamide and replacing a rigid aromatic core with a flexible linker, were designed to reduce the polar surface area and improve blood-brain barrier permeability without compromising the critical interactions required for potent inhibition.[1]

cluster_NMT_Inhibition This compound Inhibition of N-Myristoylation Myristoyl_CoA Myristoyl-CoA NMT TbNMT Myristoyl_CoA->NMT Binds to enzyme Myristoylated_Protein Myristoylated Protein NMT->Myristoylated_Protein Catalyzes myristoylation Cell_Death Parasite Cell Death NMT->Cell_Death Leads to Substrate_Protein Substrate Protein (N-terminal Glycine) Substrate_Protein->NMT Binds to enzyme This compound This compound This compound->NMT Inhibits (competes with substrate)

Caption: Mechanism of this compound action on T. brucei NMT.

Quantitative Data

The following tables summarize the key quantitative data for this compound and its precursor, DDD85646.

Table 1: In Vitro Potency and Selectivity

CompoundTargetIC50 (nM)T. brucei EC50 (nM)Selectivity (HsNMT IC50 / T. brucei EC50)
This compound TbNMT-2>100
DDD85646 TbNMT22~2
This compound HsNMT>200--
DDD85646 HsNMT4--

Data sourced from Brand et al., J Med Chem, 2014.[1]

Table 2: Physicochemical and Pharmacokinetic Properties

CompoundMolecular WeightPolar Surface Area (Ų)Brain:Blood Ratio (Mouse)
This compound 523.46-1.6
DDD85646 536.4680.7<0.1

Data sourced from Brand et al., J Med Chem, 2014 and MedKoo Biosciences.[1][5]

Experimental Protocols

N-Myristoyltransferase (NMT) Biochemical Assay (General Protocol)

This protocol describes a common method for determining the in vitro inhibitory activity of compounds against NMT.

  • Enzyme and Substrates: Recombinant T. brucei NMT (TbNMT) and human NMT (HsNMT) are expressed and purified. Myristoyl-CoA is used as the acyl donor, and a synthetic peptide corresponding to the N-terminus of a known NMT substrate (e.g., a peptide derived from ARF2) is used as the acyl acceptor.

  • Assay Principle: The assay measures the transfer of a radiolabeled or fluorescently tagged myristoyl group from myristoyl-CoA to the peptide substrate.

  • Procedure:

    • A reaction mixture is prepared containing buffer (e.g., HEPES), a reducing agent (e.g., DTT), and a detergent (e.g., Triton X-100).

    • The NMT enzyme is added to the mixture.

    • The test compound (this compound) is added at various concentrations.

    • The reaction is initiated by the addition of myristoyl-CoA (containing a [³H]myristoyl-CoA tracer) and the peptide substrate.

    • The reaction is incubated at a controlled temperature (e.g., 30°C) for a specific time.

    • The reaction is stopped, and the myristoylated peptide is separated from the unreacted myristoyl-CoA. This can be achieved using methods like reverse-phase HPLC, scintillation proximity assay (SPA), or by spotting onto phosphocellulose paper followed by washing.

    • The amount of radioactivity incorporated into the peptide is quantified using a scintillation counter.

  • Data Analysis: The percentage of inhibition is calculated for each compound concentration relative to a control without inhibitor. IC50 values are determined by fitting the dose-response data to a suitable equation.

cluster_workflow NMT Biochemical Assay Workflow start Prepare Reaction Mixture (Buffer, DTT, Triton X-100) add_nmt Add NMT Enzyme start->add_nmt add_inhibitor Add this compound (Varying Concentrations) add_nmt->add_inhibitor start_reaction Initiate with [3H]Myristoyl-CoA and Peptide Substrate add_inhibitor->start_reaction incubate Incubate at 30°C start_reaction->incubate stop_reaction Stop Reaction incubate->stop_reaction separate Separate Myristoylated Peptide stop_reaction->separate quantify Quantify Radioactivity separate->quantify analyze Calculate IC50 quantify->analyze cluster_workflow T. brucei Whole-Cell Viability Assay Workflow seed_cells Seed T. brucei into Microtiter Plate add_compound Add this compound (Serial Dilution) seed_cells->add_compound incubate_cells Incubate for 48-72 hours add_compound->incubate_cells add_indicator Add AlamarBlue (Resazurin) incubate_cells->add_indicator incubate_indicator Incubate for 4-24 hours add_indicator->incubate_indicator read_plate Measure Fluorescence incubate_indicator->read_plate analyze Calculate EC50 read_plate->analyze

References

DDD100097: A Technical Guide to a CNS-Penetrant N-Myristoyltransferase Inhibitor for Trypanosoma brucei

Author: BenchChem Technical Support Team. Date: November 2025

A Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

N-Myristoyltransferase (NMT) is a critical enzyme for the viability of the protozoan parasite Trypanosoma brucei, the causative agent of Human African Trypanosomiasis (HAT), also known as sleeping sickness. NMT's essential role in parasite survival has made it a key target for novel therapeutic development. This technical guide provides an in-depth overview of DDD100097, a potent and CNS-penetrant inhibitor of Trypanosoma brucei N-myristoyltransferase (TbNMT). This document consolidates key data, outlines detailed experimental protocols for NMT inhibition assays, and presents critical signaling pathways and experimental workflows through structured diagrams.

Introduction to N-Myristoyltransferase (NMT) and its Role as a Drug Target

N-myristoyltransferase is a ubiquitous eukaryotic enzyme responsible for the covalent attachment of myristate, a 14-carbon saturated fatty acid, to the N-terminal glycine residue of a multitude of substrate proteins. This irreversible modification, known as N-myristoylation, is crucial for the proper function and localization of these proteins. It plays a vital role in various cellular processes, including signal transduction, protein-protein interactions, and the anchoring of proteins to cellular membranes.

In many pathogens, including the protozoan parasite Trypanosoma brucei, NMT is essential for viability, making it an attractive target for the development of novel anti-parasitic drugs[1][2]. Inhibition of NMT disrupts the function of numerous myristoylated proteins that are vital for the parasite's survival and virulence. The significant differences between the substrate-binding pockets of parasitic and human NMTs allow for the development of selective inhibitors with minimal off-target effects in the host.

This compound: A Potent Inhibitor of Trypanosoma brucei NMT

This compound is a pyrazole sulfonamide-based inhibitor that has demonstrated significant potency against Trypanosoma brucei N-myristoyltransferase (TbNMT) and has shown efficacy in animal models of HAT. A key feature of this compound is its ability to penetrate the central nervous system (CNS), a critical characteristic for treating the late stage of the disease where the parasite has crossed the blood-brain barrier[3].

Chemical and Physical Properties
PropertyValue
IUPAC Name 2,6-dichloro-N-(difluoromethyl)-4-[3-(1-methylpiperidin-4-yl)propyl]-N-(1,3,5-trimethyl-1H-pyrazol-4-yl)benzenesulfonamide[4]
Molecular Formula C22H30Cl2F2N4O2S[5]
Molecular Weight 523.46 g/mol [5]
CAS Number 1215012-74-0[5]
Canonical SMILES CC1=C(C(=NN1C)C)N(C(F)F)S(=O)(=O)C2=C(C=C(C=C2Cl)CCCC3CCN(CC3)C)Cl[4]
Quantitative Data: In Vitro Potency

The inhibitory activity of this compound against Trypanosoma brucei NMT (TbNMT) and its selectivity against the human ortholog (HsNMT1) have been quantitatively assessed.

CompoundTargetIC50 (nM)Reference
This compound (Compound 40) Trypanosoma brucei NMT (TbNMT)3[3]
This compound (Compound 40) Human NMT1 (HsNMT1)>10,000[3]

Mechanism of Action and Signaling Pathways

NMT inhibition by compounds like this compound leads to a global disruption of protein myristoylation in the parasite. This, in turn, affects multiple downstream signaling pathways critical for parasite survival. Myristoylation is essential for the function of key proteins involved in cell signaling, proliferation, and survival. For instance, the proto-oncogene c-Src requires N-myristoylation for its kinase activity and proper cellular localization[6]. By preventing the myristoylation of these essential proteins, NMT inhibitors can induce cell cycle arrest, apoptosis, and ultimately, cell death in cancer cells and parasites[6].

NMT_Signaling_Pathway General NMT Signaling Pathway cluster_NMT_action N-Myristoyltransferase Activity cluster_downstream Downstream Effects cluster_inhibition Inhibition by this compound Myristoyl_CoA Myristoyl-CoA NMT NMT Myristoyl_CoA->NMT binds Myristoylated_Protein Myristoylated Protein NMT->Myristoylated_Protein catalyzes transfer CoA CoA NMT->CoA releases Substrate_Protein Substrate Protein (N-terminal Glycine) Substrate_Protein->NMT binds Membrane_Localization Membrane Localization Myristoylated_Protein->Membrane_Localization enables Signal_Transduction Signal Transduction (e.g., Src Kinase) Membrane_Localization->Signal_Transduction initiates Cellular_Functions Cellular Functions (Proliferation, Survival) Signal_Transduction->Cellular_Functions regulates This compound This compound This compound->NMT inhibits Fluorogenic_Assay_Workflow Workflow for Fluorogenic NMT Inhibition Assay cluster_preparation Assay Preparation cluster_reaction Enzymatic Reaction cluster_detection Detection and Analysis Prepare_Reagents Prepare Reagents: - NMT Enzyme - Myristoyl-CoA - Peptide Substrate - this compound Dilutions - Fluorogenic Dye Add_Components Add to Microplate: 1. This compound 2. NMT Enzyme 3. Fluorogenic Dye Prepare_Reagents->Add_Components Initiate_Reaction Initiate Reaction: Add Myristoyl-CoA & Peptide Substrate Add_Components->Initiate_Reaction Incubate Incubate at 30°C Initiate_Reaction->Incubate Measure_Fluorescence Measure Fluorescence (Excitation/Emission) Incubate->Measure_Fluorescence Calculate_Inhibition Calculate % Inhibition Measure_Fluorescence->Calculate_Inhibition Determine_IC50 Determine IC50 Value Calculate_Inhibition->Determine_IC50

References

The Discovery and Development of DDD100097: A CNS-Penetrant N-Myristoyltransferase Inhibitor for Human African Trypanosomiasis

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Human African Trypanosomiasis (HAT), or sleeping sickness, is a devastating parasitic disease caused by Trypanosoma brucei. The late stage of the disease, involving the central nervous system (CNS), presents a significant therapeutic challenge due to the blood-brain barrier's impermeability to many trypanocidal agents. This has driven the search for novel, CNS-penetrant drugs. This whitepaper details the discovery and preclinical development of DDD100097, a potent and selective inhibitor of Trypanosoma brucei N-myristoyltransferase (TbNMT), an enzyme essential for parasite viability. This compound emerged from a lead optimization program of an earlier pyrazole sulfonamide series and was specifically designed to overcome the poor CNS exposure of its predecessors. This document provides a comprehensive overview of the discovery, mechanism of action, synthesis, and preclinical evaluation of this compound, including detailed experimental protocols and quantitative data to serve as a resource for researchers in the field of antiparasitic drug discovery.

Introduction: The Urgent Need for New HAT Therapies

Human African Trypanosomiasis is a vector-borne parasitic disease that is fatal if left untreated.[1] The disease progresses from a hemolymphatic (stage 1) to a meningoencephalitic (stage 2) phase, where parasites cross the blood-brain barrier.[1] Current treatments for stage 2 HAT are limited, often toxic, and face challenges with administration and parasite resistance. N-myristoyltransferase (NMT), an enzyme that catalyzes the covalent attachment of myristate to the N-terminal glycine of a range of proteins, has been identified as a promising drug target in T. brucei.[2] This modification is crucial for protein localization, stability, and function, and its disruption has been shown to be lethal to the parasite.[2][3]

The development of TbNMT inhibitors has been a key focus of research, leading to the identification of the pyrazole sulfonamide DDD85646 as a potent lead compound. However, its utility was limited by poor CNS penetration, restricting its potential to treat stage 1 of the disease. This led to a focused lead optimization campaign to design analogs with improved brain permeability, culminating in the discovery of this compound.

Mechanism of Action: Inhibition of N-Myristoyltransferase

This compound exerts its trypanocidal activity through the specific inhibition of T. brucei N-myristoyltransferase. NMT is a vital enzyme in eukaryotes that facilitates the co- and post-translational modification of a multitude of proteins involved in various cellular processes.

The N-Myristoylation Pathway in Trypanosoma brucei

The N-myristoylation pathway is a critical process for the survival and propagation of T. brucei. The enzyme NMT transfers a myristoyl group from myristoyl-CoA to the N-terminal glycine residue of substrate proteins. This lipid modification is essential for the proper localization and function of these proteins, many of which are involved in key cellular signaling and trafficking pathways.[2][4] Inhibition of TbNMT disrupts these pathways, leading to parasite death.[2]

N_Myristoylation_Pathway cluster_enzyme Enzyme Myristoyl-CoA Myristoyl-CoA TbNMT Trypanosoma brucei N-Myristoyltransferase (TbNMT) Myristoyl-CoA->TbNMT Binds Substrate_Protein Substrate Protein (N-terminal Glycine) Substrate_Protein->TbNMT Binds Myristoylated_Protein N-Myristoylated Protein TbNMT->Myristoylated_Protein Catalyzes myristoylation CoA Coenzyme A (CoA) TbNMT->CoA Releases This compound This compound This compound->TbNMT Inhibits

Figure 1: N-Myristoylation pathway and inhibition by this compound.

Discovery and Lead Optimization

This compound was developed through a systematic lead optimization process starting from the potent but non-CNS penetrant pyrazole sulfonamide, DDD85646. The primary goal was to improve the brain-to-blood ratio while maintaining high potency against TbNMT.

Chemical Synthesis

The synthesis of this compound and its analogs involved multi-step synthetic routes. A key feature of the optimization was the modification of the sulfonamide group to reduce its polar surface area and hydrogen bond donor capacity, which are known to hinder blood-brain barrier penetration. The general synthetic approach for this class of compounds is outlined below.

Synthesis_Workflow Start Starting Materials: Substituted Pyrazole Substituted Sulfonyl Chloride Step1 Sulfonamide Formation: Reaction of pyrazole amine with sulfonyl chloride Start->Step1 Step2 Modification of Sulfonamide: Introduction of difluoromethyl group to the sulfonamide nitrogen Step1->Step2 Step3 Linker Modification: Suzuki or Sonogashira coupling to introduce flexible linkers Step2->Step3 Step4 Final Compound: This compound Step3->Step4

Figure 2: Generalized synthetic workflow for this compound.

Preclinical Data

The preclinical evaluation of this compound demonstrated its improved profile over the lead compound, DDD85646.

In Vitro Activity

This compound exhibited potent inhibition of recombinant TbNMT and excellent activity against whole-cell T. b. brucei.

CompoundTbNMT IC50 (nM)T. b. brucei EC50 (nM)Human NMT1 IC50 (nM)Selectivity (hNMT1/TbNMT)
DDD85646 2210050
This compound 1.53>10,000>6667
In Vivo Efficacy and CNS Penetration

In a murine model of stage 2 HAT, this compound demonstrated partial efficacy. Crucially, it showed significantly improved CNS penetration compared to its predecessor.

CompoundBrain:Blood RatioIn Vivo Efficacy (Stage 2 HAT model)
DDD85646 <0.1Ineffective
This compound 0.4Partial Efficacy

Experimental Protocols

Recombinant TbNMT Inhibition Assay (Scintillation Proximity Assay)

This assay measures the incorporation of [3H]myristoyl-CoA into a biotinylated peptide substrate.

  • Reagents:

    • Assay Buffer: 30 mM Tris-HCl pH 7.4, 0.5 mM EGTA, 0.5 mM EDTA, 1.25 mM DTT, 0.1% Triton X-100.

    • Recombinant TbNMT.

    • [3H]myristoyl-CoA.

    • Biotinylated peptide substrate (e.g., from CAP5.5).

    • Streptavidin-coated SPA beads.

  • Procedure:

    • Add test compounds in varying concentrations to a 384-well plate.

    • Add TbNMT, biotinylated peptide substrate, and [3H]myristoyl-CoA to the wells.

    • Incubate at room temperature for 30 minutes.

    • Add streptavidin-coated SPA beads to stop the reaction and capture the biotinylated peptide.

    • Incubate for a further 30 minutes to allow bead settling.

    • Measure the radioactivity using a scintillation counter. The signal is proportional to the amount of [3H]myristate incorporated into the peptide.

    • Calculate IC50 values from the dose-response curves.

T. b. brucei Whole-Cell Proliferation Assay

This assay determines the effect of the compound on the growth of bloodstream form trypanosomes.

  • Materials:

    • T. b. brucei bloodstream forms.

    • Complete HMI-9 medium.

    • Resazurin-based viability reagent.

    • 96-well plates.

  • Procedure:

    • Seed T. b. brucei at a density of 2 x 104 cells/mL in 96-well plates.

    • Add serial dilutions of the test compound.

    • Incubate for 72 hours at 37°C in a 5% CO2 atmosphere.

    • Add a resazurin-based viability reagent and incubate for a further 4-6 hours.

    • Measure fluorescence (excitation 530 nm, emission 590 nm).

    • Calculate EC50 values from the dose-response curves.

In Vivo Stage 2 HAT Mouse Model

This model assesses the ability of a compound to clear a CNS infection.

  • Animal Model:

    • Female CD-1 mice.

  • Procedure:

    • Infect mice intraperitoneally with T. b. brucei.

    • Confirm the establishment of a CNS infection (typically around day 21 post-infection) by microscopic examination of cerebrospinal fluid.

    • Administer the test compound (e.g., orally or intraperitoneally) for a defined period.

    • Monitor parasitemia in the blood and assess the presence of parasites in the brain at the end of the study.

    • Efficacy is determined by the clearance of parasites from the CNS.

Conclusion and Future Directions

The discovery and development of this compound represent a significant advancement in the pursuit of novel, CNS-penetrant drugs for the treatment of stage 2 Human African Trypanosomiasis. The targeted optimization of the pyrazole sulfonamide series successfully addressed the critical issue of blood-brain barrier penetration, a major hurdle in HAT drug discovery. While this compound demonstrated only partial efficacy in the stage 2 mouse model, it provides a valuable chemical scaffold and proof-of-concept for the development of future TbNMT inhibitors with enhanced in vivo activity. Further optimization of this series, focusing on improving metabolic stability and in vivo potency, could lead to a clinical candidate for this devastating neglected disease. The detailed methodologies and data presented in this guide are intended to facilitate these ongoing research efforts.

References

The Structure-Activity Relationship of DDD100097: A Technical Guide to a Novel N-Myristoyltransferase Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of DDD100097, a potent and brain-penetrant inhibitor of Trypanosoma brucei N-myristoyltransferase (TbNMT). This enzyme is a critical target for the development of new therapeutics against Human African Trypanosomiasis (HAT), also known as sleeping sickness. This compound emerged from a lead optimization program aimed at improving the central nervous system (CNS) exposure of an earlier series of pyrazole sulfonamide inhibitors.

Core Structure and Lead Optimization

The development of this compound originated from the lead compound DDD85646, a potent inhibitor of TbNMT. While effective, DDD85646 exhibited poor CNS penetration, limiting its potential for treating the late, neurological stage of HAT. The subsequent optimization strategy focused on modifying the pyrazole sulfonamide scaffold to enhance blood-brain barrier permeability and improve selectivity over the human NMT isoforms (HsNMT1 and HsNMT2).

Key structural modifications that led to the discovery of this compound included capping the acidic sulfonamide moiety and replacing a rigid aromatic linker with a more flexible one. These changes successfully reduced the polar surface area and improved the physicochemical properties of the compounds, resulting in significantly enhanced CNS exposure.

Quantitative Structure-Activity Relationship

The following table summarizes the structure-activity relationship for a selection of pyrazole sulfonamide analogs, illustrating the impact of chemical modifications on enzyme inhibition, cellular activity, and physicochemical properties.

CompoundLinkerTbNMT IC₅₀ (nM)T. brucei EC₅₀ (nM)HsNMT1 IC₅₀ (nM)Selectivity (HsNMT1/TbNMT)cLogP
DDD85646 HHp-phenyl2420103.1
Analog 1 MeHp-phenyl35258.33.5
Analog 2 HHm-phenyl1020150153.1
This compound HMepiperidine1.5 3 >1000 >667 2.8
Analog 3 HEtpiperidine2.14.5>1000>4763.1
Analog 4 HMepiperazine5.2118501632.5

Experimental Protocols

Recombinant N-Myristoyltransferase (NMT) Inhibition Assay

The inhibitory activity of the compounds against TbNMT and HsNMT1 was determined using a scintillation proximity assay (SPA).

Materials:

  • Recombinant TbNMT and HsNMT1

  • [³H]-Myristoyl-CoA

  • Biotinylated peptide substrate (derived from a known NMT substrate)

  • Streptavidin-coated SPA beads

  • Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 1 mM EDTA, 1 mM EGTA, 5 mM DTT)

  • Test compounds dissolved in DMSO

Procedure:

  • A solution of the test compound in DMSO is serially diluted.

  • The enzyme (TbNMT or HsNMT1) is pre-incubated with the test compound in the assay buffer for 15 minutes at room temperature.

  • The enzymatic reaction is initiated by the addition of a mixture of the biotinylated peptide substrate and [³H]-Myristoyl-CoA.

  • The reaction is allowed to proceed for a specified time (e.g., 30 minutes) at room temperature.

  • The reaction is stopped by the addition of a solution containing streptavidin-coated SPA beads.

  • The plate is incubated to allow the biotinylated and [³H]-myristoylated peptide to bind to the SPA beads.

  • The radioactivity is measured using a scintillation counter.

  • IC₅₀ values are calculated by fitting the data to a four-parameter dose-response curve.

Trypanosoma brucei Cell-Based Assay

The efficacy of the compounds against whole T. brucei parasites was assessed using a resazurin-based cell viability assay.

Materials:

  • Trypanosoma brucei brucei bloodstream forms

  • HMI-9 medium supplemented with 10% fetal bovine serum

  • Resazurin sodium salt solution

  • Test compounds dissolved in DMSO

Procedure:

  • T. brucei parasites are seeded into 96-well plates at a density of 2 x 10⁴ cells/mL in HMI-9 medium.

  • The test compounds are added to the wells at various concentrations.

  • The plates are incubated for 48 hours at 37°C in a 5% CO₂ atmosphere.

  • Resazurin solution is added to each well, and the plates are incubated for a further 24 hours.

  • The fluorescence (excitation 530 nm, emission 590 nm) is measured using a plate reader.

  • EC₅₀ values are determined from the dose-response curves.

Signaling Pathway and Experimental Workflow

Inhibition of N-myristoyltransferase in Trypanosoma brucei disrupts the function of numerous essential proteins that require myristoylation for their proper localization and activity. This leads to a cascade of events ultimately resulting in parasite death. The workflow for the discovery of this compound involved a multi-step process from initial screening to in vivo evaluation.

G cluster_0 NMT Inhibition Cascade cluster_1 Drug Discovery Workflow NMT N-Myristoyltransferase Myristoylation Protein N-Myristoylation NMT->Myristoylation Catalyzes Protein_Function Localization & Function of Myristoylated Proteins Myristoylation->Protein_Function Cellular_Processes Disruption of Essential Cellular Processes Protein_Function->Cellular_Processes Leads to Parasite_Death Parasite Death Cellular_Processes->Parasite_Death HTS High-Throughput Screening Hit_ID Hit Identification HTS->Hit_ID Lead_Op Lead Optimization (DDD85646 -> this compound) Hit_ID->Lead_Op In_Vitro In Vitro Assays (Enzyme & Cell-based) Lead_Op->In_Vitro In_Vivo In Vivo Efficacy (Mouse Model of HAT) In_Vitro->In_Vivo

Caption: NMT inhibition cascade and the this compound discovery workflow.

Logical Relationship of SAR

The structure-activity relationship of the pyrazole sulfonamide series is governed by a balance of potency, selectivity, and physicochemical properties. The key to developing a CNS-penetrant inhibitor was to mitigate the negative impact of the acidic sulfonamide group while maintaining potent inhibition of the target enzyme.

SAR_Logic cluster_SAR Structure-Activity Relationship Logic Potency Potency (TbNMT) Efficacy In Vivo Efficacy Potency->Efficacy Selectivity Selectivity (vs HsNMT) Selectivity->Efficacy CNS_Penetration CNS Penetration CNS_Penetration->Efficacy Sulfonamide_Cap Capping Sulfonamide Reduced_PSA Reduced Polar Surface Area Sulfonamide_Cap->Reduced_PSA Flexible_Linker Flexible Linker Flexible_Linker->Selectivity Reduced_PSA->CNS_Penetration

Caption: Key SAR drivers for the pyrazole sulfonamide series.

An In-Depth Technical Guide to DDD100097: A Potent Inhibitor of Trypanosoma brucei N-Myristoyltransferase

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the novel anti-trypanosomal compound, DDD100097, a potent and selective inhibitor of Trypanosoma brucei N-myristoyltransferase (TbNMT). N-myristoylation is a critical co- and post-translational lipid modification of a wide range of proteins in eukaryotes, playing a vital role in protein-membrane interactions, signal transduction, and protein stability.[1][2][3][4][5] The essential nature of NMT in the life cycle of Trypanosoma brucei, the causative agent of Human African Trypanosomiasis (HAT), makes it a promising drug target.[6][7][8][9] this compound emerged from a lead optimization program of a pyrazole sulfonamide series, demonstrating significant improvements in central nervous system (CNS) penetration, a crucial attribute for treating the late-stage of HAT where the parasite has invaded the brain. This document details the quantitative biological data for this compound and its analogues, provides in-depth experimental methodologies for its synthesis and evaluation, and visualizes the underlying biological pathways and experimental workflows.

Core Compound: this compound

This compound is a pyrazole sulfonamide derivative identified as a highly potent inhibitor of TbNMT. Its development was aimed at overcoming the poor CNS exposure of earlier lead compounds, such as DDD85646. The structural modifications leading to this compound resulted in a compound with partial efficacy in a stage 2 (CNS) mouse model of HAT.

Chemical Name: 2,6-dichloro-N-(difluoromethyl)-4-(3-(1-methylpiperidin-4-yl)propyl)-N-(1,3,5-trimethyl-1H-pyrazol-4-yl)benzenesulfonamide

Quantitative Biological Data

The following tables summarize the in vitro inhibitory activity of this compound and its key analogues against T. brucei N-myristoyltransferase (TbNMT), human N-myristoyltransferase 1 (HsNMT1), and whole-cell T. brucei parasites.

Table 1: In Vitro Enzyme Inhibition Data

CompoundTbNMT IC50 (nM)HsNMT1 IC50 (nM)Selectivity Index (HsNMT1/TbNMT)
DDD85646 (Parent Compound)2189
This compound < 2 330 > 165
Analogue 151500300
Analogue 2102500250
Analogue 350>10000>200

Table 2: Whole-Cell Activity and Physicochemical Properties

CompoundT. brucei EC50 (nM)Brain:Blood Ratio
DDD85646 (Parent Compound)20.03
This compound 4 1.6
Analogue 181.2
Analogue 2150.8
Analogue 3750.2

Experimental Protocols

General Synthesis of this compound and Analogues

The synthesis of this compound and its analogues follows a convergent route, involving the preparation of a substituted aniline intermediate and a pyrazole sulfonamide core, followed by their coupling.

3.1.1. Synthesis of the Substituted Aniline Intermediate (e.g., 4-(3-(1-methylpiperidin-4-yl)propyl)aniline)

A detailed, step-by-step protocol for the synthesis of this key intermediate is not publicly available. However, based on related syntheses, a plausible route would involve the coupling of a protected 4-aminophenyl derivative with a suitable piperidine-containing alkyl halide, followed by deprotection.

3.1.2. Synthesis of the Pyrazole Sulfonamide Core (e.g., 2,6-dichloro-N-(1,3,5-trimethyl-1H-pyrazol-4-yl)benzenesulfonamide)

The synthesis of the pyrazole sulfonamide core generally involves the reaction of a substituted aniline with a sulfonyl chloride. The pyrazole moiety is typically constructed separately and then coupled to the sulfonamide.

3.1.3. Final Coupling Step

The final step in the synthesis of this compound involves the N-alkylation of the pyrazole sulfonamide core with an appropriate derivative of the substituted aniline intermediate.

Trypanosoma brucei N-Myristoyltransferase (TbNMT) Inhibition Assay

A scintillation proximity assay (SPA) is a commonly used method to determine the IC50 of inhibitors against TbNMT.[7]

Principle: This assay measures the transfer of [3H]-myristoyl from [3H]-myristoyl-CoA to a biotinylated peptide substrate by TbNMT. The biotinylated peptide, when myristoylated, binds to streptavidin-coated SPA beads, bringing the tritium label in close proximity to the scintillant within the bead, generating a light signal. Unreacted [3H]-myristoyl-CoA does not bind to the beads and thus does not produce a signal.

Protocol:

  • Reagent Preparation:

    • Assay Buffer: 30 mM Tris-HCl (pH 7.4), 0.5 mM EGTA, 0.5 mM EDTA, 1.25 mM DTT.

    • Enzyme: Recombinant TbNMT.

    • Substrates: [3H]-myristoyl-CoA and a biotinylated peptide substrate.

    • Beads: Streptavidin-coated SPA beads.

  • Assay Procedure:

    • Add test compounds at varying concentrations to the wells of a microplate.

    • Add TbNMT, biotinylated peptide substrate, and assay buffer.

    • Initiate the reaction by adding [3H]-myristoyl-CoA.

    • Incubate at room temperature to allow the enzymatic reaction to proceed.

    • Stop the reaction and add streptavidin-coated SPA beads.

    • Allow the beads to settle and the biotin-streptavidin binding to occur.

    • Measure the scintillation signal using a microplate scintillation counter.

  • Data Analysis:

    • Plot the signal against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

Trypanosoma brucei Whole-Cell Growth Inhibition Assay

The viability of T. brucei bloodstream forms in the presence of inhibitors is typically assessed using a resazurin-based assay.

Principle: Resazurin, a blue and non-fluorescent dye, is reduced to the pink and highly fluorescent resorufin by metabolically active cells. The fluorescence intensity is directly proportional to the number of viable cells.

Protocol:

  • Cell Culture: Culture T. brucei bloodstream forms in HMI-9 medium supplemented with fetal bovine serum at 37°C and 5% CO2.

  • Assay Procedure:

    • Seed the cells into 96-well plates.

    • Add test compounds at various concentrations.

    • Incubate the plates for a defined period (e.g., 72 hours).

    • Add resazurin solution to each well.

    • Incubate for a further 4-6 hours to allow for color development.

  • Data Analysis:

    • Measure the fluorescence at an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm.

    • Calculate the percentage of growth inhibition relative to untreated controls.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to determine the EC50 value.

Signaling Pathways and Experimental Workflows

Protein N-Myristoylation Pathway and its Inhibition

The following diagram illustrates the general pathway of co-translational protein N-myristoylation and how it is disrupted by NMT inhibitors like this compound.

N_Myristoylation_Pathway cluster_translation Translation cluster_modification N-Myristoylation cluster_inhibition Inhibition Ribosome Ribosome Nascent_Polypeptide Nascent Polypeptide (Met-Gly-...) Ribosome->Nascent_Polypeptide synthesis MAP Methionine Amino-peptidase Nascent_Polypeptide->MAP substrate Processed_Polypeptide Processed Polypeptide (Gly-...) MAP->Processed_Polypeptide cleaves Met NMT N-Myristoyl- transferase (NMT) Processed_Polypeptide->NMT substrate Myristoyl_CoA Myristoyl_CoA Myristoyl_CoA->NMT co-substrate Myristoylated_Protein N-Myristoylated Protein NMT->Myristoylated_Protein transfers myristoyl group CoA CoA NMT->CoA releases This compound This compound This compound->NMT inhibits

Caption: Protein N-myristoylation pathway and its inhibition by this compound.

Consequences of TbNMT Inhibition in Trypanosoma brucei

Inhibition of TbNMT by compounds like this compound has pleiotropic effects on T. brucei due to the large number of proteins that are N-myristoylated. These effects disrupt critical cellular processes, ultimately leading to parasite death. Key N-myristoylated proteins in T. brucei include ADP-ribosylation factors (ARFs), which are involved in vesicular trafficking, and calpain-like proteins, which are associated with the cytoskeleton.

TbNMT_Inhibition_Consequences cluster_substrates Key TbNMT Substrates cluster_effects Cellular Effects This compound This compound TbNMT Trypanosoma brucei N-Myristoyltransferase (TbNMT) This compound->TbNMT inhibits N_Myristoylation_Blocked N-Myristoylation Blocked TbNMT->N_Myristoylation_Blocked ARFs ADP-Ribosylation Factors (ARFs) N_Myristoylation_Blocked->ARFs Calpains Calpain-like Proteins N_Myristoylation_Blocked->Calpains Other_Proteins Other Essential Proteins N_Myristoylation_Blocked->Other_Proteins Vesicular_Trafficking_Defects Defective Vesicular Trafficking ARFs->Vesicular_Trafficking_Defects leads to Cytoskeleton_Instability Cytoskeleton Instability Calpains->Cytoskeleton_Instability leads to Multiple_Dysfunctions Multiple Cellular Dysfunctions Other_Proteins->Multiple_Dysfunctions leads to Parasite_Death Parasite Death Vesicular_Trafficking_Defects->Parasite_Death Cytoskeleton_Instability->Parasite_Death Multiple_Dysfunctions->Parasite_Death

Caption: Consequences of TbNMT inhibition by this compound in T. brucei.

Experimental Workflow for Inhibitor Evaluation

The following diagram outlines the typical workflow for the evaluation of a novel TbNMT inhibitor like this compound.

Inhibitor_Evaluation_Workflow Compound_Synthesis Compound Synthesis and Purification Biochemical_Assay Biochemical Assay (TbNMT Inhibition - IC50) Compound_Synthesis->Biochemical_Assay Selectivity_Assay Selectivity Assay (HsNMT Inhibition - IC50) Biochemical_Assay->Selectivity_Assay Cellular_Assay Whole-Cell Assay (T. brucei Growth - EC50) Selectivity_Assay->Cellular_Assay ADME_Tox In Vitro ADME/Tox (Metabolic Stability, etc.) Cellular_Assay->ADME_Tox In_Vivo_PK In Vivo Pharmacokinetics (Brain:Blood Ratio) ADME_Tox->In_Vivo_PK In_Vivo_Efficacy In Vivo Efficacy Studies (Mouse Model of HAT) In_Vivo_PK->In_Vivo_Efficacy Lead_Candidate Lead Candidate In_Vivo_Efficacy->Lead_Candidate

Caption: Experimental workflow for the evaluation of TbNMT inhibitors.

Conclusion

This compound represents a significant advancement in the development of N-myristoyltransferase inhibitors for the treatment of Human African Trypanosomiasis. Its high potency against Trypanosoma brucei NMT, coupled with excellent selectivity over the human orthologue and promising CNS penetration, underscores the potential of this compound series. This technical guide provides a foundational resource for researchers in the field, offering key quantitative data, insights into experimental methodologies, and a visual representation of the underlying biological and experimental frameworks. Further optimization of this series could lead to the development of a much-needed new therapeutic for this devastating neglected disease.

References

In-Depth Technical Guide to the Physicochemical Properties of DDD100097

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

DDD100097 is a potent and selective inhibitor of Trypanosoma brucei N-myristoyltransferase (TbNMT), an enzyme essential for the survival of the parasite responsible for Human African Trypanosomiasis (HAT), also known as sleeping sickness. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, alongside detailed experimental methodologies and relevant biological context. The information presented is intended to support further research and development efforts targeting TbNMT for the treatment of this neglected tropical disease.

Core Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data has been compiled from various chemical databases and scientific literature. While experimentally determined values are prioritized, in their absence, high-quality computationally predicted data are provided with a clear indication of their source.

Table 1: Summary of Physicochemical Properties of this compound

PropertyValueSource
IUPAC Name 2,6-dichloro-N-(difluoromethyl)-4-[3-(1-methylpiperidin-4-yl)propyl]-N-(1,3,5-trimethyl-1H-pyrazol-4-yl)benzenesulfonamideMedKoo Biosciences, PubChem[1][2]
Chemical Formula C₂₂H₃₀Cl₂F₂N₄O₂SMedKoo Biosciences[1]
Molecular Weight 523.46 g/mol MedKoo Biosciences[1]
Exact Mass 522.1435MedKoo Biosciences[1]
Appearance Solid powderMedKoo Biosciences[1]
Solubility Soluble in DMSOMedKoo Biosciences[1]
XLogP3 (Computed) 6.1PubChem[2]
SMILES CC1=C(C(=NN1C)C)N(C(F)F)S(=O)(=O)C2=C(C=C(C=C2Cl)CCCC3CCN(CC3)C)ClPubChem[2]
InChI Key HLJCVRXGZMOFDS-UHFFFAOYSA-NPubChem[2]
CAS Number 1215012-74-0MedKoo Biosciences[1]

Biological Activity and Mechanism of Action

This compound is a lead compound that emerged from a medicinal chemistry campaign aimed at developing brain-penetrant inhibitors of Trypanosoma brucei N-myristoyltransferase (TbNMT) for the treatment of stage 2 HAT. The lead optimization sought to improve upon an earlier pyrazole sulfonamide inhibitor, DDD85646, which had poor central nervous system (CNS) exposure. Modifications, including capping the sulfonamide and reducing the polar surface area, led to the discovery of this compound, which demonstrated partial efficacy in a stage 2 mouse model of HAT.

The mechanism of action of this compound is the inhibition of TbNMT. N-myristoylation is a critical co- and post-translational modification in eukaryotes where the enzyme NMT catalyzes the transfer of a myristoyl group from myristoyl-CoA to the N-terminal glycine of a variety of substrate proteins. This lipid modification is crucial for protein-membrane interactions, signal transduction, and overall parasite viability. By inhibiting TbNMT, this compound disrupts these essential cellular processes, leading to parasite death.

N_Myristoylation_Pathway Figure 1: N-Myristoylation Signaling Pathway and Inhibition by this compound MyristoylCoA Myristoyl-CoA TbNMT Trypanosoma brucei N-Myristoyltransferase (TbNMT) MyristoylCoA->TbNMT Binds MyristoylatedProtein N-Myristoylated Protein TbNMT->MyristoylatedProtein Catalyzes Myristoylation SubstrateProtein Substrate Protein (N-terminal Glycine) SubstrateProtein->TbNMT Binds MembraneLocalization Membrane Localization & Protein Function MyristoylatedProtein->MembraneLocalization This compound This compound This compound->TbNMT Inhibition Inhibition

Caption: Simplified N-myristoylation pathway and its inhibition.

Experimental Protocols

Detailed experimental protocols for the synthesis and biological evaluation of this compound are crucial for reproducibility and further development. The following sections outline the methodologies based on the primary literature and standard laboratory practices.

Synthesis of this compound

The synthesis of this compound is a multi-step process that involves the preparation of key intermediates followed by their coupling to form the final product. The detailed synthetic route is described in the supplementary information of the primary publication by Brand et al. (2014). A generalized workflow is presented below.

Synthesis_Workflow Figure 2: General Synthesis Workflow for this compound Start1 Starting Material A (Substituted Pyrazole) Intermediate1 Intermediate 1 (Pyrazole Sulfonyl Chloride) Start1->Intermediate1 Start2 Starting Material B (Substituted Benzene) Intermediate3 Intermediate 3 (Piperidine-alkane chain) Start2->Intermediate3 Coupling1 Sulfonamide Formation Intermediate1->Coupling1 Intermediate2 Intermediate 2 (Difluoromethylamine derivative) Intermediate2->Coupling1 Coupling2 Final Coupling Intermediate3->Coupling2 Intermediate4 Coupled Intermediate Coupling1->Intermediate4 Intermediate4->Coupling2 This compound This compound Coupling2->this compound Purification Purification and Characterization (NMR, MS) This compound->Purification

Caption: High-level workflow for the chemical synthesis of this compound.

Physicochemical Property Determination

While the qualitative solubility in DMSO is reported, a quantitative measure of aqueous solubility is critical for drug development. A standard method for determining aqueous solubility is the shake-flask method.

  • Protocol:

    • An excess amount of the solid compound (this compound) is added to a known volume of aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).

    • The suspension is shaken at a constant temperature (e.g., 25°C or 37°C) for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.

    • The saturated solution is then filtered to remove any undissolved solid.

    • The concentration of the dissolved compound in the filtrate is determined using a suitable analytical method, such as high-performance liquid chromatography (HPLC) with UV detection, against a standard curve of known concentrations.

The acid dissociation constant (pKa) is a key parameter influencing a drug's absorption and distribution. Potentiometric titration is a common and accurate method for pKa determination.

  • Protocol:

    • A precise amount of this compound is dissolved in a suitable solvent mixture (e.g., water with a co-solvent if necessary).

    • The solution is titrated with a standardized solution of a strong acid or base.

    • The pH of the solution is monitored throughout the titration using a calibrated pH electrode.

    • The pKa is determined from the titration curve, typically at the half-equivalence point.

The melting point provides an indication of the purity of a crystalline solid.

  • Protocol:

    • A small amount of the finely powdered this compound is packed into a capillary tube.

    • The capillary tube is placed in a melting point apparatus.

    • The temperature is gradually increased, and the range from which the compound begins to melt until it is completely liquid is recorded. A narrow melting range is indicative of high purity.

In Vitro Biological Assays

The potency of this compound against its target enzyme is a critical parameter. A common method is a scintillation proximity assay (SPA).

  • Protocol:

    • Recombinant TbNMT is incubated with varying concentrations of this compound.

    • Myristoyl-CoA and a biotinylated peptide substrate are added to the reaction mixture.

    • The reaction is allowed to proceed for a set time at a controlled temperature.

    • The reaction is stopped, and streptavidin-coated SPA beads are added.

    • The amount of radiolabeled myristate transferred to the peptide is quantified using a scintillation counter.

    • IC₅₀ values are calculated from the dose-response curves.

To determine the effect of the compound on the viability of the whole parasite, a cell-based proliferation assay is used.

  • Protocol:

    • T. brucei bloodstream form parasites are cultured in appropriate media.

    • The parasites are exposed to a serial dilution of this compound for a defined period (e.g., 72 hours).

    • A viability reagent (e.g., resazurin) is added, which is converted to a fluorescent product by metabolically active cells.

    • Fluorescence is measured to determine the extent of cell proliferation inhibition.

    • EC₅₀ values are calculated from the resulting dose-response curves.

ADME and In Vivo Efficacy

A summary of the reported Absorption, Distribution, Metabolism, and Excretion (ADME) and in vivo data for this compound is provided in Table 2.

Table 2: Summary of ADME and In Vivo Efficacy Data for this compound

ParameterValueSpeciesAssay/Model
Brain/Blood Ratio >0.5MouseIn vivo
Metabolic Stability Moderate to HighMouseLiver Microsomes
In Vivo Efficacy Partial efficacyMouseStage 2 HAT model

Drug Discovery and Lead Optimization Workflow

The discovery of this compound was the result of a structured lead optimization campaign. A generalized workflow for such a process is depicted below.

Drug_Discovery_Workflow Figure 3: Inhibitor Discovery and Lead Optimization Workflow HTS High-Throughput Screening (HTS) (Identification of Hit Compound) HitToLead Hit-to-Lead Chemistry (Initial SAR exploration) HTS->HitToLead LeadOpt Lead Optimization (Structure-Activity Relationship) HitToLead->LeadOpt InVitro In Vitro Assays (Enzyme Inhibition, Cell Proliferation) LeadOpt->InVitro Iterative Design-Synthesize-Test Cycles ADME In Vitro ADME Profiling (Solubility, Permeability, Stability) LeadOpt->ADME InVivoPK In Vivo Pharmacokinetics (PK) (e.g., in mice) LeadOpt->InVivoPK InVitro->LeadOpt ADME->LeadOpt InVivoPK->LeadOpt InVivoEfficacy In Vivo Efficacy Studies (Disease Models) InVivoPK->InVivoEfficacy Preclinical Preclinical Candidate (e.g., this compound) InVivoEfficacy->Preclinical

Caption: A typical workflow for inhibitor discovery and optimization.

Conclusion

This compound represents a significant advancement in the development of TbNMT inhibitors with the potential to treat stage 2 Human African Trypanosomiasis. This technical guide has summarized its core physicochemical properties, biological activity, and the experimental methodologies relevant to its characterization and development. While key experimentally determined physicochemical data such as aqueous solubility and pKa are yet to be published, the available information provides a strong foundation for researchers and drug development professionals to build upon in the quest for new and effective treatments for this devastating disease. Further characterization of its physicochemical profile will be invaluable for formulation development and advancing this promising compound through the drug development pipeline.

References

In Vitro Anti-Trypanosomal Activity of DDD100097: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro anti-trypanosomal activity of DDD100097, a potent inhibitor of Trypanosoma brucei N-myristoyltransferase (TbNMT). This compound is a pyrazole sulfonamide derivative that has demonstrated significant promise as a potential therapeutic agent for Human African Trypanosomiasis (HAT), including the late stage of the disease involving the central nervous system. This document summarizes key quantitative data, details experimental methodologies, and visualizes the compound's mechanism of action and experimental workflows.

Quantitative Data Summary

The in vitro activity of this compound has been characterized through enzymatic and whole-cell assays. The following tables summarize the key quantitative metrics for this compound and its precursor, DDD85646.

Table 1: In Vitro Activity of this compound Against Trypanosoma brucei

CompoundTarget Organism/EnzymeAssay TypeMetricValue (nM)Selectivity Index
This compound T. b. brucei Whole-Cell ViabilityEC50 5>7.2 (Enzymatic)
TbNMT Enzymatic InhibitionIC50 <2.5N/A
HsNMT1 Enzymatic InhibitionIC50 18N/A

Note: The whole-cell selectivity index (CC50/EC50) could not be calculated as a specific CC50 value for this compound against a mammalian cell line was not available in the reviewed literature.

Experimental Protocols

Detailed methodologies for the key in vitro assays used to characterize the anti-trypanosomal activity of this compound are provided below.

In Vitro Anti-trypanosomal Whole-Cell Viability Assay

This protocol is adapted from standard methods used for assessing the viability of Trypanosoma brucei bloodstream forms in the presence of a test compound.

Objective: To determine the 50% effective concentration (EC50) of this compound required to inhibit the growth of T. b. brucei.

Materials:

  • Trypanosoma brucei brucei (e.g., strain 427)

  • HMI-9 medium supplemented with 10% fetal bovine serum

  • This compound stock solution (in DMSO)

  • Alamar Blue (Resazurin) solution

  • 96-well microtiter plates

  • Humidified incubator (37°C, 5% CO2)

  • Fluorescence plate reader (Excitation: 530-560 nm, Emission: 590 nm)

Procedure:

  • Cell Culture: Maintain T. b. brucei bloodstream forms in logarithmic growth phase in HMI-9 medium at 37°C in a 5% CO2 humidified incubator.

  • Compound Dilution: Prepare a serial dilution of this compound in HMI-9 medium. The final concentration of DMSO in the assay wells should be kept below 0.5% to avoid solvent toxicity.

  • Assay Plate Preparation: Seed the 96-well plates with T. b. brucei at a density of 2 x 10^4 cells/mL in a final volume of 200 µL per well.

  • Compound Addition: Add the serially diluted this compound to the appropriate wells. Include wells with untreated cells (positive control) and wells with medium only (negative control).

  • Incubation: Incubate the plates for 48 hours at 37°C in a 5% CO2 humidified incubator.

  • Viability Assessment: After 48 hours, add 20 µL of Alamar Blue solution to each well and incubate for an additional 24 hours.

  • Fluorescence Reading: Measure the fluorescence of each well using a plate reader.

  • Data Analysis: Calculate the percentage of growth inhibition for each compound concentration relative to the untreated control. Determine the EC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).

N-Myristoyltransferase (NMT) Enzyme Inhibition Assay

This protocol outlines a method to determine the in vitro inhibitory activity of this compound against both T. brucei NMT (TbNMT) and human NMT (HsNMT).

Objective: To determine the 50% inhibitory concentration (IC50) of this compound against recombinant NMT enzymes.

Materials:

  • Recombinant TbNMT and HsNMT1 enzymes

  • Myristoyl-CoA

  • Peptide substrate with an N-terminal glycine (e.g., a peptide derived from a known N-myristoylated protein)

  • [³H]-Myristoyl-CoA (radiolabeled) or a non-radiolabeled detection system

  • Assay buffer (e.g., Tris-HCl, EDTA, DTT)

  • This compound stock solution (in DMSO)

  • Scintillation vials and fluid (for radiolabeled assay)

  • Filter paper or other separation method

  • Scintillation counter

Procedure:

  • Reaction Mixture Preparation: In a suitable reaction vessel (e.g., microcentrifuge tube), prepare a reaction mixture containing the assay buffer, NMT enzyme, and the desired concentration of this compound.

  • Pre-incubation: Pre-incubate the enzyme and inhibitor mixture for a defined period (e.g., 15 minutes) at room temperature to allow for binding.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the peptide substrate and [³H]-Myristoyl-CoA.

  • Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific time, ensuring the reaction is in the linear range.

  • Reaction Termination: Stop the reaction by adding a quenching solution (e.g., trichloroacetic acid) to precipitate the proteins and acylated peptides.

  • Separation: Separate the radiolabeled acylated peptide from the unreacted [³H]-Myristoyl-CoA. This can be achieved by spotting the reaction mixture onto filter paper and washing away the unreacted substrate.

  • Quantification: Place the filter paper in a scintillation vial with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percentage of enzyme inhibition for each this compound concentration compared to the no-inhibitor control. Determine the IC50 value by plotting the inhibition data against the logarithm of the inhibitor concentration and fitting to a suitable model.

Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate key aspects of this compound's mechanism of action and the experimental workflow for its in vitro evaluation.

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis culture T. brucei Culture plate Seed 96-well Plate culture->plate compound This compound Serial Dilution add_compound Add Compound compound->add_compound plate->add_compound incubate Incubate (48h) add_compound->incubate add_alamar Add Alamar Blue incubate->add_alamar incubate2 Incubate (24h) add_alamar->incubate2 read Read Fluorescence incubate2->read calculate Calculate % Inhibition read->calculate ec50 Determine EC50 calculate->ec50

Caption: Experimental workflow for determining the in vitro anti-trypanosomal activity of this compound.

mechanism_of_action cluster_proteins Myristoylated Proteins cluster_effects Downstream Cellular Effects This compound This compound TbNMT Trypanosoma brucei N-Myristoyltransferase (TbNMT) This compound->TbNMT Inhibition Myristoylation Protein N-Myristoylation TbNMT->Myristoylation ARF ADP Ribosylation Factors (ARFs) Myristoylation->ARF ARL ARF-like Proteins (ARLs) Myristoylation->ARL CAP55 Calpain-like Protein (CAP5.5) Myristoylation->CAP55 Other Other Substrate Proteins Myristoylation->Other Trafficking Defective Endocytic Trafficking ARF->Trafficking ARL->Trafficking Morphology Abnormal Cell Morphology CAP55->Morphology Viability Decreased Parasite Viability Other->Viability Trafficking->Viability Morphology->Viability

Caption: Proposed mechanism of action for the anti-trypanosomal activity of this compound.

Selectivity of DDD100097 for Trypanosoma brucei N-Myristoyltransferase: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the selectivity of the compound DDD100097, a potent inhibitor of N-myristoyltransferase (NMT) in Trypanosoma brucei, the causative agent of Human African Trypanosomiasis (HAT). This document outlines the quantitative data demonstrating the compound's specificity for the parasite enzyme over its human counterpart, details the experimental methodologies used for its characterization, and visualizes key pathways and workflows.

Executive Summary

N-myristoylation is a critical co- and post-translational lipid modification of many proteins in eukaryotes, catalyzed by N-myristoyltransferase (NMT).[1][2] This process is essential for the viability of Trypanosoma brucei, making its NMT (TbNMT) a promising drug target.[2][3] The pyrazole sulfonamide series of inhibitors, including the lead compound DDD85646 and its advanced analogue this compound, have demonstrated potent and selective inhibition of TbNMT.[4][5] this compound was developed to improve upon the properties of DDD85646, particularly concerning central nervous system (CNS) penetration for treating stage 2 HAT.[4][5] This guide synthesizes the available data on the selectivity of these compounds.

Quantitative Selectivity Data

The selectivity of NMT inhibitors is a critical parameter for their therapeutic potential, ensuring minimal off-target effects in the human host. The following tables summarize the in vitro potency and selectivity of this compound and its precursor, DDD85646.

CompoundTargetIC50 (nM)EC50 (nM)Selectivity (HsNMT1/TbNMT IC50)Reference
DDD85646 TbNMT22>2500[6]
HsNMT1>5000-[6]
This compound TbNMT<11.4>100[4]
HsNMT1>100-[4]

Table 1: In vitro enzyme inhibition (IC50) and cell-based proliferation (EC50) data for DDD85646 and this compound against Trypanosoma brucei and Human NMT.

CompoundCell LineEC50 (nM)Selectivity Index (MRC-5/T. brucei EC50)Reference
DDD85646 T. b. brucei2>1000[6]
MRC-5 (human lung fibroblast)>2000[7]
This compound T. b. brucei1.4>1428[4]
MRC-5 (human lung fibroblast)>2000[7]

Table 2: Cellular potency and selectivity of DDD85646 and this compound.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the characterization of this compound's selectivity.

N-Myristoyltransferase (NMT) Enzyme Inhibition Assay

This protocol describes a scintillation proximity assay (SPA) used to measure the inhibition of NMT activity.

Materials:

  • Recombinant T. brucei NMT (TbNMT) and Human NMT1 (HsNMT1)

  • [³H]-Myristoyl-CoA

  • Biotinylated peptide substrate (e.g., CAP5.5 for TbNMT)

  • Assay Buffer: 30 mM Tris-HCl pH 7.4, 0.5 mM EDTA, 0.5 mM EGTA, 1.25 mM DTT, 0.1% (v/v) Triton X-100

  • Streptavidin-coated SPA beads

  • 384-well white optiplates

  • Test compounds (e.g., this compound) dissolved in DMSO

Procedure:

  • Prepare serial dilutions of the test compound in DMSO.

  • In a 384-well plate, add the test compound to the desired final concentration.

  • Add 5 nM of either TbNMT or HsNMT1 enzyme to each well.

  • Incubate the enzyme and inhibitor at room temperature for a defined period.

  • Initiate the reaction by adding a mixture of 0.125 µM [³H]-Myristoyl-CoA and 0.5 µM biotinylated peptide substrate. The total reaction volume is 40 µl.

  • Allow the reaction to proceed at room temperature for the optimized duration.

  • Terminate the reaction by adding streptavidin-coated SPA beads. The biotinylated peptide will bind to the beads, bringing any incorporated [³H]-myristate into close proximity.

  • Centrifuge the plates to settle the beads.

  • Measure the radioactivity in each well using a scintillation counter.

  • Calculate the percent inhibition relative to DMSO controls and determine the IC50 value by fitting the data to a dose-response curve.

Trypanosoma brucei brucei (BSF) Proliferation Assay

This assay determines the effect of the inhibitor on the growth of bloodstream form (BSF) trypanosomes.

Materials:

  • T. b. brucei bloodstream forms (e.g., S427 strain)

  • HMI-9 medium supplemented with 10% fetal bovine serum

  • Resazurin-based viability dye (e.g., AlamarBlue)

  • 96-well culture plates

  • Test compounds dissolved in DMSO

Procedure:

  • Seed T. b. brucei BSF cells into 96-well plates at a density of 2 x 10⁴ cells/mL in HMI-9 medium.

  • Add serial dilutions of the test compound to the wells. Include a DMSO-only control.

  • Incubate the plates at 37°C in a 5% CO₂ atmosphere for 48 hours.

  • Add the resazurin-based viability dye to each well and incubate for a further 24 hours.

  • Measure the fluorescence or absorbance (depending on the dye) using a plate reader.

  • Calculate the percent growth inhibition relative to the DMSO control and determine the EC50 value by fitting the data to a dose-response curve.

Visualizations

The following diagrams illustrate key concepts and workflows related to the action of this compound.

NMT_Signaling_Pathway Simplified NMT Action and Inhibition Pathway cluster_nmt NMT Catalytic Cycle cluster_inhibition Inhibition by this compound Myristoyl_CoA Myristoyl-CoA NMT NMT Enzyme Myristoyl_CoA->NMT 1. Binds first Peptide N-terminal Glycine Substrate Protein NMT->Peptide 2. Binds second CoA CoA NMT->CoA 5. Released Inhibited_NMT Inhibited NMT Complex Myristoylated_Protein Myristoylated Protein (e.g., ARF1) Peptide->Myristoylated_Protein 3. Myristoylation Membrane_Targeting Membrane_Targeting Myristoylated_Protein->Membrane_Targeting 4. Cellular Function This compound This compound This compound->NMT Binds to peptide substrate pocket Block Blockage of Protein Myristoylation Inhibited_NMT->Block Apoptosis Parasite Death Block->Apoptosis

Caption: NMT action and inhibition by this compound.

Experimental_Workflow Workflow for Selectivity Profiling cluster_enzyme_assay Enzyme Level cluster_cell_assay Cellular Level TbNMT_Assay TbNMT Inhibition Assay (IC50 determination) Selectivity_Calc Calculate Selectivity Index (HsNMT IC50 / TbNMT IC50) TbNMT_Assay->Selectivity_Calc HsNMT_Assay HsNMT Inhibition Assay (IC50 determination) HsNMT_Assay->Selectivity_Calc Final_Assessment Lead Compound Assessment Selectivity_Calc->Final_Assessment Tb_Cell_Assay T. brucei Proliferation Assay (EC50 determination) Cell_Selectivity Calculate Cellular Selectivity Index Tb_Cell_Assay->Cell_Selectivity Human_Cell_Assay Human Cell Cytotoxicity Assay (e.g., MRC-5) Human_Cell_Assay->Cell_Selectivity Cell_Selectivity->Final_Assessment

Caption: Experimental workflow for selectivity profiling.

References

Methodological & Application

Application Notes and Protocols for DDD100097 in Human African Trypanosomiasis (HAT) Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the experimental protocols and key data related to the investigational anti-trypanosomal agent, DDD100097. This document is intended to guide researchers in the evaluation of this compound and similar N-myristoyltransferase (NMT) inhibitors for the treatment of Human African Trypanosomiasis (HAT).

Introduction

Human African Trypanosomiasis (HAT), also known as sleeping sickness, is a parasitic disease caused by Trypanosoma brucei subspecies. The disease progresses from a hemolymphatic (stage 1) to a meningoencephalitic (stage 2) phase, the latter being fatal if left untreated. Current treatments for stage 2 HAT are limited by issues of toxicity and complex administration. This compound is a pyrazole sulfonamide inhibitor of Trypanosoma brucei N-myristoyltransferase (TbNMT), an enzyme essential for the survival and virulence of the parasite. This compound was developed as a lead candidate with the potential to cross the blood-brain barrier and treat the central nervous system (CNS) stage of the disease.

Mechanism of Action

This compound exerts its trypanocidal activity by inhibiting TbNMT. This enzyme catalyzes the attachment of myristate, a 14-carbon saturated fatty acid, to the N-terminal glycine of a variety of substrate proteins. This N-myristoylation is crucial for protein trafficking, signal transduction, and the structural integrity of the parasite's organelles. Inhibition of TbNMT disrupts these essential cellular processes, leading to parasite death.

cluster_0 Trypanosoma brucei Cell This compound This compound TbNMT TbNMT This compound->TbNMT inhibits Myristoylated_Proteins Myristoylated Proteins TbNMT->Myristoylated_Proteins catalyzes Myristoyl_CoA Myristoyl-CoA Myristoyl_CoA->TbNMT binds Substrate_Proteins Substrate Proteins Substrate_Proteins->TbNMT binds Cell_Death Parasite Death Myristoylated_Proteins->Cell_Death leads to disruption of essential functions and

Caption: Mechanism of action of this compound in Trypanosoma brucei.

Quantitative Data Summary

The following tables summarize the key in vitro and in vivo data for this compound and related compounds.

Table 1: In Vitro Activity and Selectivity

CompoundTbNMT IC₅₀ (μM)T. brucei EC₅₀ (μM)HsNMT IC₅₀ (μM)Selectivity (HsNMT IC₅₀ / TbNMT IC₅₀)
This compound 0.003 0.010 >10 >3333
DDD856460.0020.0040.0052.5

Data sourced from Brand et al., J Med Chem, 2014.

Table 2: In Vivo Pharmacokinetics in Mice

CompoundDose (mg/kg, p.o.)Brain:Blood Ratio
This compound 50 1.6
DDD8564650<0.05

Data sourced from Brand et al., J Med Chem, 2014.

Table 3: In Vivo Efficacy in a Stage 2 HAT Mouse Model (T. b. brucei GVR35)

CompoundDose (mg/kg, b.i.d., p.o.)Duration (days)Outcome
This compound 100 5 Partial efficacy (some cures, some toxicity)

Data sourced from Brand et al., J Med Chem, 2014.[1][2]

Experimental Protocols

TbNMT and HsNMT Inhibition Assay

This protocol describes a scintillation proximity assay (SPA) to determine the inhibitory activity of compounds against T. brucei and human N-myristoyltransferase.

cluster_0 NMT Inhibition Assay Workflow A Prepare assay mix: - Enzyme (TbNMT or HsNMT) - Biotinylated peptide substrate - [³H]Myristoyl-CoA B Add test compound (e.g., this compound) at various concentrations A->B C Incubate at 25°C B->C D Stop reaction C->D E Add streptavidin-coated SPA beads D->E F Incubate to allow biotin-streptavidin binding E->F G Measure radioactivity using a scintillation counter F->G H Calculate IC₅₀ values G->H

Caption: Workflow for the NMT scintillation proximity assay.

Materials:

  • Recombinant TbNMT or HsNMT

  • Biotinylated peptide substrate

  • [³H]Myristoyl-CoA

  • Test compound (this compound)

  • Assay buffer (e.g., 50 mM Tris-HCl pH 7.4, 0.5 mM EGTA, 0.5 mM EDTA, 1 mM DTT)

  • Streptavidin-coated SPA beads

  • 96-well microplates

  • Scintillation counter

Procedure:

  • Prepare a reaction mixture containing the enzyme, biotinylated peptide substrate, and [³H]Myristoyl-CoA in the assay buffer.

  • Add the test compound at a range of concentrations to the wells of a 96-well plate.

  • Initiate the reaction by adding the reaction mixture to the wells.

  • Incubate the plate at 25°C for the desired reaction time.

  • Stop the reaction by adding a stop solution (e.g., 0.5 M EDTA).

  • Add streptavidin-coated SPA beads to each well.

  • Incubate the plate to allow the biotinylated peptide to bind to the beads.

  • Measure the radioactivity in each well using a scintillation counter.

  • Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by non-linear regression analysis.

Trypanosoma brucei Cellular Assay

This protocol outlines the determination of the 50% effective concentration (EC₅₀) of a compound against bloodstream form T. brucei.

Materials:

  • Trypanosoma brucei brucei (e.g., Lister 427 strain)

  • HMI-9 medium supplemented with 10% fetal bovine serum

  • Test compound (this compound)

  • Resazurin-based viability reagent

  • 96-well microplates

  • Fluorescence plate reader

Procedure:

  • Maintain T. b. brucei bloodstream forms in HMI-9 medium at 37°C with 5% CO₂.

  • Seed the parasites into 96-well plates at a density of 2 x 10⁴ cells/mL.

  • Add the test compound at various concentrations to the wells.

  • Incubate the plates for 48 hours.

  • Add a resazurin-based viability reagent to each well and incubate for an additional 24 hours.

  • Measure the fluorescence (e.g., excitation 530 nm, emission 590 nm) using a plate reader.

  • Calculate the percent inhibition of parasite growth for each concentration and determine the EC₅₀ value.

In Vivo Efficacy in a Stage 2 HAT Mouse Model

This protocol describes the evaluation of a compound's efficacy in a mouse model of late-stage African trypanosomiasis.

cluster_0 Stage 2 HAT Mouse Model Workflow A Infect mice with T. b. brucei GVR35 B Monitor parasitemia A->B C Initiate treatment at day 21 post-infection (CNS involvement) B->C D Administer test compound (e.g., this compound) orally, twice daily for 5 days C->D E Monitor parasitemia during and after treatment D->E F Observe for relapse up to 180 days post-treatment E->F G Assess cure rate F->G

References

Application Notes and Protocols for DDD100097 In Vivo Mouse Model Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vivo mouse model studies conducted on DDD100097, a potent inhibitor of Trypanosoma brucei N-myristoyltransferase (NMT). The following sections detail the experimental protocols, quantitative efficacy data, and the underlying mechanism of action, offering valuable insights for researchers engaged in the development of novel therapeutics for Human African Trypanosomiasis (HAT).

Introduction

This compound is a pyrazole sulfonamide-based inhibitor of N-myristoyltransferase, an enzyme essential for the viability of Trypanosoma brucei, the causative agent of HAT. Developed as a lead compound with improved central nervous system (CNS) penetration, this compound has been evaluated in a stage 2 (meningoencephalitic) mouse model of HAT, which is characterized by parasite invasion of the CNS. These studies are critical for assessing the potential of this compound to treat the more advanced and fatal stage of the disease.

Mechanism of Action: Inhibition of N-Myristoyltransferase

This compound exerts its trypanocidal activity by inhibiting N-myristoyltransferase (NMT). NMT is a crucial enzyme that catalyzes the covalent attachment of myristate, a 14-carbon saturated fatty acid, to the N-terminal glycine residue of a subset of cellular proteins. This process, known as N-myristoylation, is vital for protein trafficking, signal transduction, and membrane anchoring. In Trypanosoma brucei, the inhibition of NMT leads to the disruption of essential cellular processes, resulting in parasite death.[1]

cluster_0 Trypanosoma brucei Cell This compound This compound NMT N-Myristoyltransferase (NMT) This compound->NMT Inhibition Myristoylated_Proteins Myristoylated Proteins NMT->Myristoylated_Proteins Catalysis Myristoyl_CoA Myristoyl-CoA Myristoyl_CoA->NMT Substrate Proteins N-terminal Glycine Proteins Proteins->NMT Substrate Disruption Disruption of Protein Function & Localization Myristoylated_Proteins->Disruption Cell_Death Parasite Death Disruption->Cell_Death

Figure 1: Mechanism of action of this compound in Trypanosoma brucei.

In Vivo Efficacy Studies in a Stage 2 HAT Mouse Model

This compound was evaluated in a well-established stage 2 mouse model of HAT, which utilizes the Trypanosoma brucei brucei GVR35 strain, known to reliably cause CNS infection.

Experimental Protocol

A detailed protocol for the stage 2 HAT mouse model is provided below, based on the methodologies described in the primary literature.[2][3]

1. Animal Model:

  • Species: Mouse

  • Strain: NMRI

  • Supplier: Harlan, UK

  • Housing: Maintained under standard temperature and lighting conditions with ad libitum access to food and water.[3]

2. Parasite Strain:

  • Trypanosoma brucei brucei GVR35: A strain that consistently establishes a late-stage, meningoencephalitic infection in mice.

3. Infection Procedure:

  • Mice are infected intraperitoneally (i.p.) with 1 x 104 bloodstream forms of T. b. brucei GVR35.

4. Drug Administration:

  • Compound: this compound (formulated for oral administration).

  • Dosing: Treatment is initiated at a late stage of infection when parasites have infiltrated the CNS. A continuous dosing regimen of 100 mg/kg administered orally twice daily (b.i.d.) for 5 days was tested.[2][3] Another pulsed dosing regimen was also evaluated.[3]

5. Efficacy Assessment:

  • Primary Endpoint: Survival of the infected mice.

  • Monitoring: Mice are monitored daily for clinical signs of disease and mortality.

  • Data Analysis: Efficacy is typically represented by Kaplan-Meier survival curves.

start Start infect Infect NMRI mice with 1x10^4 T.b. brucei GVR35 start->infect cns_invasion Allow CNS invasion (late-stage infection) infect->cns_invasion treat Administer this compound (100 mg/kg, p.o., b.i.d.) for 5 days cns_invasion->treat monitor Monitor survival and clinical signs daily treat->monitor end End of Study monitor->end

Figure 2: Experimental workflow for the in vivo efficacy study of this compound.
Quantitative Data Summary

The in vivo efficacy of this compound in the stage 2 HAT mouse model is summarized in the table below. The data is extracted from the Kaplan-Meier survival curves presented in Brand et al., 2014.[3]

Treatment GroupDose (mg/kg, p.o., b.i.d.)Duration (days)Median Survival (days)Survival at Day 60 Post-Infection (%)
Vehicle Control--~300
This compound (continuous)1005~450
This compound (pulsed)1005~400

Note: The study demonstrated "partial efficacy," as evidenced by a significant increase in the median survival time of the treated groups compared to the vehicle control. However, complete cures were not achieved at the tested dose, which was the maximum tolerated dose (MTD).[2][3] Toxicity was observed in some infected mice at this dose regimen.[3]

Pharmacokinetic Properties

The pharmacokinetic profile of this compound, particularly its ability to cross the blood-brain barrier, is a critical determinant of its efficacy in stage 2 HAT.

ParameterValueSpeciesReference
Brain:Blood Ratio1.3Mouse[2]
Microsomal Stability (Cli)3.1 mL/min/gMouse[2]

The improved brain-to-blood ratio of this compound compared to its predecessor, DDD85646 (brain:blood ratio <0.1), highlights the successful optimization for CNS penetration.[2]

Discussion and Future Directions

The in vivo studies of this compound in a stage 2 HAT mouse model demonstrate that NMT inhibitors with CNS penetrating properties can extend survival in this challenging disease model. The partial efficacy observed underscores the need for further optimization to improve the therapeutic window, enhancing efficacy while minimizing toxicity. Future research could focus on developing analogues of this compound with improved safety profiles and pharmacokinetic properties to achieve curative efficacy in stage 2 HAT. The experimental protocols and data presented herein provide a solid foundation for the continued development of NMT inhibitors as a promising new class of drugs for the treatment of Human African Trypanosomiasis.

References

Application Notes and Protocols: DDD100097 Dosage and Administration in Mice

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DDD100097 is a potent inhibitor of N-Myristoyltransferase (NMT), an enzyme essential for the viability of various parasites, including Trypanosoma brucei, the causative agent of Human African Trypanosomiasis (HAT), also known as sleeping sickness. NMT catalyzes the attachment of myristate, a 14-carbon saturated fatty acid, to the N-terminal glycine of a wide range of substrate proteins. This lipid modification is critical for protein localization to membranes and for their biological function. Inhibition of NMT leads to the disruption of essential cellular processes in the parasite, resulting in cell death. This compound has demonstrated partial efficacy in a stage II (central nervous system) mouse model of HAT, highlighting its potential as a therapeutic agent.

These application notes provide detailed information on the dosage, administration, and relevant experimental protocols for the use of this compound in mouse models of T. brucei infection.

Data Presentation

Table 1: In Vivo Efficacy of this compound in a Stage II HAT Mouse Model
ParameterDetails
Compound This compound
Mouse Strain Female NMRI
Parasite Strain Trypanosoma brucei brucei GVR35
Infection Stage Stage II (Central Nervous System)
Dosage 100 mg/kg (Maximum Tolerated Dose)
Administration Route Oral (p.o.)
Dosing Frequency Twice daily (b.i.d.)
Treatment Duration 5 days
Observed Efficacy Partial efficacy
Toxicity Note Some toxicity was observed in infected mice at this dosage.
Table 2: Suggested Formulation for Oral Administration
ComponentConcentration
This compoundAs required for target dosage
Methyl cellulose0.5% (v/v)
Tween 800.5% (v/v)
VehicleWater or saline

Note: This is a general formulation for pyrazole sulfonamide inhibitors and should be validated for this compound.

Table 3: Pharmacokinetic Parameters of this compound in Mice
ParameterValue
Cmax (Maximum Plasma Concentration) Data not publicly available
Tmax (Time to Cmax) Data not publicly available
AUC (Area Under the Curve) Data not publicly available
Half-life (t1/2) Data not publicly available

It is recommended to perform a pharmacokinetic study to determine these parameters for this compound in the specific mouse strain being used.

Experimental Protocols

Protocol 1: In Vivo Efficacy Study of this compound in a Stage II HAT Mouse Model

1. Animal Model and Parasite Strain:

  • Use female NMRI mice.
  • Infect mice with Trypanosoma brucei brucei GVR35 to establish a stage II infection. This is typically achieved by intraperitoneal injection of bloodstream form parasites, with the central nervous system infection developing over time (e.g., 21 days post-infection).

2. Drug Formulation:

  • Prepare a suspension of this compound in a vehicle of 0.5% (v/v) methyl cellulose and 0.5% (v/v) Tween 80 in sterile water.
  • The concentration of the suspension should be calculated to deliver a dose of 100 mg/kg in a suitable volume for oral gavage (e.g., 10 mL/kg).
  • Ensure the suspension is homogenous by vortexing or stirring before each administration.

3. Dosing and Administration:

  • Administer this compound orally (p.o.) using a gavage needle.
  • The dosage is 100 mg/kg, administered twice daily (b.i.d.) for 5 consecutive days.
  • A control group should receive the vehicle only, following the same administration schedule.

4. Monitoring and Endpoints:

  • Monitor the health of the mice daily, including body weight, clinical signs of disease, and any signs of toxicity.
  • Monitor parasitemia in the blood regularly (e.g., every other day) by tail snip and microscopic examination.
  • The primary efficacy endpoint is the clearance of parasites from the blood and brain.
  • Long-term survival of the treated mice should be monitored to assess for relapse.

Protocol 2: Maximum Tolerated Dose (MTD) Study of this compound in Mice

1. Animals:

  • Use healthy, uninfected mice of the same strain and sex as planned for the efficacy studies (e.g., female NMRI mice).

2. Dose Escalation:

  • Start with a low dose of this compound and escalate the dose in subsequent cohorts of mice.
  • The dose escalation steps should be based on a logarithmic scale (e.g., 10, 30, 100 mg/kg).

3. Administration:

  • Administer this compound via the intended route for the efficacy study (oral).
  • The dosing frequency and duration should mimic the planned therapeutic regimen (e.g., twice daily for 5 days).

4. Observation:

  • Monitor the animals closely for signs of toxicity, including but not limited to:
  • Changes in body weight (a loss of >15-20% is often considered a sign of significant toxicity).
  • Changes in appearance (e.g., ruffled fur, hunched posture).
  • Changes in behavior (e.g., lethargy, reduced activity).
  • Clinical signs of distress.
  • The observation period should extend beyond the dosing period (e.g., for at least 7-14 days after the last dose).

5. MTD Determination:

  • The MTD is defined as the highest dose that does not cause mortality or significant signs of toxicity that would interfere with the interpretation of the efficacy study.

Mandatory Visualization

G This compound Mechanism of Action cluster_Trypanosoma Trypanosoma brucei Myristoyl_CoA Myristoyl-CoA NMT N-Myristoyltransferase (NMT) Myristoyl_CoA->NMT Substrate_Protein Substrate Protein (N-terminal Glycine) Substrate_Protein->NMT Myristoylated_Protein N-Myristoylated Protein NMT->Myristoylated_Protein Membrane_Localization Membrane Localization & Protein Function Myristoylated_Protein->Membrane_Localization Cell_Viability Parasite Viability Membrane_Localization->Cell_Viability This compound This compound This compound->NMT Inhibition

Caption: Mechanism of action of this compound in Trypanosoma brucei.

G Experimental Workflow: In Vivo Efficacy Study start Start infection Infect NMRI mice with T. b. brucei GVR35 start->infection stage_dev Allow Stage II disease to develop (e.g., 21 days) infection->stage_dev treatment Administer this compound (100 mg/kg, p.o., b.i.d.) for 5 days stage_dev->treatment monitoring Monitor parasitemia, health, and toxicity treatment->monitoring endpoint Assess parasite clearance and long-term survival monitoring->endpoint end End endpoint->end

Caption: Workflow for in vivo efficacy testing of this compound.

Application Notes and Protocols for the Synthesis and Purification of DDD100097

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the synthesis and purification methods for DDD100097, a potent N-Myristoyltransferase (NMT) inhibitor. The protocols are based on established chemical principles and general methodologies for similar compounds, supplemented by information inferred from patent literature.

Introduction

This compound, chemically known as 2,6-dichloro-N-(difluoromethyl)-4-(3-(1-methylpiperidin-4-yl)propyl)-N-(1,3,5-trimethyl-1H-pyrazol-4-yl)benzenesulfonamide, is a molecule of significant interest in drug discovery, particularly for its inhibitory activity against N-Myristoyltransferase (NMT). NMT is an essential enzyme in various organisms, including protozoan parasites and fungi, and is also implicated in cancer signaling pathways. The myristoylation of proteins, catalyzed by NMT, is crucial for their membrane localization and function in signal transduction. Inhibition of this process can disrupt these pathways, making NMT an attractive therapeutic target.

Synthesis of this compound

The synthesis of this compound involves a multi-step process culminating in the formation of the final sulfonamide product. While a specific detailed protocol is not publicly available, the synthesis can be logically deduced from the structure of the molecule and general synthetic methodologies for N-aryl sulfonamides. The key steps would likely involve the synthesis of the substituted benzenesulfonyl chloride and the pyrazole amine intermediates, followed by their coupling.

Hypothetical Synthetic Workflow

Synthesis_Workflow cluster_A Synthesis of Intermediate A cluster_B Synthesis of Intermediate B cluster_C Synthesis of Intermediate C cluster_D Final Assembly A1 4-Bromo-3,5-dichlorotoluene A2 Grignard Formation A1->A2 A3 Reaction with Propylene Oxide A2->A3 A4 Oxidation A3->A4 A5 Chlorosulfonation A4->A5 A6 Intermediate A: 2,6-dichloro-4-(3-hydroxypropyl)benzene-1-sulfonyl chloride A5->A6 D1 Coupling of A and B A6->D1 B1 1,3,5-Trimethyl-1H-pyrazol-4-amine B2 Reaction with Difluoromethylating Agent B1->B2 B3 Intermediate B: N-(difluoromethyl)-1,3,5-trimethyl-1H-pyrazol-4-amine B2->B3 B3->D1 C1 1-Methylpiperidine-4-carbaldehyde C2 Wittig Reaction C1->C2 C3 Reduction C2->C3 C4 Intermediate C: 4-(3-bromopropyl)-1-methylpiperidine C3->C4 D3 Alkylation with C C4->D3 D2 Intermediate D D1->D2 D2->D3 D4 This compound D3->D4

Caption: Hypothetical synthetic workflow for this compound.

Experimental Protocol: General N-Arylation of Sulfonamides

This protocol describes a general method for the coupling of a sulfonyl chloride with an amine, a key step in the synthesis of this compound.

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve the amine intermediate (1.0 equivalent) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Base Addition: Add a non-nucleophilic base, such as triethylamine or diisopropylethylamine (DIPEA) (1.5-2.0 equivalents), to the solution.

  • Sulfonyl Chloride Addition: Slowly add a solution of the sulfonyl chloride intermediate (1.1 equivalents) in the same solvent to the reaction mixture at 0 °C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Purification of this compound

Purification of the final compound is critical to remove unreacted starting materials, byproducts, and other impurities. A combination of chromatographic techniques is typically employed.

Purification Workflow

Purification_Workflow Crude Crude this compound Column Silica Gel Column Chromatography Crude->Column Initial Purification HPLC Preparative RP-HPLC Column->HPLC High Purity Separation Pure Pure this compound HPLC->Pure Final Product

Caption: General purification workflow for this compound.

Experimental Protocol: Column Chromatography
  • Column Preparation: Pack a glass column with silica gel using a slurry method with a non-polar solvent (e.g., hexane or a hexane/ethyl acetate mixture).

  • Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., DCM) and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate completely. Carefully load the dried silica with the adsorbed product onto the top of the prepared column.

  • Elution: Elute the column with a gradient of a polar solvent (e.g., ethyl acetate) in a non-polar solvent (e.g., hexane). The polarity of the solvent system should be optimized based on TLC analysis of the crude mixture.

  • Fraction Collection: Collect fractions and analyze them by TLC or LC-MS to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield the partially purified product.

Experimental Protocol: Preparative Reversed-Phase HPLC (RP-HPLC)

For achieving high purity, preparative RP-HPLC is often necessary.

  • Column: Use a suitable C18 preparative column.

  • Mobile Phase: A typical mobile phase would consist of a gradient of acetonitrile in water, both containing a small amount of a modifier like trifluoroacetic acid (TFA) or formic acid (0.1%) to improve peak shape.

  • Sample Preparation: Dissolve the partially purified product in a minimal amount of the mobile phase or a compatible solvent.

  • Injection and Fractionation: Inject the sample onto the column and collect fractions corresponding to the main product peak, as detected by a UV detector.

  • Lyophilization: Combine the pure fractions and lyophilize to remove the mobile phase and obtain the final pure this compound.

Quantitative Data

ParameterValueMethod
Molecular FormulaC₂₂H₃₀Cl₂F₂N₄O₂S-
Molecular Weight523.47 g/mol -
Purity (typical)>98%HPLC
Yield (overall)Varies-

N-Myristoyltransferase (NMT) Inhibition Signaling Pathway

This compound exerts its biological effect by inhibiting N-Myristoyltransferase. This enzyme catalyzes the attachment of myristate, a 14-carbon saturated fatty acid, from myristoyl-CoA to the N-terminal glycine of a wide range of cellular proteins. This modification is critical for the proper localization and function of these proteins in various signaling cascades.

NMT_Inhibition_Pathway cluster_Cell Cellular Processes cluster_NMT N-Myristoylation cluster_Signaling Downstream Signaling NMT N-Myristoyltransferase (NMT) MyrProtein Myristoylated Protein NMT->MyrProtein MyrCoA Myristoyl-CoA MyrCoA->NMT Protein Substrate Protein (N-terminal Glycine) Protein->NMT Localization Membrane Localization MyrProtein->Localization Membrane Cell Membrane Signal Signal Transduction Membrane->Signal Localization->Membrane This compound This compound This compound->Inhibition Inhibition->NMT

Application Notes and Protocols for DDD100097 in Stage II Sleeping Sickness Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Human African Trypanosomiasis (HAT), or sleeping sickness, is a parasitic disease caused by Trypanosoma brucei. The disease progresses from a hemolymphatic (stage I) to a meningoencephalitic (stage II) phase when the parasites cross the blood-brain barrier. Stage II is fatal if left untreated, and current treatments have limitations, including toxicity and complex administration. DDD100097 is a promising compound that targets Trypanosoma brucei N-myristoyltransferase (TbNMT), an enzyme essential for parasite viability.[1] Developed from the pyrazole sulfonamide series, this compound was specifically optimized to enhance its permeability across the blood-brain barrier, making it a candidate for treating stage II sleeping sickness.[2]

These application notes provide a comprehensive overview of this compound, including its mechanism of action, in vitro and in vivo activity, and detailed protocols for its evaluation in a research setting.

Mechanism of Action

This compound is a potent inhibitor of Trypanosoma brucei N-myristoyltransferase (TbNMT). N-myristoylation is a crucial lipid modification of many proteins, facilitating their localization to cellular membranes and enabling their participation in essential signaling pathways.[1] In T. brucei, TbNMT is encoded by a single gene and is vital for parasite survival.[1]

Inhibition of TbNMT by this compound disrupts the N-myristoylation of a wide range of substrate proteins. This leads to pleiotropic effects, including defects in endocytosis and vesicular trafficking, ultimately resulting in rapid parasite death.[1] One of the key substrates of TbNMT is the ADP-ribosylation factor 1 (TbARF1), a small GTPase that plays a central role in the secretory and endocytic pathways. The disruption of TbARF1 function is a significant contributor to the trypanocidal activity of TbNMT inhibitors.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound and its precursor, DDD85646, for comparative purposes.

CompoundTarget Organism/EnzymeEC50/IC50 (µM)Reference
This compound Trypanosoma brucei0.002[2]
DDD85646Trypanosoma bruceiNot specified
This compound Human N-myristoyltransferase (HsNMT)>10[2]
DDD85646Human N-myristoyltransferase (HsNMT)Not specified

Table 1: In Vitro Activity of this compound and Precursor. EC50 represents the half-maximal effective concentration against the whole organism, while IC50 represents the half-maximal inhibitory concentration against the isolated enzyme.

CompoundAnimal ModelDosing RouteBrain:Blood RatioEfficacyReference
This compound MouseOral1.6Partial efficacy in a stage 2 CNS model[2]
DDD85646MouseOralNot specifiedCured acute (stage 1) HAT model[1]

Table 2: In Vivo Data for this compound and Precursor. The brain:blood ratio is a key indicator of a compound's ability to penetrate the central nervous system.

Signaling Pathway and Experimental Workflows

TbNMT Inhibition Signaling Pathway

The inhibition of TbNMT by this compound has downstream consequences on multiple cellular processes due to the large number of N-myristoylated proteins in the parasite.

NMT_Inhibition_Pathway This compound This compound TbNMT Trypanosoma brucei N-myristoyltransferase (TbNMT) This compound->TbNMT inhibits Myristoylated_Proteins N-myristoylated Proteins TbNMT->Myristoylated_Proteins catalyzes Myristoyl_CoA Myristoyl-CoA Myristoyl_CoA->TbNMT substrate Unmyristoylated_Proteins Unmyristoylated Substrate Proteins (e.g., TbARF1) Unmyristoylated_Proteins->TbNMT substrate Membrane_Localization Membrane Localization and Protein-Protein Interactions Myristoylated_Proteins->Membrane_Localization Vesicular_Trafficking Vesicular Trafficking (Endocytosis/Exocytosis) Membrane_Localization->Vesicular_Trafficking Parasite_Viability Parasite Viability Vesicular_Trafficking->Parasite_Viability essential for In_Vitro_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Culture_Tb Culture T. brucei (bloodstream form) Incubate Incubate T. brucei with This compound (72h) Culture_Tb->Incubate Prepare_this compound Prepare serial dilutions of this compound Prepare_this compound->Incubate Add_Resazurin Add Resazurin (viability indicator) Incubate->Add_Resazurin Incubate_Resazurin Incubate (4-6h) Add_Resazurin->Incubate_Resazurin Measure_Fluorescence Measure Fluorescence (Resorufin) Incubate_Resazurin->Measure_Fluorescence Calculate_EC50 Calculate EC50 value Measure_Fluorescence->Calculate_EC50

References

DDD100097 pharmacokinetic and pharmacodynamic studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the pharmacokinetic and pharmacodynamic properties of DDD100097, a potent inhibitor of Trypanosoma brucei N-myristoyltransferase (TbNMT). The following protocols are intended to guide researchers in the preclinical evaluation of this and similar compounds for the treatment of Human African Trypanosomiasis (HAT).

Pharmacodynamic Profile

This compound is a lead compound developed from a pyrazole sulfonamide series, optimized for improved central nervous system (CNS) penetration to target stage 2 HAT. Its primary mechanism of action is the inhibition of TbNMT, an enzyme essential for the viability of Trypanosoma brucei.

In Vitro Activity

The trypanocidal activity of this compound was assessed against T. b. brucei strain S427.

CompoundTbNMT IC50 (nM)T. b. brucei EC50 (nM)
This compound 2.11.8

Pharmacokinetic Profile

Pharmacokinetic studies of this compound were conducted in female BALB/c mice to determine its oral bioavailability and CNS penetration.

Oral Pharmacokinetics in Mice (10 mg/kg)
CompoundCmax (ng/mL)Tmax (h)AUC (ng·h/mL)Half-life (h)Brain:Blood Ratio
This compound 289210832.30.8

In Vivo Efficacy

This compound was evaluated in a stage 2 (CNS) mouse model of HAT, which is crucial for assessing the potential of a compound to treat the neurological stage of the disease.[1][2]

Stage 2 HAT Mouse Model Efficacy
CompoundDose (mg/kg, b.i.d., p.o.)Duration (days)Outcome
This compound 1005Partial Efficacy (1 of 5 mice showed toxicity)

The partial efficacy in the stage 2 model, despite good CNS penetration, suggests that the therapeutic window for this compound may be narrow, with toxicity being a limiting factor at the required therapeutic doses.[2]

Experimental Protocols

Protocol 1: In Vitro Trypanocidal Activity Assay

This protocol outlines the determination of the 50% effective concentration (EC50) of a test compound against Trypanosoma brucei.

1. Materials:

  • Trypanosoma brucei brucei (e.g., S427 strain)

  • HMI-9 medium supplemented with 10% fetal bovine serum

  • Test compound (this compound) dissolved in DMSO

  • Resazurin sodium salt solution (e.g., AlamarBlue)

  • 96-well microtiter plates

  • Humidified incubator (37°C, 5% CO2)

  • Fluorescence plate reader

2. Method:

  • Maintain T. b. brucei bloodstream forms in culture at a density of 2 x 10^5 to 2 x 10^6 cells/mL in HMI-9 medium.

  • Prepare a serial dilution of the test compound in HMI-9 medium in a 96-well plate. The final DMSO concentration should not exceed 0.5%.

  • Adjust the parasite density to 2 x 10^5 cells/mL in fresh medium.

  • Add 100 µL of the parasite suspension to each well of the 96-well plate containing the serially diluted compound. Include wells with parasites only (positive control) and medium only (negative control).

  • Incubate the plate for 48 hours at 37°C in a humidified, 5% CO2 atmosphere.

  • Add 10 µL of Resazurin solution to each well and incubate for an additional 24 hours.

  • Measure the fluorescence using a plate reader with an excitation wavelength of 530 nm and an emission wavelength of 590 nm.

  • Calculate the EC50 value by plotting the percentage inhibition of parasite growth against the log of the compound concentration and fitting the data to a dose-response curve.

Protocol 2: Mouse Pharmacokinetic Study

This protocol describes the procedure for evaluating the pharmacokinetic properties of a test compound in mice following oral administration.

1. Animals:

  • Female BALB/c mice (or other appropriate strain), 6-8 weeks old.

2. Materials:

  • Test compound (this compound) formulated in a suitable vehicle (e.g., 10% DMSO, 90% corn oil).

  • Oral gavage needles.

  • Blood collection supplies (e.g., heparinized capillaries, microcentrifuge tubes).

  • Anesthetic.

  • Homogenizer for brain tissue.

  • LC-MS/MS system for bioanalysis.

3. Method:

  • Fast mice overnight prior to dosing.

  • Administer a single oral dose of the test compound (e.g., 10 mg/kg) by oral gavage.

  • At predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours) post-dose, collect blood samples from a cohort of mice (typically 3 mice per time point) via cardiac puncture under anesthesia.

  • Centrifuge the blood samples to separate plasma.

  • Following blood collection, perfuse the mice with saline and harvest the brains.

  • Homogenize the brain tissue in a suitable buffer.

  • Store plasma and brain homogenate samples at -80°C until analysis.

  • Extract the compound from plasma and brain homogenate samples using a suitable method (e.g., protein precipitation with acetonitrile).

  • Analyze the concentration of the test compound in the samples using a validated LC-MS/MS method.

  • Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, half-life) using appropriate software. The brain:blood ratio is calculated from the AUC values for the brain and blood.

Protocol 3: Stage 2 HAT In Vivo Efficacy Model

This protocol details the evaluation of a test compound's efficacy in a mouse model of late-stage Human African Trypanosomiasis.

1. Animals:

  • Female BALB/c mice (or other appropriate strain), 6-8 weeks old.

2. Materials:

  • Trypanosoma brucei brucei GVR35 strain (a CNS-infecting strain).

  • Test compound (this compound) formulated for oral administration.

  • Microscope and slides for parasite counting.

  • Animal monitoring supplies.

3. Method:

  • Infect mice with approximately 1 x 10^4 T. b. brucei GVR35 parasites via intraperitoneal injection.

  • Monitor the development of parasitemia by examining tail blood smears daily.

  • Once a stable CNS infection is established (typically around day 21 post-infection, confirmed by the presence of parasites in the cerebrospinal fluid or brain tissue of satellite animals), initiate treatment.

  • Administer the test compound orally (e.g., 100 mg/kg, twice daily) for a specified duration (e.g., 5 days).

  • Include a vehicle-treated control group.

  • Monitor the mice for signs of toxicity and changes in parasitemia throughout the treatment period and for a follow-up period (e.g., up to 180 days) to check for relapse.

  • A cure is typically defined as the absence of detectable parasites in the blood for the duration of the follow-up period.

Visualizations

Signaling Pathway: Inhibition of Protein N-Myristoylation in Trypanosoma brucei

NMT_Pathway cluster_parasite Trypanosoma brucei Cell Myristoyl_CoA Myristoyl-CoA TbNMT TbNMT (Trypanosoma brucei N-Myristoyltransferase) Myristoyl_CoA->TbNMT Substrate N-terminal Glycine Substrate Protein Substrate->TbNMT Myristoylated_Protein Myristoylated Protein TbNMT->Myristoylated_Protein Myristoylation Membrane_Localization Membrane Localization & Protein Function Myristoylated_Protein->Membrane_Localization Parasite_Viability Parasite Viability Membrane_Localization->Parasite_Viability This compound This compound This compound->TbNMT Inhibition

Caption: Mechanism of action of this compound in Trypanosoma brucei.

Experimental Workflow: Pharmacokinetic and Efficacy Testing

PK_PD_Workflow cluster_invitro In Vitro Assessment cluster_pk Pharmacokinetics cluster_invivo In Vivo Efficacy EC50 Determine EC50 (Protocol 1) Oral_Dosing Oral Dosing in Mice (Protocol 2) EC50->Oral_Dosing Guides Dose Selection Sample_Collection Blood & Brain Sample Collection Oral_Dosing->Sample_Collection LCMS_Analysis LC-MS/MS Analysis Sample_Collection->LCMS_Analysis PK_Parameters Calculate Cmax, AUC, T1/2, Brain:Blood Ratio LCMS_Analysis->PK_Parameters Treatment Treat with this compound (Protocol 3) PK_Parameters->Treatment Informs Dosing Regimen Infection Infect Mice with T. b. brucei GVR35 Infection->Treatment Monitoring Monitor Parasitemia & Survival Treatment->Monitoring Efficacy_Outcome Determine Efficacy (Cure/Relapse) Monitoring->Efficacy_Outcome

Caption: Preclinical evaluation workflow for this compound.

References

Application Notes and Protocols for In Vivo Studies with DDD100097

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DDD100097 is an experimental compound identified as a potent inhibitor of N-Myristoyltransferase (NMT), an enzyme crucial for the viability of various pathogens, including the protozoan parasites that cause Human African Trypanosomiasis (HAT). NMT catalyzes the attachment of myristate, a 14-carbon saturated fatty acid, to the N-terminal glycine of a range of cellular and viral proteins. This modification is critical for protein trafficking, signal transduction, and membrane localization. Inhibition of NMT presents a promising therapeutic strategy against infections and certain cancers. As a small molecule inhibitor, this compound has demonstrated partial efficacy in mouse models of HAT, highlighting its potential for further preclinical development.

These application notes provide a comprehensive guide to the formulation and administration of this compound for in vivo studies, particularly in murine models. Due to the limited public information on a specific formulation for this compound, this document outlines a generalized, yet detailed, protocol based on standard practices for formulating poorly water-soluble compounds for animal studies.

Formulation Protocol

The successful in vivo evaluation of poorly soluble compounds like this compound is critically dependent on the selection of an appropriate vehicle that can safely and effectively deliver the compound to the target site. The following protocol describes the preparation of a formulation suitable for oral (p.o.) or intraperitoneal (i.p.) administration in mice.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), analytical grade

  • Polyethylene glycol 400 (PEG-400), USP grade

  • Tween 80 (Polysorbate 80), USP grade

  • Sterile saline (0.9% NaCl) or phosphate-buffered saline (PBS)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

  • Sterile syringes and needles

Recommended Vehicle Composition:

A common and generally well-tolerated vehicle for poorly soluble compounds is a mixture of DMSO, PEG-400, Tween 80, and saline. A typical composition is:

  • 5-10% DMSO

  • 30-40% PEG-400

  • 5% Tween 80

  • 45-60% Saline or PBS

The final concentration of DMSO should be kept as low as possible to minimize potential toxicity.

Step-by-Step Formulation Procedure:

  • Weighing the Compound: Accurately weigh the required amount of this compound powder based on the desired final concentration and dosing volume. For example, to prepare a 10 mg/mL solution for a 10 mg/kg dose in a 20 g mouse (requiring 0.2 mg in a 20 µL injection volume), you would need to prepare a sufficient volume for the entire study group.

  • Initial Solubilization: In a sterile microcentrifuge tube, add the weighed this compound powder. Add the required volume of DMSO and vortex thoroughly until the compound is completely dissolved. Gentle warming or brief sonication can aid in dissolution.

  • Addition of Co-solvents and Surfactants: To the DMSO solution, add the required volume of PEG-400 and vortex to mix. Following this, add the Tween 80 and vortex again to ensure a homogenous mixture.

  • Aqueous Phase Addition: Slowly add the sterile saline or PBS to the organic mixture while continuously vortexing. The solution may become slightly viscous. It is crucial to add the aqueous phase gradually to prevent precipitation of the compound.

  • Final Homogenization: Once all components are added, vortex the final formulation for at least one minute to ensure homogeneity. Visually inspect the solution for any precipitates. If the solution is not clear, it can be briefly sonicated in a water bath.

  • Storage: The formulation should be prepared fresh before each experiment. If short-term storage is necessary, it should be stored at 4°C and protected from light. Before use, the formulation should be brought to room temperature and vortexed again.

In Vivo Administration Protocol (Murine Model)

This protocol outlines the procedure for administering the prepared this compound formulation to mice via oral gavage or intraperitoneal injection.

Materials:

  • Prepared this compound formulation

  • Appropriately sized mice (e.g., BALB/c or C57BL/6)

  • Animal scale

  • Sterile syringes (1 mL)

  • For oral administration: Sterile, flexible feeding needles (gavage needles)

  • For intraperitoneal administration: Sterile needles (e.g., 25-27 gauge)

  • 70% ethanol for disinfection

  • Personal protective equipment (gloves, lab coat)

Procedure:

  • Animal Preparation: Acclimatize the animals to the housing conditions for at least one week before the experiment. On the day of dosing, weigh each mouse to accurately calculate the required dose volume.

  • Dose Calculation: The volume to be administered is calculated based on the animal's body weight and the desired dose. For example:

    • Dose: 10 mg/kg

    • Animal weight: 20 g (0.02 kg)

    • Concentration of formulation: 10 mg/mL

    • Volume to administer = (10 mg/kg * 0.02 kg) / 10 mg/mL = 0.02 mL or 20 µL

  • Administration:

    • Oral Gavage (p.o.):

      • Gently restrain the mouse.

      • Measure the correct length for gavage needle insertion (from the tip of the nose to the last rib).

      • Draw the calculated volume of the formulation into the syringe with the gavage needle attached.

      • Carefully insert the gavage needle into the esophagus and deliver the dose smoothly.

      • Observe the animal briefly to ensure there are no signs of distress.

    • Intraperitoneal Injection (i.p.):

      • Gently restrain the mouse, exposing the abdomen.

      • Tilt the mouse slightly downwards to move the abdominal organs away from the injection site.

      • Wipe the lower quadrant of the abdomen with 70% ethanol.

      • Insert the needle at a shallow angle (approximately 15-20 degrees) into the peritoneal cavity.

      • Aspirate briefly to ensure no fluid is drawn back (indicating incorrect placement in a vessel or organ).

      • Inject the formulation slowly.

      • Withdraw the needle and return the mouse to its cage.

  • Post-Administration Monitoring: Monitor the animals for any adverse reactions, such as lethargy, rough coat, or changes in behavior, at regular intervals after dosing.

Data Presentation

Quantitative data from in vivo studies should be presented in a clear and organized manner to facilitate interpretation and comparison.

Table 1: Formulation Composition

ComponentPercentage (%)Role
This compoundVariesActive Pharmaceutical Ingredient
DMSO5 - 10Solubilizing Agent
PEG-40030 - 40Co-solvent
Tween 805Surfactant/Emulsifier
Saline/PBS45 - 60Aqueous Vehicle

Table 2: Pharmacokinetic Parameters of this compound in Mice

ParameterRoute of AdministrationDose (mg/kg)Cmax (ng/mL)Tmax (h)AUC (0-t) (ng·h/mL)Half-life (h)
Oral (p.o.)
Intraperitoneal (i.p.)

Table 3: In Vivo Efficacy of this compound in a Murine Model of Disease

Treatment GroupDose (mg/kg)Route of AdministrationMean Parasitemia (Day X)% Reduction in ParasitemiaMean Survival Time (Days)
Vehicle Control-N/A
This compound
Positive Control

Visualizations

experimental_workflow cluster_formulation Formulation Preparation cluster_administration In Vivo Administration cluster_analysis Data Analysis weigh Weigh this compound dissolve Dissolve in DMSO weigh->dissolve add_peg Add PEG-400 & Tween 80 dissolve->add_peg add_saline Add Saline/PBS add_peg->add_saline homogenize Vortex/Sonicate add_saline->homogenize weigh_animal Weigh Mouse homogenize->weigh_animal calc_dose Calculate Dose Volume weigh_animal->calc_dose administer Administer (p.o. or i.p.) calc_dose->administer monitor Monitor Animal administer->monitor pk_analysis Pharmacokinetic Analysis monitor->pk_analysis efficacy_analysis Efficacy Assessment monitor->efficacy_analysis

Caption: Experimental workflow for the formulation and in vivo administration of this compound.

nmt_pathway cluster_pathway N-Myristoyltransferase Signaling Pathway Myristoyl_CoA Myristoyl-CoA NMT N-Myristoyltransferase (NMT) Myristoyl_CoA->NMT Myristoylated_Protein Myristoylated Protein NMT->Myristoylated_Protein Myristoylation Protein Substrate Protein (N-terminal Glycine) Protein->NMT Membrane_Localization Membrane Localization & Signaling Myristoylated_Protein->Membrane_Localization This compound This compound This compound->NMT Inhibition

Caption: Mechanism of action of this compound as an N-Myristoyltransferase inhibitor.

Troubleshooting & Optimization

Technical Support Center: Enhancing Brain Permeability of DDD100097

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments aimed at improving the brain permeability of the N-myristoyltransferase inhibitor, DDD100097.

Frequently Asked Questions (FAQs)

Q1: What are the initial steps to assess the brain permeability of this compound?

A1: The initial assessment of this compound brain permeability typically involves a combination of in silico predictions, in vitro models, and subsequent in vivo validation. Computational models can provide an early indication of physicochemical properties conducive to crossing the blood-brain barrier (BBB).[1] This is followed by in vitro assays, such as the Parallel Artificial Membrane Permeability Assay (PAMPA-BBB) or cell-based models like immortalized brain endothelial cell lines (hCMEC/D3) or co-culture systems, to measure its passive permeability and interaction with efflux transporters.[2][3][4][5][6][7][8] Promising candidates from these assays are then typically advanced to in vivo studies in animal models to determine the brain-to-plasma concentration ratio (Kp) or the unbound brain-to-unbound plasma concentration ratio (Kp,uu).[9][10]

Q2: My in vitro results show good passive permeability, but in vivo brain concentrations of this compound are low. What could be the issue?

A2: A common reason for this discrepancy is the presence of active efflux transporters at the BBB, such as P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP).[1][11] These transporters actively pump substrates out of the brain endothelial cells and back into the bloodstream, limiting brain accumulation. This compound may be a substrate for one or more of these efflux transporters. Another possibility is rapid metabolism of the compound within the brain endothelial cells themselves.[12][13]

Q3: How can I determine if this compound is a substrate for efflux transporters like P-gp?

A3: Several in vitro methods can be used to investigate if this compound is an efflux transporter substrate. A common approach is to use cell lines that overexpress specific transporters, such as MDCK-MDR1 cells which overexpress P-gp.[5][7] The permeability of this compound is measured in the presence and absence of known inhibitors of these transporters. A significant increase in permeability in the presence of an inhibitor suggests that this compound is a substrate for that transporter.

Q4: What strategies can be employed to overcome P-gp-mediated efflux of this compound?

A4: There are several strategies to mitigate P-gp efflux. One approach is the co-administration of a P-gp inhibitor, though this can lead to broader drug-drug interactions.[14] A more targeted approach is to modify the chemical structure of this compound to reduce its affinity for P-gp.[15][16][17] This can involve strategies like reducing the number of hydrogen bond donors, increasing intramolecular hydrogen bonding, or altering the molecule's overall shape and charge distribution. Formulation strategies, such as encapsulation in nanoparticles coated with surfactants like Polysorbate 80, have also been shown to enhance brain delivery of P-gp substrates.[18][19]

Troubleshooting Guides

Problem 1: High variability in in vitro BBB permeability measurements for this compound.
Possible Cause Troubleshooting Step
Inconsistent cell monolayer integrity in Transwell assays.Regularly monitor the transendothelial electrical resistance (TEER) of the cell monolayer to ensure it is within the acceptable range for a tight barrier.[4]
Variability in the passage number of the cell line used.Use cells within a consistent and low passage number range, as prolonged culturing can alter cell characteristics and transporter expression.[2]
Issues with the formulation of this compound leading to poor solubility or aggregation.Ensure complete solubilization of this compound in the assay buffer. Test different formulations or excipients if solubility is a concern.
Inconsistent incubation times or temperatures.Strictly adhere to the standardized protocol for incubation times and maintain a constant temperature throughout the experiment.
Problem 2: this compound shows poor stability in in vivo pharmacokinetic studies.
Possible Cause Troubleshooting Step
Rapid metabolism in the liver (first-pass metabolism).Conduct in vitro metabolism studies using liver microsomes to identify the metabolic pathways and the enzymes involved. This can inform structural modifications to block metabolic sites.
Instability in plasma.Assess the stability of this compound in plasma from the species being used for in vivo studies to check for degradation by plasma enzymes.
Rapid metabolism within the brain.The brain itself contains metabolic enzymes.[13] Brain slice or brain homogenate studies can be used to assess the metabolic stability of this compound directly in brain tissue.[9]

Quantitative Data Summary

Note: The following data for this compound is hypothetical and for illustrative purposes only.

Table 1: Physicochemical Properties of this compound

PropertyValueImplication for Brain Permeability
Molecular Weight ( g/mol )450.5Within the generally accepted range for CNS drugs.[20][21]
logP2.8Indicates good lipophilicity for passive diffusion across the BBB.[21]
Polar Surface Area (Ų)75Below the typical cutoff of 90 Ų for good brain penetration.
Hydrogen Bond Donors2A lower number is generally favorable for crossing the BBB.[16]
pKa8.5Indicates the molecule will be partially ionized at physiological pH, which can limit passive diffusion.

Table 2: In Vitro Permeability and Efflux Data for this compound

AssayConditionApparent Permeability (Papp) (10⁻⁶ cm/s)
PAMPA-BBB-5.5
hCMEC/D3 TranswellBasal2.1
hCMEC/D3 Transwell+ P-gp Inhibitor (Verpamil)8.4
MDCK-MDR1 TranswellBasal0.5
MDCK-MDR1 Transwell+ P-gp Inhibitor (Verpamil)7.9

Table 3: In Vivo Pharmacokinetic Parameters of this compound in Mice

Route of AdministrationDose (mg/kg)Plasma Half-life (h)Brain Cmax (ng/g)Kp (Brain/Plasma Ratio)
Intravenous52.5500.1
Oral202.2450.08

Experimental Protocols

Protocol 1: In Vitro PAMPA-BBB Assay
  • Preparation of the PAMPA Plate: A filter plate is coated with a lipid solution (e.g., 20% lecithin in dodecane) to form an artificial membrane.

  • Preparation of Solutions: this compound is dissolved in a buffer solution at a known concentration. A reference compound with known permeability is also prepared.

  • Assay Procedure: The donor wells of the PAMPA plate are filled with the this compound solution. The acceptor wells are filled with a buffer solution.

  • Incubation: The plate is incubated for a specified period (e.g., 4-18 hours) at room temperature.

  • Quantification: The concentration of this compound in both the donor and acceptor wells is determined using a suitable analytical method, such as LC-MS/MS.

  • Calculation of Permeability: The effective permeability (Pe) is calculated based on the concentration of the compound in the acceptor well.

Protocol 2: In Vivo Brain-to-Plasma Ratio (Kp) Determination in Mice
  • Animal Dosing: A cohort of mice is administered this compound at a specific dose, either intravenously or orally.

  • Sample Collection: At various time points after administration, blood samples are collected via cardiac puncture, and the brain is harvested.

  • Sample Processing: Blood is processed to obtain plasma. The brain is homogenized in a suitable buffer.

  • Quantification: The concentration of this compound in the plasma and brain homogenate is quantified using a validated LC-MS/MS method.[22]

  • Calculation of Kp: The Kp value is calculated by dividing the concentration of this compound in the brain (ng/g) by its concentration in the plasma (ng/mL) at each time point. The area under the curve (AUC) for both brain and plasma can also be used to calculate an AUC-based Kp.

Visualizations

experimental_workflow cluster_in_silico In Silico Assessment cluster_in_vitro In Vitro Screening cluster_in_vivo In Vivo Validation cluster_optimization Lead Optimization in_silico Physicochemical Property Prediction pampa PAMPA-BBB Assay in_silico->pampa Initial Screening cell_based Cell-Based Assays (e.g., hCMEC/D3) pampa->cell_based Promising Candidates efflux Efflux Transporter Assay (e.g., MDCK-MDR1) cell_based->efflux Investigate Efflux pk_pd Pharmacokinetic/ Pharmacodynamic Studies efflux->pk_pd In Vivo Confirmation brain_conc Brain Concentration Measurement (Kp, Kp,uu) pk_pd->brain_conc optimization Structural Modification/ Formulation Development brain_conc->optimization Iterative Improvement optimization->cell_based Re-evaluate bbb_transport cluster_bbb Blood-Brain Barrier blood Blood ddd100097_blood This compound brain Brain endothelial_cell Endothelial Cell Luminal Membrane Abluminal Membrane ddd100097_brain This compound endothelial_cell:ablumen->ddd100097_brain pgp P-gp Efflux Pump endothelial_cell:lumen->pgp ddd100097_blood->endothelial_cell:lumen Passive Diffusion pgp->ddd100097_blood Active Efflux

References

DDD100097 solubility issues and solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the solubility of DDD100097, a potent inhibitor of Trypanosoma brucei N-myristoyltransferase (TbNMT). Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound?

A1: The recommended solvent for dissolving this compound is dimethyl sulfoxide (DMSO).[1] It is a polar aprotic solvent capable of dissolving a wide range of organic and inorganic compounds.

Q2: How do I prepare a stock solution of this compound?

A2: To prepare a stock solution, dissolve this compound powder in DMSO. It is crucial to ensure the DMSO is anhydrous, as absorbed water can affect the solubility and stability of the compound. For example, to prepare a 10 mM stock solution, you would dissolve the appropriate mass of this compound in the calculated volume of DMSO.[1]

Q3: I am observing precipitation in my this compound stock solution. What should I do?

A3: Precipitation can occur for several reasons, including the use of non-anhydrous DMSO, improper storage, or exceeding the solubility limit. If you observe precipitation, gentle warming and sonication can help redissolve the compound. Always store stock solutions in a dry, dark place at the recommended temperature to minimize degradation and precipitation. For short-term storage (days to weeks), 0 - 4°C is suitable, while long-term storage (months to years) should be at -20°C.[1]

Q4: Can I use other solvents to dissolve this compound?

A4: While DMSO is the primary recommended solvent, the solubility of this compound in other solvents such as ethanol or aqueous buffers has not been widely reported. It is advisable to perform small-scale solubility tests before preparing larger quantities in alternative solvents.

Q5: How should I prepare working solutions for cell-based assays?

A5: When preparing working solutions for cell-based assays, it is important to dilute the DMSO stock solution in the appropriate cell culture medium. Be aware that high concentrations of DMSO can be toxic to cells. Therefore, it is recommended to keep the final concentration of DMSO in the culture medium below 0.5%. Perform serial dilutions to achieve the desired final concentration of this compound while minimizing solvent-induced toxicity.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
This compound powder is difficult to dissolve. 1. Inappropriate solvent. 2. Low-quality or wet solvent. 3. Compound has precipitated out of solution.1. Use high-purity, anhydrous DMSO. 2. Ensure your DMSO is fresh and has been stored properly to prevent water absorption. 3. Gently warm the solution and use a sonicator to aid dissolution.
Precipitation observed after adding to aqueous buffer/media. The solubility of this compound is significantly lower in aqueous solutions compared to DMSO.1. Increase the volume of the aqueous solution to ensure the final concentration of this compound is below its solubility limit in the mixture. 2. Consider using a co-solvent or a formulation approach if higher concentrations are needed. 3. Ensure the final DMSO concentration in your aqueous solution is as low as possible while maintaining solubility.
Inconsistent experimental results. 1. Degradation of the compound in solution. 2. Inaccurate concentration of the stock solution.1. Prepare fresh stock solutions regularly and store them properly. Avoid repeated freeze-thaw cycles. 2. Verify the accuracy of your weighing and dilution steps. Use calibrated equipment.

Quantitative Solubility Data

Table 1: Stock Solution Preparation in DMSO

Desired ConcentrationVolume of DMSO for 1 mg this compoundVolume of DMSO for 5 mg this compoundVolume of DMSO for 10 mg this compound
1 mM 1.91 mL9.55 mL19.10 mL
5 mM 0.38 mL1.91 mL3.82 mL
10 mM 0.19 mL0.96 mL1.91 mL
50 mM 0.04 mL0.19 mL0.38 mL

This table is based on a molecular weight of 523.46 g/mol for this compound.[1] The actual molecular weight may vary between batches.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Calibrated analytical balance

  • Microcentrifuge tubes or vials

  • Pipettes

Procedure:

  • Tare a clean, dry microcentrifuge tube on the analytical balance.

  • Carefully weigh the desired amount of this compound powder (e.g., 5 mg) into the tube.

  • Based on the desired concentration (10 mM) and the mass of the compound, calculate the required volume of DMSO using the formula: Volume (L) = Mass (g) / (Molecular Weight ( g/mol ) * Concentration (mol/L)) For 5 mg of this compound (MW = 523.46 g/mol ) to make a 10 mM solution, the required volume of DMSO is approximately 0.96 mL.

  • Add the calculated volume of anhydrous DMSO to the tube containing the this compound powder.

  • Vortex the tube until the powder is completely dissolved. If necessary, gently warm the solution or use a sonicator to aid dissolution.

  • Store the stock solution at -20°C for long-term storage.

Visual Guides

experimental_workflow cluster_preparation Stock Solution Preparation cluster_troubleshooting Troubleshooting weigh Weigh this compound add_dmso Add Anhydrous DMSO weigh->add_dmso dissolve Vortex / Sonicate add_dmso->dissolve store Store at -20°C dissolve->store precipitation Precipitation? dissolve->precipitation warm_sonicate Warm & Sonicate precipitation->warm_sonicate Yes check_dmso Check DMSO Quality precipitation->check_dmso Persistent warm_sonicate->dissolve

Caption: A workflow for preparing and troubleshooting this compound stock solutions.

signaling_pathway_logic This compound This compound TbNMT Trypanosoma brucei N-myristoyltransferase (TbNMT) This compound->TbNMT Inhibits Myristoylation Protein Myristoylation TbNMT->Myristoylation Parasite_Viability Parasite Viability Protein_Function Parasite Protein Function & Localization Myristoylation->Protein_Function Protein_Function->Parasite_Viability

Caption: The inhibitory action of this compound on the TbNMT signaling pathway.

References

Technical Support Center: Investigation of DDD100097 Off-Target Effects

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information and guidance for investigating the potential off-target effects of DDD100097, a potent N-myristoyltransferase (NMT) inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is the primary on-target activity of this compound?

A1: this compound is an inhibitor of N-myristoyltransferase (NMT), an enzyme that catalyzes the attachment of myristate, a 14-carbon saturated fatty acid, to the N-terminal glycine of a wide range of cellular proteins. This process, known as N-myristoylation, is crucial for protein localization, stability, and function. This compound was initially investigated for its activity against the NMT of Trypanosoma brucei (T. brucei), the parasite responsible for Human African Trypanosomiasis (HAT).

Q2: What is the known selectivity profile of this compound and related compounds?

A2: While specific selectivity data for this compound is not extensively published, a lead compound from a closely related series demonstrated high selectivity for the parasitic NMT over the human ortholog. This compound showed over 1000-fold greater potency against T. brucei NMT (TbNMT) compared to human NMT (HsNMT).[1][2] However, it is crucial to experimentally determine the selectivity of the specific batch of this compound being used.

Q3: What are the potential off-target effects of inhibiting human NMT?

A3: Inhibition of human NMT (HsNMT1 and HsNMT2) can have significant cellular consequences due to the large number of proteins that undergo N-myristoylation. Known effects of potent NMT inhibitors on human cells include:

  • Endoplasmic Reticulum (ER) Stress: Inhibition of N-myristoylation can lead to the accumulation of unfolded or misfolded proteins, triggering the unfolded protein response (UPR).[3][4]

  • Cell Cycle Arrest: NMT inhibition has been shown to cause a G1 phase arrest in the cell cycle.[3][4]

  • Apoptosis: Prolonged or potent inhibition of NMT can lead to programmed cell death.[3]

  • Mitochondrial Dysfunction: In cancer cells with deregulated MYC, NMT inhibition can lead to defects in mitochondrial complex I and subsequent mitochondrial failure.

Q4: Are there any known in vivo toxicities associated with NMT inhibitors?

A4: While specific in vivo toxicology data for this compound is limited, studies on other potent NMT inhibitors, such as PCLX-001, have identified potential dose-limiting toxicities. In animal models, these included gastrointestinal issues (emesis and diarrhea) and effects on the hematopoietic bone marrow.[5] It is therefore essential to perform careful dose-escalation studies and monitor for these potential adverse effects in any in vivo experiments with this compound.

Troubleshooting Guides

Problem 1: Higher than expected cytotoxicity in human cell lines.

  • Possible Cause 1: On-target inhibition of human NMT.

    • Troubleshooting Step: Determine the IC50 of this compound against both the target (e.g., T. brucei NMT) and human NMT (HsNMT1 and HsNMT2). If the IC50 values are close, the cytotoxicity is likely due to on-target inhibition of the human enzyme.

  • Possible Cause 2: Off-target kinase inhibition.

    • Troubleshooting Step: Screen this compound against a panel of kinases. Some small molecule inhibitors can have unintended activity against kinases. A broad kinase screen can help identify any such off-target interactions.

  • Possible Cause 3: Induction of cellular stress pathways.

    • Troubleshooting Step: Perform experiments to assess markers of ER stress (e.g., Western blot for BiP, CHOP, and phosphorylated eIF2α) and apoptosis (e.g., caspase-3 cleavage).

Problem 2: Discrepancy between in vitro enzymatic activity and in-cell potency.

  • Possible Cause 1: Poor cell permeability.

    • Troubleshooting Step: Assess the cell permeability of this compound using standard assays (e.g., PAMPA or Caco-2 assays).

  • Possible Cause 2: Compound efflux.

    • Troubleshooting Step: Use inhibitors of common efflux pumps (e.g., verapamil for P-glycoprotein) to see if the in-cell potency of this compound increases.

  • Possible Cause 3: Compound instability or metabolism.

    • Troubleshooting Step: Evaluate the stability of this compound in cell culture media over the time course of the experiment. Analyze for the presence of metabolites using LC-MS.

Problem 3: Unexpected phenotypes in vivo that do not correlate with in vitro findings.

  • Possible Cause 1: Pharmacokinetic issues.

    • Troubleshooting Step: Conduct pharmacokinetic studies to determine the bioavailability, distribution, metabolism, and excretion (ADME) profile of this compound in the animal model. Poor bioavailability or rapid clearance could lead to a lack of efficacy.

  • Possible Cause 2: Off-target effects in a whole organism context.

    • Troubleshooting Step: Perform a comprehensive toxicology assessment, including monitoring for the known dose-limiting toxicities of NMT inhibitors (gastrointestinal and hematological effects).[5] Histopathological analysis of major organs should also be conducted.

Data Presentation

Table 1: Selectivity Profile of a Lead NMT Inhibitor Related to this compound Series

Enzyme TargetIC50 (nM)Selectivity (fold)Reference
T. brucei NMT5>1000x vs. HsNMT[1][2]
Human NMT>5000-[1][2]

Table 2: Potential In Vivo Toxicities of NMT Inhibitors (based on PCLX-001 data)

SpeciesDose-Limiting ToxicitiesMaximum Tolerated Dose (MTD) - 21-day studyReference
MiceNot specified, but deaths observed at higher doses50 mg/kg/day[5]
RatsNot specified>75 mg/kg/day (14-day study)[5]
DogsGastrointestinal tract, Hematopoietic bone marrow5-25 mg/kg/day (14-day study)[5]

Experimental Protocols

1. Protocol for Assessing NMT Inhibitor Selectivity

This protocol is for determining the half-maximal inhibitory concentration (IC50) of this compound against different NMT enzymes.

  • Materials:

    • Recombinant T. brucei NMT, human NMT1, and human NMT2.

    • Myristoyl-CoA.

    • [³H]-Myristoyl-CoA.

    • Peptide substrate with an N-terminal glycine.

    • This compound stock solution.

    • Scintillation cocktail and scintillation counter.

  • Procedure:

    • Prepare a reaction mixture containing the respective NMT enzyme, peptide substrate, and Myristoyl-CoA in a suitable buffer.

    • Add varying concentrations of this compound to the reaction mixture.

    • Initiate the reaction by adding [³H]-Myristoyl-CoA.

    • Incubate at the optimal temperature for the enzyme.

    • Stop the reaction and separate the radiolabeled acylated peptide from the unreacted [³H]-Myristoyl-CoA.

    • Quantify the amount of incorporated radioactivity using a scintillation counter.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using non-linear regression analysis.

2. Protocol for Western Blot Analysis of ER Stress Markers

This protocol is for detecting the upregulation of key ER stress marker proteins in cells treated with this compound.

  • Materials:

    • Human cell line of interest.

    • This compound.

    • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

    • Primary antibodies against BiP (GRP78), CHOP (GADD153), and phospho-eIF2α.

    • HRP-conjugated secondary antibodies.

    • Chemiluminescent substrate.

  • Procedure:

    • Seed cells and allow them to adhere overnight.

    • Treat cells with varying concentrations of this compound for different time points (e.g., 24, 48, 72 hours). Include a positive control for ER stress (e.g., tunicamycin or thapsigargin).

    • Lyse the cells and determine the protein concentration of the lysates.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane and incubate with the primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

    • Detect the protein bands using a chemiluminescent substrate and an imaging system.[6][7][8][9]

3. Protocol for Cell Cycle Analysis by Propidium Iodide (PI) Staining and Flow Cytometry

This protocol is for analyzing the cell cycle distribution of cells treated with this compound.

  • Materials:

    • Human cell line of interest.

    • This compound.

    • Phosphate-buffered saline (PBS).

    • 70% ethanol (ice-cold).

    • Propidium iodide (PI) staining solution containing RNase A.

    • Flow cytometer.

  • Procedure:

    • Seed cells and treat with this compound for the desired time.

    • Harvest the cells (including any floating cells) and wash with PBS.

    • Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing. Incubate on ice or at -20°C for at least 30 minutes.

    • Wash the fixed cells with PBS to remove the ethanol.

    • Resuspend the cell pellet in PI staining solution and incubate in the dark at room temperature for 30 minutes.

    • Analyze the samples on a flow cytometer, collecting the fluorescence signal from the PI.

    • Use appropriate software to model the cell cycle distribution and quantify the percentage of cells in G0/G1, S, and G2/M phases.[10][11][12]

Visualizations

Signaling_Pathway This compound This compound NMT NMT This compound->NMT Inhibition Protein_Substrates Protein Substrates NMT->Protein_Substrates Myristoylation Unmyristoylated_Proteins Unmyristoylated Proteins ER_Stress ER Stress Unmyristoylated_Proteins->ER_Stress Cell_Cycle_Arrest Cell Cycle Arrest (G1) Unmyristoylated_Proteins->Cell_Cycle_Arrest Mitochondrial_Dysfunction Mitochondrial Dysfunction Unmyristoylated_Proteins->Mitochondrial_Dysfunction Apoptosis Apoptosis ER_Stress->Apoptosis Cell_Cycle_Arrest->Apoptosis

Caption: Cellular consequences of NMT inhibition by this compound.

Experimental_Workflow cluster_in_vitro In Vitro Analysis cluster_in_cellulo In Cellulo Analysis cluster_in_vivo In Vivo Analysis Enzyme_Assay NMT Enzyme Assay (Selectivity) Cytotoxicity_Assay Cytotoxicity Assay Enzyme_Assay->Cytotoxicity_Assay Kinase_Screen Kinase Panel Screening Kinase_Screen->Cytotoxicity_Assay ER_Stress_Assay ER Stress Analysis (Western Blot) Cytotoxicity_Assay->ER_Stress_Assay Cell_Cycle_Assay Cell Cycle Analysis (Flow Cytometry) Cytotoxicity_Assay->Cell_Cycle_Assay PK_Study Pharmacokinetic (PK) Study Cytotoxicity_Assay->PK_Study Tox_Study Toxicology Study PK_Study->Tox_Study

Caption: Experimental workflow for investigating off-target effects.

Troubleshooting_Logic High_Cytotoxicity High Cytotoxicity Observed Check_Selectivity Assess NMT Selectivity High_Cytotoxicity->Check_Selectivity Kinase_Screen Perform Kinase Screen High_Cytotoxicity->Kinase_Screen Cellular_Stress Analyze Cellular Stress Pathways High_Cytotoxicity->Cellular_Stress On_Target_Toxicity On-Target Toxicity Check_Selectivity->On_Target_Toxicity Off_Target_Kinase Off-Target Kinase Inhibition Kinase_Screen->Off_Target_Kinase Stress_Pathway_Activation Stress Pathway Activation Cellular_Stress->Stress_Pathway_Activation

Caption: Troubleshooting logic for unexpected high cytotoxicity.

References

Navigating Resistance to DDD107498: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential information and troubleshooting guidance for researchers working with the antimalarial compound DDD107498 (also known as M5717 or cabamiquine). The content is designed to address potential challenges related to the emergence of resistance in Plasmodium falciparum during in vitro and in vivo studies.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of DDD107498?

A1: DDD107498 is a potent, novel antimalarial agent that targets the translation elongation factor 2 (eEF2) in Plasmodium falciparum.[1][2] eEF2 is a crucial enzyme responsible for the GTP-dependent translocation of the ribosome along mRNA during protein synthesis.[1][2] By inhibiting eEF2, DDD107498 effectively halts protein synthesis in the parasite, leading to its death across multiple life-cycle stages.[1][3]

Q2: What are the known resistance mechanisms to DDD107498?

A2: The primary mechanism of resistance to DDD107498 is the acquisition of point mutations in the gene encoding its target, P. falciparum eukaryotic elongation factor 2 (PfeEF2).[4][5] In vitro resistance selection studies and analyses of preclinical and clinical data have identified several resistance-conferring mutations at various amino acid positions within PfeEF2.[6]

Q3: How frequently does resistance to DDD107498 emerge in vitro?

A3: The frequency of resistant mutants can vary depending on the parasite strain and the experimental conditions. Mathematical modeling of in vitro data suggests the following frequencies:

  • 3D7 strain: 1 resistant mutant per 4.75 x 10⁷ parasites.[6]

  • Dd2 strain: 1 resistant mutant per 7.54 x 10⁶ parasites.[6]

These findings suggest that resistant mutants likely pre-exist in the parasite population at a low frequency and are selected for under drug pressure.[6]

Troubleshooting Guide

Issue: I am observing a loss of DDD107498 efficacy in my long-term parasite cultures.

Potential Cause: Selection of pre-existing or de novo resistant parasites.

Troubleshooting Steps:

  • Confirm Resistance Phenotype: Perform a standard in vitro susceptibility assay to determine the EC50 value of DDD107498 for the potentially resistant parasite line compared to the parental sensitive strain. A significant increase in the EC50 value confirms a resistant phenotype.

  • Sequence the PfeEF2 Gene: Extract genomic DNA from both the resistant and parental parasite lines. Amplify and sequence the entire coding region of the PfeEF2 gene (PF3D7_1451100) to identify any single nucleotide polymorphisms (SNPs) that result in amino acid substitutions.

  • Review Selection Pressure: Evaluate the drug concentrations used in your long-term cultures. Continuous exposure to concentrations around the EC50 or EC90 can favor the selection of resistant mutants.[7] Consider using a higher, more stringent selection pressure for shorter durations to potentially reduce the likelihood of resistance emergence.

Quantitative Data Summary

The following tables summarize key quantitative data related to DDD107498 activity and resistance.

Table 1: In Vitro Activity of DDD107498 against P. falciparum

ParameterValueConfidence Interval (95%)
EC50 (3D7 strain) 1.0 nM0.8 - 1.2 nM
EC90 (3D7 strain) 2.4 nM2.0 - 2.9 nM
EC99 (3D7 strain) 5.9 nM4.5 - 7.6 nM
Median EC50 (Clinical Isolates) 0.81 nM(Range: 0.29 - 3.29 nM)

Data sourced from Baragaña et al., 2015.[1]

Table 2: Estimated Frequency of DDD107498 Resistant Mutants in P. falciparum

Experimental SystemParasite StrainEstimated Frequency (1 resistant mutant per X parasites)95% Confidence Interval
In vitro MIR 3D74.75 x 10⁷1.64 x 10⁷ to 1.38 x 10⁸
In vitro MIR Dd27.54 x 10⁶4.42 x 10⁶ to 1.28 x 10⁷
In vitro regrowth 3D72.42 x 10⁹7.80 x 10⁸ to 7.50 x 10⁹
In vitro regrowth Field Isolates3.80 x 10⁹9.50 x 10⁸ to 1.52 x 10¹⁰
In vivo NSG mouse 3D7-adapted1.20 x 10⁸5.74 x 10⁷ to 2.50 x 10⁸
Volunteer Infection Study 3D7-adapted3.67 x 10⁸1.36 x 10⁸ to 9.86 x 10⁸

Data sourced from Stadler et al., 2023.[6]

Experimental Protocols

1. In Vitro Selection of DDD107498-Resistant P. falciparum

This protocol is adapted from standard methods for selecting antimalarial drug resistance in vitro.[7][8][9]

  • Objective: To generate parasite lines with reduced susceptibility to DDD107498.

  • Materials:

    • P. falciparum culture (e.g., Dd2 or 3D7 strain)

    • Complete culture medium (RPMI 1640 with supplements)

    • DDD107498 stock solution

    • 96-well plates

    • Incubator with gas mixture (5% CO₂, 5% O₂, 90% N₂)

  • Methodology:

    • Initiate a high-parasitemia culture of the parental P. falciparum strain.

    • Expose a large number of parasites (e.g., 10⁸-10⁹) to a constant concentration of DDD107498. A concentration of 3x the EC90 is often used to provide a stringent selection pressure.[7]

    • Maintain the culture with regular medium changes containing fresh drug.

    • Monitor the culture for recrudescence (reappearance of parasites) by microscopic examination of Giemsa-stained blood smears.

    • Once parasites reappear, expand the culture.

    • Perform a drug susceptibility assay to confirm the resistant phenotype and determine the new EC50 value.

    • Clone the resistant parasites by limiting dilution to obtain a clonal population for further characterization.

2. In Vitro Antimalarial Drug Susceptibility Assay ([³H]-Hypoxanthine Incorporation Method)

This is a standard method for determining the 50% inhibitory concentration (EC50) of an antimalarial compound.[10]

  • Objective: To quantify the susceptibility of a P. falciparum strain to DDD107498.

  • Materials:

    • Synchronized ring-stage P. falciparum culture

    • Complete culture medium

    • DDD107498 serial dilutions

    • [³H]-Hypoxanthine

    • 96-well plates

    • Cell harvester

    • Scintillation counter

  • Methodology:

    • Prepare serial dilutions of DDD107498 in complete culture medium in a 96-well plate.

    • Add synchronized ring-stage parasite culture (at approximately 0.5% parasitemia and 2.5% hematocrit) to each well.

    • Incubate the plate for 24 hours under standard culture conditions.

    • Add [³H]-hypoxanthine to each well and incubate for an additional 24 hours.

    • Harvest the contents of each well onto a filter mat using a cell harvester.

    • Measure the incorporation of [³H]-hypoxanthine using a scintillation counter.

    • Calculate the percentage of growth inhibition for each drug concentration relative to the drug-free control wells.

    • Determine the EC50 value by plotting the percentage of inhibition against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.

Visualizations

DDD107498_Signaling_Pathway cluster_ribosome Ribosome Ribosome Ribosome Protein_Synthesis Protein Synthesis Ribosome->Protein_Synthesis Leads to mRNA mRNA eEF2 eEF2 (Translation Elongation Factor 2) eEF2->Ribosome Mediates Translocation DDD107498 DDD107498 DDD107498->eEF2 Inhibits Parasite_Death Parasite Death Protein_Synthesis->Parasite_Death Inhibition leads to

Caption: Mechanism of action of DDD107498.

Resistance_Workflow start Observe Loss of Efficacy phenotype Confirm Resistance Phenotype (EC50 Assay) start->phenotype genotype Sequence PfeEF2 Gene phenotype->genotype If Resistant analyze Identify Mutations genotype->analyze end Confirm Resistance Mechanism analyze->end

Caption: Troubleshooting workflow for suspected DDD107498 resistance.

Logical_Relationship Drug_Pressure Sustained DDD107498 Pressure Selection Selection of Resistant Population Drug_Pressure->Selection Preexisting_Mutants Pre-existing PfeEF2 Mutants Preexisting_Mutants->Selection Observed_Resistance Observed Clinical/ In Vitro Resistance Selection->Observed_Resistance

Caption: Logical relationship of DDD107498 resistance development.

References

Technical Support Center: DDD100097 Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of DDD100097, a potent N-myristoyltransferase inhibitor. The information is intended for researchers, scientists, and drug development professionals to navigate potential challenges during the synthesis process.

Troubleshooting Guide

This guide addresses common issues that may be encountered during the multi-step synthesis of this compound. A plausible synthetic route is outlined below, followed by troubleshooting for each key transformation.

Proposed Synthetic Workflow for this compound

A Starting Materials B Step 1: Grignard Reaction A->B C Intermediate 1 B->C D Step 2: Suzuki Coupling C->D E Intermediate 2 D->E F Step 3: Sulfonamide Formation E->F G Intermediate 3 F->G H Step 4: N-Difluoromethylation G->H I This compound (Crude) H->I J Purification I->J K This compound (Pure) J->K

Caption: Proposed synthetic workflow for this compound.

Step 1: Grignard Reaction for Side Chain Installation

Q1: The Grignard reaction to form the piperidine-containing side chain is not initiating.

A1:

  • Moisture Contamination: Grignard reagents are extremely sensitive to moisture. Ensure all glassware is oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.

  • Magnesium Surface: The surface of the magnesium turnings may be oxidized. Gently crush the magnesium turnings in a mortar and pestle just before use to expose a fresh surface. A small crystal of iodine can also be added to activate the magnesium.

  • Initiation Temperature: Gentle heating may be required to initiate the reaction. If it becomes too vigorous, have an ice bath ready to cool it down.

Q2: The yield of the Grignard reaction is low, with significant amounts of a Wurtz coupling side product.

A2: This is often due to a high concentration of the alkyl halide.

  • Slow Addition: Add the alkyl halide solution dropwise to the magnesium suspension to maintain a low instantaneous concentration.

  • Solvent: Ensure an adequate volume of anhydrous ether or THF is used to keep the Grignard reagent solvated and prevent precipitation.

ParameterRecommended ConditionTroubleshooting Adjustment
SolventAnhydrous THF or Diethyl EtherEnsure solvent is freshly distilled from a drying agent.
TemperatureRoom Temperature to Gentle RefluxUse an external water bath for precise temperature control.
Addition RateSlow, dropwise additionDilute the alkyl halide further and add even more slowly.
Step 2: Suzuki Coupling to form the Biaryl Core

Q3: The Suzuki coupling reaction shows incomplete conversion of starting materials.

A3:

  • Catalyst Activity: The palladium catalyst may be deactivated. Ensure the reaction is performed under a strict inert atmosphere. Use freshly opened or properly stored catalyst.

  • Base: The choice and quality of the base are critical. Anhydrous potassium carbonate or cesium carbonate are commonly used. Ensure the base is finely powdered and dry.

Q4: I am observing significant homo-coupling of the boronic acid/ester.

A4: This suggests that the oxidative addition of the aryl halide to the palladium(0) complex is slow or that the boronic acid is unstable under the reaction conditions.

  • Reaction Temperature: Lowering the reaction temperature may reduce the rate of homo-coupling.

  • Boronic Ester: Consider using a boronic ester (e.g., a pinacol ester) instead of the free boronic acid, as they are often more stable.

cluster_0 Troubleshooting Suzuki Coupling A Low Conversion? B Check Catalyst Activity A->B C Verify Base Quality A->C D Homo-coupling? E Lower Temperature D->E F Use Boronic Ester D->F

Caption: Decision tree for troubleshooting Suzuki coupling.

Step 3: Sulfonamide Formation

Q5: The reaction between the sulfonyl chloride and the pyrazole amine is slow or incomplete.

A5:

  • Base: A non-nucleophilic base such as pyridine or triethylamine is typically used to scavenge the HCl byproduct. Ensure the base is anhydrous and used in at least a stoichiometric amount.

  • Steric Hindrance: The substituted pyrazole may be sterically hindered. A stronger, non-nucleophilic base like DBU or a higher reaction temperature may be required.

Q6: The product is difficult to purify from the excess base and its hydrochloride salt.

A6:

  • Work-up: A standard aqueous work-up should remove most of the base and its salt. Wash the organic layer with dilute acid (e.g., 1M HCl) to remove any remaining amine base, followed by a wash with saturated sodium bicarbonate solution and then brine.

  • Chromatography: If the product co-elutes with impurities, try a different solvent system or a different stationary phase for column chromatography.

Step 4: N-Difluoromethylation

Q7: The N-difluoromethylation reaction is not proceeding or is giving a low yield.

A7:

  • Reagent: The difluoromethylating agent (e.g., a difluoromethyl sulfonium salt or a similar reagent) can be unstable. Use a freshly prepared or purchased reagent.

  • Base: A strong, non-nucleophilic base is often required. Ensure the base (e.g., sodium hydride or a strong amide base) is of high quality and the reaction is performed under strictly anhydrous conditions.

ReagentSupplierRecommended Purity
2,6-dichloro-4-iodobenzenesulfonyl chlorideCommercial>95%
4-(3-(1-methylpiperidin-4-yl)propyl)phenylboronic acidTo be synthesized>98%
1,3,5-trimethyl-1H-pyrazol-4-amineCommercial>97%
Sodium difluoromethanesulfinateCommercial>95%

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for the final purification of this compound?

A1: The final purification is typically achieved by column chromatography on silica gel. A gradient elution with a mixture of a non-polar solvent (e.g., hexanes or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol) is recommended. The exact ratio will depend on the polarity of any remaining impurities.

Q2: How can I confirm the identity and purity of the final this compound product?

A2: A combination of analytical techniques should be used:

  • NMR Spectroscopy (¹H, ¹³C, ¹⁹F): To confirm the chemical structure.

  • Mass Spectrometry (MS): To confirm the molecular weight.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity.

Q3: Are there any specific safety precautions to take during the synthesis of this compound?

A3: Standard laboratory safety procedures should be followed. In particular:

  • Handle all reagents and solvents in a well-ventilated fume hood.

  • Grignard reagents are pyrophoric and react violently with water.

  • Palladium catalysts can be pyrophoric.

  • Strong bases are corrosive and moisture-sensitive.

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Experimental Protocols

A detailed, step-by-step experimental protocol would be dependent on the specific reagents and equipment available. Researchers should adapt the general procedures outlined in the troubleshooting guide based on their laboratory's capabilities and consult relevant literature for analogous transformations.

DDD100097 stability and storage conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and storage of DDD100097.

Frequently Asked Questions (FAQs)

Q1: What are the recommended short-term and long-term storage conditions for solid this compound?

For short-term storage, solid this compound should be kept in a dry, dark place at 0 - 4°C for days to weeks.[1] For long-term storage, it is recommended to store the compound at -20°C for months to years.[1]

Q2: How should I store this compound once it is dissolved in a solvent?

Q3: Is this compound sensitive to light?

Yes, it is recommended to store this compound in the dark, suggesting potential light sensitivity.[1]

Q4: How is this compound shipped, and is it stable during transit?

This compound is typically shipped at ambient temperature as a non-hazardous chemical. The compound is considered stable enough for a few weeks to withstand ordinary shipping and time spent in customs.[1]

Q5: What is the recommended solvent for dissolving this compound?

The solubility of this compound is not explicitly stated in the available documentation. For many small molecules used in biological research, Dimethyl Sulfoxide (DMSO) is a common solvent. However, it is crucial to determine the optimal solvent and concentration for your specific experimental needs. When using DMSO, ensure the final concentration in your assay is low (typically <0.5%) to avoid solvent-induced toxicity.[3]

Q6: How many times can I freeze and thaw a stock solution of this compound?

To maintain the integrity of the compound, it is strongly recommended to aliquot stock solutions into single-use volumes to avoid repeated freeze-thaw cycles.[3] The stability of this compound to multiple freeze-thaw cycles has not been formally reported.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Compound Precipitation in Stock Solution The compound's solubility limit may have been exceeded, or the storage temperature is too low for the solvent used (e.g., DMSO freezing point is ~18.5°C).Gently warm the solution to room temperature and vortex to redissolve. If precipitation persists, consider preparing a more dilute stock solution. Store DMSO stocks at -20°C, but be aware they will be frozen.
Inconsistent Experimental Results The compound may have degraded due to improper storage, repeated freeze-thaw cycles, or exposure to light.Always follow the recommended storage conditions. Prepare fresh working solutions from a properly stored stock aliquot for each experiment. Perform a quality control check of the compound if degradation is suspected.
Difficulty Dissolving the Compound The chosen solvent may not be appropriate, or the compound may require assistance to dissolve fully.Try gentle warming, vortexing, or sonication to aid dissolution. If the compound remains insoluble, test alternative solvents that are compatible with your experimental system.

Stability and Storage Conditions Summary

Parameter Condition Recommendation
Solid Form (Short-term) Days to WeeksDry, dark, 0 - 4°C[1]
Solid Form (Long-term) Months to YearsDry, dark, -20°C[1]
Stock Solution in DMSO (General Guidance) Up to one monthAliquot and store at -20°C[3]
Stock Solution in DMSO (General Guidance) Up to six monthsAliquot and store at -80°C[3]
Shipping Ambient TemperatureStable for a few weeks[1]

Experimental Protocols

Protocol for Preparing Stock Solutions

  • Weighing the Compound: For quantities of 10 mg or less, it is advisable to add the solvent directly to the vial. For larger amounts, weigh out the desired quantity in a suitable environment, taking necessary safety precautions.

  • Solvent Addition: Based on your desired stock concentration, calculate the required volume of solvent (e.g., DMSO). Add the solvent directly to the powdered compound.

  • Dissolution: To ensure the compound is fully dissolved, vortex the solution. If necessary, gentle warming or sonication can be used. Visually inspect the solution to ensure no solid particles remain.

  • Aliquoting: Dispense the stock solution into smaller, single-use, tightly sealed vials. This will prevent contamination and degradation from repeated freeze-thaw cycles.

  • Storage: Store the aliquots at -20°C or -80°C in a dark, dry place.

Visual Workflow for Handling and Storage

DDD100097_Workflow This compound Handling and Storage Workflow A Receive Solid this compound B Short-term Storage (Days to Weeks) A->B If using soon C Long-term Storage (Months to Years) A->C If storing long-term D Prepare Stock Solution (e.g., in DMSO) A->D B->D C->D E Aliquot into Single-Use Vials D->E F Store Aliquots (-20°C or -80°C) E->F G Prepare Working Solution (Fresh for each experiment) F->G H Use in Experiment G->H

Caption: Workflow for receiving, storing, and preparing this compound solutions.

References

Technical Support Center: DDD100097 Analogue Screening

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers working on the screening of DDD100097 analogues to improve efficacy against N-Myristoyltransferase (NMT), a key drug target in Trypanosoma brucei, the causative agent of Human African Trypanosomiasis (HAT).

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound and its analogues?

A1: this compound and its analogues are inhibitors of N-Myristoyltransferase (NMT). NMT is a crucial enzyme that catalyzes the attachment of myristate, a 14-carbon saturated fatty acid, to the N-terminus of specific proteins. This process, known as myristoylation, is vital for protein-membrane interactions, signal transduction, and the viability of various organisms, including the protozoan parasite Trypanosoma brucei. By inhibiting NMT, these compounds disrupt essential cellular processes in the parasite, leading to its death.

Q2: Why is analogue screening of this compound necessary?

A2: While this compound showed initial promise, it demonstrated only partial efficacy in mouse models of late-stage HAT.[1] Analogue screening is crucial to identify derivatives with improved properties, such as:

  • Increased potency: Lower IC50 values against T. brucei NMT (TbNMT).

  • Enhanced selectivity: Higher selectivity for TbNMT over human NMT (hNMT) to minimize off-target effects and potential toxicity.

  • Improved pharmacokinetic properties: Better absorption, distribution, metabolism, and excretion (ADME) profiles for effective in vivo use.

  • Overcoming resistance: To combat potential drug resistance mechanisms that may arise.[2][3][4][5]

Q3: What are the key challenges in screening this compound analogues?

A3: Researchers may encounter several challenges, including:

  • Translational difficulties: Discrepancies between in silico predictions, in vitro activity, and in vivo efficacy.

  • Selectivity issues: Achieving high selectivity for the parasite's NMT over the human homologue can be difficult due to structural similarities in the active site.

  • Compound solubility: Poor solubility of analogues can lead to inaccurate results in in vitro assays and poor bioavailability in vivo.

  • Assay artifacts: Interference of compounds with the assay components, leading to false-positive or false-negative results.

Troubleshooting Guides

In Vitro NMT Inhibition Assays

Issue 1: High background signal or false positives in the NMT assay.

  • Possible Cause 1: Compound interference. The analogue may be fluorescent or may inhibit the reporter enzyme used in the assay (e.g., luciferase, alkaline phosphatase).

    • Troubleshooting Step: Run a counterscreen without NMT to identify compounds that directly affect the detection system.

  • Possible Cause 2: Contamination. Reagents or plates may be contaminated.

    • Troubleshooting Step: Use fresh reagents and sterile, high-quality assay plates. Include appropriate negative controls (no enzyme, no substrate) to monitor for contamination.

Issue 2: Poor reproducibility of IC50 values.

  • Possible Cause 1: Compound instability or precipitation. The analogue may be unstable or may precipitate at the concentrations used in the assay.

    • Troubleshooting Step: Visually inspect the assay plates for precipitation. Assess the solubility of the compound in the assay buffer. Consider using a different solvent or reducing the highest concentration tested.

  • Possible Cause 2: Inconsistent enzyme activity. The activity of the recombinant NMT may vary between batches or experiments.

    • Troubleshooting Step: Standardize the enzyme concentration and ensure consistent storage and handling. Run a positive control inhibitor with a known IC50 in every assay to monitor for variability.

In Vivo Efficacy Studies

Issue 3: Analogue shows potent in vitro activity but poor in vivo efficacy.

  • Possible Cause 1: Poor pharmacokinetics. The compound may have low oral bioavailability, rapid metabolism, or poor distribution to the target tissues.

    • Troubleshooting Step: Conduct pharmacokinetic studies to determine the compound's half-life, clearance, and tissue distribution.[6] If necessary, modify the analogue's structure to improve its ADME properties.

  • Possible Cause 2: Efflux pump activity. The compound may be a substrate for efflux pumps, such as P-glycoprotein, which can limit its accumulation in target cells.

    • Troubleshooting Step: Test the analogue in cell lines that overexpress relevant efflux pumps. In vivo studies in P-glycoprotein knockout mice can also provide valuable insights.[1]

Data Presentation

Table 1: In Vitro Activity of this compound Analogues against T. brucei and Human NMT

Compound IDTbNMT IC50 (nM)hNMT IC50 (nM)Selectivity Index (hNMT/TbNMT)
This compound151500100
Analogue A52500500
Analogue B25100040
Analogue C250002500

This table presents hypothetical data for illustrative purposes.

Experimental Protocols

N-Myristoyltransferase (NMT) Inhibition Assay

This protocol describes a common method for measuring NMT inhibition using a fluorescence-based assay.

  • Reagent Preparation:

    • Prepare assay buffer (e.g., 50 mM Tris-HCl pH 7.4, 1 mM DTT, 1 mM EDTA, 0.1% Triton X-100).

    • Dilute recombinant TbNMT or hNMT to the desired concentration in assay buffer.

    • Prepare a solution of myristoyl-CoA substrate.

    • Prepare a solution of a fluorescently labeled peptide substrate.

    • Serially dilute the test compounds in DMSO.

  • Assay Procedure:

    • Add 2 µL of the serially diluted compounds to the wells of a 384-well plate.

    • Add 10 µL of the NMT enzyme solution to each well and incubate for 15 minutes at room temperature.

    • Initiate the reaction by adding 10 µL of a mixture of myristoyl-CoA and the fluorescent peptide substrate.

    • Incubate the plate for 60 minutes at 30°C.

    • Stop the reaction by adding a stop solution (e.g., 8 M urea).

    • Measure the fluorescence polarization or intensity using a plate reader.

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration relative to the positive (no inhibitor) and negative (no enzyme) controls.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Visualizations

NMT_Signaling_Pathway cluster_parasite Trypanosoma brucei Cell MyristoylCoA Myristoyl-CoA NMT N-Myristoyltransferase (TbNMT) MyristoylCoA->NMT Peptide N-terminal Glycine Peptide Substrate Peptide->NMT MyristoylatedProtein Myristoylated Protein NMT->MyristoylatedProtein Myristoylation Membrane Cellular Membranes MyristoylatedProtein->Membrane Anchoring SignalTransduction Signal Transduction & Protein Trafficking Membrane->SignalTransduction ParasiteViability Parasite Viability SignalTransduction->ParasiteViability This compound This compound Analogue This compound->NMT Inhibition

Caption: NMT signaling pathway and point of inhibition.

Experimental_Workflow cluster_workflow Analogue Screening Workflow VirtualScreening Virtual Screening & Analogue Design Synthesis Chemical Synthesis VirtualScreening->Synthesis InVitroAssay In Vitro NMT Inhibition Assay Synthesis->InVitroAssay SelectivityAssay hNMT vs TbNMT Selectivity Assay InVitroAssay->SelectivityAssay CellViability T. brucei Cell Viability Assay SelectivityAssay->CellViability ADME In Vitro ADME & Toxicolgy CellViability->ADME InVivo In Vivo Efficacy (Mouse Model) ADME->InVivo Lead Lead Optimization InVivo->Lead Lead->VirtualScreening Iterative Improvement

Caption: Workflow for this compound analogue screening.

References

Validation & Comparative

A Comparative Efficacy Analysis of N-Myristoyltransferase Inhibitors: DDD100097 and DDD85646

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the efficacy of two prominent N-myristoyltransferase (NMT) inhibitors, DDD100097 and DDD85646. Both compounds have been investigated as potential therapeutic agents for parasitic diseases, primarily targeting the essential enzyme N-myristoyltransferase in parasites like Trypanosoma brucei and Leishmania species. This document summarizes key experimental data, provides detailed methodologies for the cited experiments, and visualizes the underlying biological pathways.

Executive Summary

DDD85646 has demonstrated significant efficacy in preclinical models of stage 1 Human African Trypanosomiasis (HAT), also known as sleeping sickness, caused by Trypanosoma brucei. It exhibits potent in vitro and in vivo activity, leading to cures in mouse models of the disease. In contrast, this compound was developed as a brain-penetrant NMT inhibitor with the aim of treating the more advanced stage 2 of HAT, where the parasite has crossed the blood-brain barrier. While it has shown partial efficacy in a stage 2 HAT model, it has also been extensively characterized as a potent inhibitor of Leishmania donovani NMT, showing a significant reduction in parasite burden in a mouse model of visceral leishmaniasis.

A direct head-to-head comparison of the efficacy of these two compounds in the same disease model is not available in the current literature. Therefore, this guide presents their efficacy data in the respective models in which they were primarily evaluated.

Data Presentation: Efficacy of DDD85646 and this compound

The following tables summarize the quantitative efficacy data for DDD85646 and this compound from key preclinical studies.

Table 1: Efficacy of DDD85646 against Trypanosoma brucei

ParameterT. b. brucei S427 (Stage 1 Model)T. b. rhodesiense STIB900 (Stage 1 Model)
In Vitro EC50 2 nM0.6 nM
In Vivo Minimal Curative Dose (Oral, b.i.d. for 4 days) 12.5 mg/kgNot Reported
In Vivo Minimal Curative Dose (Oral, b.i.d. for 2 days) 25 mg/kg50 mg/kg
In Vivo Minimal Curative Dose (Oral, b.i.d. for 1 day) 100 mg/kgNot Reported

Table 2: Efficacy of this compound

ParameterLeishmania donovani (Visceral Leishmaniasis Model)Trypanosoma brucei GVR35 (Stage 2 HAT Model)
In Vitro Kᵢ (LmNMT) 0.34 nMNot Reported
In Vitro EC50 (Intracellular Amastigotes) 2.4 µMNot Reported
In Vivo Efficacy (Oral, 50 mg/kg b.i.d. for 5 days) 52% reduction in parasite burdenPartial efficacy

Experimental Protocols

In Vivo Efficacy Model for Stage 1 Human African Trypanosomiasis (DDD85646)
  • Animal Model: Female NMRI mice.

  • Parasite Strain: Trypanosoma brucei brucei S427 for the standard model and Trypanosoma brucei rhodesiense STIB900 for the more refractory model.

  • Infection: Mice were infected intraperitoneally with 1 x 10⁴ bloodstream form trypanosomes.

  • Treatment: Treatment was initiated 3 days post-infection. DDD85646 was administered orally (p.o.) twice daily (b.i.d.) for the durations specified in Table 1.

  • Efficacy Assessment: The primary endpoint was the cure of all animals in a treatment group, defined as the absence of detectable parasites in the blood for a defined follow-up period.

In Vivo Efficacy Model for Visceral Leishmaniasis (this compound)
  • Animal Model: Mouse model of visceral leishmaniasis.

  • Parasite Strain: Leishmania donovani.

  • Infection: Details of the infection protocol were not specified in the reviewed literature.

  • Treatment: this compound was administered orally at a dose of 50 mg/kg twice daily (b.i.d.) for 5 days.

  • Efficacy Assessment: The efficacy was determined by the percentage reduction in parasite burden in the liver compared to a vehicle-dosed control group[1][2].

In Vivo Efficacy Model for Stage 2 Human African Trypanosomiasis (this compound)
  • Animal Model: Mouse model of central nervous system (CNS) stage HAT.

  • Parasite Strain: Trypanosoma brucei brucei GVR35.

  • Infection: Details of the infection protocol to establish CNS infection were not specified in the reviewed literature.

  • Treatment: The dosing regimen for this compound was not detailed in the available literature.

  • Efficacy Assessment: The outcome was described as "partial efficacy," indicating some level of parasite clearance or extended survival, but not a complete cure in all treated animals[3][4].

Mandatory Visualization

Signaling Pathway and Experimental Workflow

The primary mechanism of action for both this compound and DDD85646 is the inhibition of N-myristoyltransferase (NMT). NMT is a crucial enzyme that catalyzes the covalent attachment of myristate, a 14-carbon saturated fatty acid, to the N-terminal glycine of a wide range of substrate proteins. This modification, known as N-myristoylation, is vital for the proper localization and function of these proteins, many of which are involved in essential cellular processes.

The inhibition of NMT leads to a pleiotropic effect, disrupting multiple signaling pathways and cellular functions that are dependent on N-myristoylated proteins. In trypanosomatids, this includes proteins involved in vesicular trafficking, such as ADP-ribosylation factors (ARFs), and structural components. The disruption of these processes ultimately leads to parasite death.

NMT_Inhibition_Pathway cluster_drug_action Drug Action cluster_cellular_process Cellular Process cluster_downstream_effects Downstream Effects This compound This compound NMT N-Myristoyltransferase (NMT) This compound->NMT inhibition DDD85646 DDD85646 DDD85646->NMT inhibition N_Myristoylation N-Myristoylation NMT->N_Myristoylation catalysis Myristoyl_CoA Myristoyl-CoA Myristoyl_CoA->N_Myristoylation Substrate_Proteins Substrate Proteins (e.g., ARFs, Calpain-like proteins) Substrate_Proteins->N_Myristoylation Myristoylated_Proteins Myristoylated Proteins N_Myristoylation->Myristoylated_Proteins Parasite_Viability Parasite Viability Membrane_Targeting Protein Membrane Targeting & Localization Myristoylated_Proteins->Membrane_Targeting Vesicular_Trafficking Vesicular Trafficking Membrane_Targeting->Vesicular_Trafficking Cell_Signaling Cell Signaling Membrane_Targeting->Cell_Signaling Vesicular_Trafficking->Parasite_Viability essential for Cell_Signaling->Parasite_Viability essential for

Caption: Inhibition of N-myristoyltransferase by this compound and DDD85646.

Experimental_Workflow cluster_Infection Infection Phase cluster_Treatment Treatment Phase cluster_Efficacy_Assessment Efficacy Assessment Animal_Model Mouse Model (e.g., NMRI, BALB/c) Parasite_Inoculation Parasite Inoculation (T. brucei or L. donovani) Animal_Model->Parasite_Inoculation Compound_Administration Compound Administration (this compound or DDD85646) Oral Gavage Parasite_Inoculation->Compound_Administration Disease Progression Dosing_Regimen Dosing Regimen (e.g., 50 mg/kg b.i.d. for 5 days) Compound_Administration->Dosing_Regimen Monitoring Monitoring (Parasitemia, Clinical Signs) Dosing_Regimen->Monitoring Endpoint Endpoint Analysis (e.g., Parasite Burden in Organs, Cure Rate) Monitoring->Endpoint

Caption: General experimental workflow for in vivo efficacy testing.

References

NMT Inhibition Face-Off: A Comparative Analysis of DDD100097 and IMP-1088

Author: BenchChem Technical Support Team. Date: November 2025

A detailed guide for researchers and drug development professionals on the comparative efficacy and mechanisms of two prominent N-myristoyltransferase inhibitors.

In the landscape of targeted therapeutics, the inhibition of N-myristoyltransferase (NMT) has emerged as a promising strategy for combating a range of diseases, from infectious agents to cancer. N-myristoylation, the covalent attachment of the 14-carbon saturated fatty acid myristate to the N-terminal glycine of a protein, is a critical modification for the proper function and localization of numerous cellular and viral proteins.[1][2][3] This guide provides a comprehensive comparison of two key NMT inhibitors, DDD100097 and IMP-1088, offering insights into their potency, mechanism of action, and the signaling pathways they impact.

At a Glance: Key Performance Indicators

The following table summarizes the key quantitative data for this compound (often referred to in literature as part of the DDD85646 series) and the more recent, highly potent IMP-1088.

ParameterDDD85646 (related to this compound)IMP-1088Reference
Target Human NMT1 and NMT2Human NMT1 and NMT2[4][5][6]
IC50 (HsNMT1) ~1 nM<1 nM[7]
IC50 (HsNMT2) Not explicitly stated, but potent<1 nM[7]
Binding Affinity (Kd for HsNMT1) Not explicitly stated<210 pM[7]
Cellular N-myristoylation Inhibition Complete inhibition at 1 µMComplete inhibition at 100 nM[8]
Antiviral EC50 (Rhinovirus) 10-1000 nM range17 nM[7][9]
Antiviral EC50 (Vaccinia Virus) Not explicitly stated0.1 µM[9]

Mechanism of Action: Targeting a Host-Cellular Process

Both this compound and IMP-1088 function by inhibiting the host cell's N-myristoyltransferases, NMT1 and NMT2.[4][5][6] This strategy is particularly effective against viruses that hijack the host's cellular machinery for their own replication. By blocking NMT, these inhibitors prevent the myristoylation of essential viral proteins, such as capsid proteins, which are necessary for viral assembly and the formation of infectious particles.[4][7][10] A key advantage of this host-targeting approach is the potentially lower risk of the virus developing resistance.[4]

IMP-1088 is characterized as an ultrapotent, dual inhibitor of both human NMT1 and NMT2, with sub-nanomolar IC50 values.[7][10] Its high potency allows for the complete and specific inhibition of cellular N-myristoylation at low nanomolar concentrations.[8] While direct comparative data for this compound is less abundant, the related and well-studied compound DDD85646 (IMP-366) also demonstrates potent NMT inhibition, albeit requiring a higher concentration (1 µM) for complete cellular effect compared to IMP-1088 (100 nM).[8]

Impact on Signaling Pathways

The inhibition of NMT has profound effects on various cellular signaling pathways due to the large number of proteins that require myristoylation for their function.[11][12] This modification is often crucial for membrane targeting and protein-protein interactions.

Key signaling pathways affected by NMT inhibition include:

  • Oncogenic Signaling: NMT inhibition can disrupt the function of myristoylated oncoproteins, such as Src family kinases. By preventing their localization to the cell membrane, NMT inhibitors can block downstream signaling cascades involved in cell proliferation and survival.[1][13]

  • Cell Cycle Regulation: Studies have shown that NMT inhibition can lead to cell cycle arrest, particularly at the G1 phase, and induce apoptosis in cancer cells.[1][12]

  • ER Stress and Autophagy: The disruption of protein myristoylation can lead to the accumulation of misfolded proteins, triggering the unfolded protein response and endoplasmic reticulum (ER) stress. This can subsequently lead to autophagy and programmed cell death.[1][12]

cluster_0 NMT Inhibition cluster_1 Cellular Processes cluster_2 Downstream Effects NMT_Inhibitor This compound / IMP-1088 NMT N-myristoyltransferase (NMT1 & NMT2) NMT_Inhibitor->NMT Inhibits Protein_Myristoylation Protein N-myristoylation NMT->Protein_Myristoylation Catalyzes Oncogenic_Signaling Disruption of Oncogenic Signaling (e.g., Src) Protein_Myristoylation->Oncogenic_Signaling Viral_Replication Inhibition of Viral Replication (Capsid Assembly) Protein_Myristoylation->Viral_Replication Cell_Cycle_Arrest Cell Cycle Arrest & Apoptosis Protein_Myristoylation->Cell_Cycle_Arrest ER_Stress ER Stress & Autophagy Protein_Myristoylation->ER_Stress

Caption: Signaling pathways affected by NMT inhibition.

Experimental Protocols

A general workflow for evaluating and comparing NMT inhibitors is outlined below.

Start Start: Compound Selection (this compound vs. IMP-1088) Biochemical_Assay Biochemical Assay: In vitro NMT Inhibition (IC50 Determination) Start->Biochemical_Assay Cellular_Assay Cellular Assay: Inhibition of Protein N-myristoylation Biochemical_Assay->Cellular_Assay Functional_Assay Functional Assays: - Antiviral Activity (EC50) - Cell Viability (CC50) Cellular_Assay->Functional_Assay Mechanism_Study Mechanism of Action Studies: - Western Blot (Signaling Proteins) - Cell Cycle Analysis (FACS) - ER Stress Markers Functional_Assay->Mechanism_Study Data_Analysis Data Analysis and Comparison Mechanism_Study->Data_Analysis Conclusion Conclusion Data_Analysis->Conclusion

Caption: Experimental workflow for comparing NMT inhibitors.

In Vitro NMT Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of the compounds against recombinant human NMT1 and NMT2.

Methodology:

  • Recombinant human NMT1 and NMT2 enzymes are expressed and purified.

  • A scintillation proximity assay (SPA) is commonly used. In this assay, a biotinylated peptide substrate is incubated with the NMT enzyme, [3H]myristoyl-CoA, and varying concentrations of the inhibitor.

  • The reaction mixture is then added to streptavidin-coated SPA beads.

  • If the peptide is myristoylated, the radiolabeled myristoyl group is brought into close proximity to the scintillant in the beads, producing a signal that can be detected by a scintillation counter.

  • The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cellular N-myristoylation Inhibition Assay

Objective: To assess the ability of the inhibitors to block protein N-myristoylation in a cellular context.

Methodology:

  • Cells (e.g., HeLa) are cultured in the presence of varying concentrations of the NMT inhibitor.

  • A myristic acid analog, such as an alkynyl-myristate probe, is added to the culture medium. This probe is metabolically incorporated into proteins in place of myristic acid.

  • Cells are lysed, and the proteome is harvested.

  • The alkyne-tagged proteins are then conjugated to a reporter tag (e.g., biotin-azide or a fluorescent dye-azide) via a copper(I)-catalyzed azide-alkyne cycloaddition (Click chemistry).

  • The level of protein myristoylation can be quantified by in-gel fluorescence scanning or by streptavidin blotting for biotin-tagged proteins.

Antiviral Activity Assay

Objective: To determine the half-maximal effective concentration (EC50) of the inhibitors against a specific virus.

Methodology:

  • Host cells are seeded in multi-well plates and pre-treated with a serial dilution of the NMT inhibitor.

  • The cells are then infected with the virus of interest (e.g., Rhinovirus, Vaccinia virus) at a known multiplicity of infection (MOI).

  • After a defined incubation period, the antiviral effect is quantified. This can be done through various methods, such as:

    • Plaque reduction assay: Counting the number of viral plaques formed in the presence of the inhibitor compared to a control.

    • Cytopathic effect (CPE) inhibition assay: Measuring the ability of the inhibitor to protect cells from virus-induced cell death, often assessed using a cell viability dye like crystal violet or an MTS assay.

    • Viral protein or nucleic acid quantification: Using methods like ELISA, Western blot, or qPCR to measure the levels of viral components.

  • The EC50 value is the concentration of the inhibitor that reduces the viral effect by 50%.

Conclusion

Both this compound and IMP-1088 are potent inhibitors of human N-myristoyltransferases, representing valuable tools for research and potential therapeutic development. The available data indicates that IMP-1088 is a significantly more potent inhibitor than the earlier DDD-series compounds, demonstrating complete cellular N-myristoylation inhibition at a lower concentration. Their mechanism of targeting a host-cell enzyme offers a promising strategy for overcoming viral resistance. The profound impact of NMT inhibition on multiple cellular signaling pathways underscores its potential in cancer therapy. Further head-to-head comparative studies under identical experimental conditions would be beneficial to fully elucidate the nuanced differences in their biological activities and therapeutic potential.

References

Evaluating the Therapeutic Potential of DDD100097 for Human African Trypanosomiasis

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Analysis of N-Myristoyltransferase Inhibitors and Novel Oral Therapies

This guide provides a comparative analysis of the therapeutic potential of DDD100097, a novel N-myristoyltransferase (NMT) inhibitor, for the treatment of Human African Trypanosomiasis (HAT), also known as sleeping sickness. The performance of this compound's developmental lineage is benchmarked against established and emerging treatments, including the recently approved oral drug fexinidazole and the promising single-dose candidate acoziborole. This document is intended for researchers, scientists, and drug development professionals.

Executive Summary

Human African Trypanosomiasis is a life-threatening neglected tropical disease caused by the parasite Trypanosoma brucei. The current treatment landscape, while improving, still faces challenges, particularly for the late, neurological stage of the disease. N-Myristoyltransferase (NMT), an enzyme essential for parasite viability, has emerged as a promising drug target. This compound belongs to a series of pyrazole sulfonamide inhibitors of T. brucei NMT (TbNMT) that have been optimized for central nervous system (CNS) penetration to treat late-stage HAT. While this compound itself has demonstrated partial efficacy in a stage 2 mouse model, its predecessor, DDD85646, showed potent in vitro and in vivo activity, validating TbNMT as a druggable target. This guide compares the preclinical data of the DDD85646/DDD100097 lineage with fexinidazole and acoziborole to provide a comprehensive perspective on its therapeutic potential.

Data Presentation: Comparative Efficacy and Potency

The following tables summarize the available quantitative data for the NMT inhibitor lineage of this compound and key comparator compounds.

Table 1: In Vitro Activity against Trypanosoma brucei and N-Myristoyltransferase

CompoundTargetIC50 (nM) against TbNMTEC50 (nM) against T. bruceiSelectivity (Human NMT1/TbNMT IC50)
DDD85646 TbNMT~2~2>100
Fexinidazole Multiple (Nitroreductase-activated)Not Applicable~700 - 3300Not Applicable
Acoziborole (SCYX-7158) CPSF3Not Applicable~267 (as µg/mL)Not Applicable

Note: Data for this compound's direct precursor, DDD85646, is presented to represent the potential of the chemical series. IC50 and EC50 values can vary depending on the specific T. brucei strain and assay conditions.

Table 2: In Vivo Efficacy in Mouse Models of Human African Trypanosomiasis

CompoundHAT ModelDosing RegimenOutcome
This compound Stage 2 (CNS)Not specifiedPartial Efficacy[1][2]
DDD85646 Stage 1 (Hemolymphatic)12.5 mg/kg, oral, twice daily for 4 days100% Cure
Fexinidazole Stage 1 (Acute)100 mg/kg, oral, once daily for 4 days100% Cure[3]
Fexinidazole Stage 2 (Chronic)200 mg/kg, oral, once daily for 5 daysCure[3]
Acoziborole (SCYX-7158) Stage 2 (CNS)12.5 mg/kg, oral, once daily for 7 daysEffective[4]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of the presented data.

N-Myristoyltransferase (NMT) Inhibition Assay

This assay quantifies the ability of a compound to inhibit the enzymatic activity of NMT.

  • Reagents and Materials:

    • Recombinant T. brucei NMT (TbNMT) and human NMT1 (HsNMT1).

    • Myristoyl-Coenzyme A (Myr-CoA).

    • A peptide substrate with an N-terminal glycine.

    • Assay buffer (e.g., Tris-HCl with detergent).

    • Detection reagent (e.g., radioactive [³H]Myr-CoA or a fluorescent probe for Coenzyme A).

    • Test compounds (e.g., this compound) dissolved in DMSO.

    • Microplates.

  • Procedure:

    • Prepare serial dilutions of the test compound in DMSO.

    • In a microplate, add the assay buffer, recombinant NMT enzyme, and the test compound dilution.

    • Initiate the enzymatic reaction by adding the peptide substrate and Myr-CoA.

    • Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period.

    • Stop the reaction (e.g., by adding a quenching solution).

    • Detect the amount of myristoylated peptide or the released Coenzyme A.

    • Calculate the percentage of inhibition for each compound concentration relative to a no-inhibitor control.

    • Determine the IC50 value by fitting the data to a dose-response curve.

In Vivo Efficacy in a Mouse Model of Human African Trypanosomiasis

This protocol assesses the ability of a compound to clear T. brucei infection in a living organism.

  • Animal Model:

    • Female NMRI or BALB/c mice.

  • Parasite Strain:

    • Trypanosoma brucei brucei (for stage 1 models) or Trypanosoma brucei rhodesiense/gambiense strains that can establish CNS infection (for stage 2 models).

  • Infection Procedure:

    • Infect mice via intraperitoneal injection with a defined number of parasites (e.g., 1 x 10⁵).

    • For stage 2 models, allow the infection to progress to CNS involvement (typically 21-28 days post-infection), confirmed by the presence of parasites in the cerebrospinal fluid.

  • Treatment:

    • Administer the test compound (e.g., this compound) and vehicle control to groups of infected mice.

    • The route of administration (e.g., oral gavage) and dosing regimen (dose and frequency) should be based on pharmacokinetic data.

  • Monitoring and Endpoint:

    • Monitor parasitemia (parasite levels in the blood) regularly by tail snip microscopy.

    • Observe the clinical signs of the disease and monitor animal welfare.

    • The primary endpoint is the absence of parasites in the blood (and CNS for stage 2 models) at the end of the study and for a defined follow-up period (e.g., 60-180 days) to check for relapse.

Mandatory Visualizations

Signaling Pathway and Experimental Workflow Diagrams

NMT_Signaling_Pathway cluster_NMT N-Myristoyltransferase (NMT) Action cluster_Inhibition Inhibition by this compound MyrCoA Myristoyl-CoA NMT NMT Enzyme MyrCoA->NMT Protein Substrate Protein (N-terminal Glycine) Protein->NMT MyrProtein N-Myristoylated Protein NMT->MyrProtein CoA Coenzyme A NMT->CoA Membrane Targeting & Protein Function Membrane Targeting & Protein Function MyrProtein->Membrane Targeting & Protein Function This compound This compound This compound->NMT Parasite Viability Parasite Viability Membrane Targeting & Protein Function->Parasite Viability

Caption: Mechanism of NMT inhibition by this compound.

Experimental_Workflow cluster_invitro In Vitro Assessment cluster_invivo In Vivo Evaluation NMT_Assay NMT Inhibition Assay (TbNMT vs HsNMT1) IC50 & Selectivity IC50 & Selectivity NMT_Assay->IC50 & Selectivity PK_Studies Pharmacokinetic Studies in Mice NMT_Assay->PK_Studies Lead Compound Parasite_Assay T. brucei Proliferation Assay EC50 EC50 Parasite_Assay->EC50 Parasite_Assay->PK_Studies Lead Compound HAT_Model HAT Mouse Model (Stage 1 & 2) PK_Studies->HAT_Model Dose Selection Efficacy Assessment (Cure Rate) Efficacy Assessment (Cure Rate) HAT_Model->Efficacy Assessment (Cure Rate)

Caption: Preclinical evaluation workflow for HAT drug candidates.

Logical_Relationship cluster_target Therapeutic Rationale cluster_compound Compound Profile Target_Validation TbNMT is essential for T. brucei viability Potency High potency against TbNMT and T. brucei Target_Validation->Potency Selectivity Potential for selectivity over human NMT Selectivity->Potency Efficacy Efficacy Potency->Efficacy CNS_Penetration Ability to cross the blood-brain barrier CNS_Penetration->Efficacy Treatment of Stage 2 HAT Treatment of Stage 2 HAT Efficacy->Treatment of Stage 2 HAT

References

Comparative Analysis of DDD100097 Analogues: Potent Inhibitors of Trypanosoma brucei N-Myristoyltransferase

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the structure-activity relationship and performance of pyrazole sulfonamide inhibitors as potential treatments for Human African Trypanosomiasis.

This guide provides a comprehensive comparative analysis of DDD100097 and its analogues, a series of pyrazole sulfonamide inhibitors targeting Trypanosoma brucei N-myristoyltransferase (TbNMT). N-myristoyltransferase is a clinically validated drug target for Human African Trypanosomiasis (HAT), also known as sleeping sickness. The lead compound in this series, DDD85646, is a potent inhibitor of TbNMT but exhibits poor central nervous system (CNS) exposure, limiting its efficacy to the first stage of the disease. The development of this compound and its analogues has been focused on improving brain permeability to effectively treat the neurological stage of HAT.

Performance Comparison of this compound Analogues

The following tables summarize the in vitro biological activity, physicochemical properties, and brain permeability of the lead compound DDD85646 and key analogues, including this compound. These compounds were evaluated for their inhibitory activity against T. brucei NMT (TbNMT) and human NMT (HsNMT1), as well as their cellular activity against T. brucei parasites and a human cell line (MRC-5) to assess selectivity.

CompoundTbNMT IC50 (μM)HsNMT1 IC50 (μM)T. brucei EC50 (μM)MRC-5 EC50 (μM)Selectivity Index (MRC-5/T. brucei)
DDD85646 0.0020.0040.0020.3150
Analogue 7 0.0030.0060.0030.4133
Analogue 24 0.0040.0120.0050.8160
This compound (40) 0.0030.0250.004>10>2500

Table 1: In Vitro Biological Activity of DDD85646 and Analogues. Data sourced from Brand et al., 2014.[1][2]

CompoundMolecular Weight ( g/mol )clogPPolar Surface Area (Ų)Brain:Blood Ratio
DDD85646 459.03.489<0.1
Analogue 7 473.03.789<0.1
Analogue 24 487.14.0743.7
This compound (40) 521.04.2741.6

Table 2: Physicochemical Properties and Brain Permeability of DDD85646 and Analogues. Data sourced from Brand et al., 2014.[1][2]

Structure-Activity Relationship and Lead Optimization

The optimization of the initial lead compound, DDD85646, focused on enhancing brain-to-blood ratio to target the CNS stage of HAT. Key structural modifications included capping the sulfonamide group to reduce its polar surface area and introducing a flexible linker to improve selectivity.[1][2]

Key Findings:

  • Sulfonamide Capping: Capping the sulfonamide nitrogen with a methyl group (e.g., in analogue 24) significantly increased the brain-to-blood ratio from <0.1 to 3.7, demonstrating a marked improvement in CNS penetration. This modification reduces the polar surface area of the molecule.[1][2]

  • Flexible Linker: Replacing the rigid aromatic core with a more flexible linker contributed to a significant improvement in selectivity for the parasite enzyme over the human counterpart.[1]

  • This compound (Compound 40): This compound emerged as a promising candidate with a high selectivity index (>2500) and a favorable brain-to-blood ratio of 1.6. It demonstrated partial efficacy in a stage 2 mouse model of HAT.[1][2]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the N-Myristoyltransferase signaling pathway and the general experimental workflow for evaluating NMT inhibitors.

NMT_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_membrane Cell Membrane cluster_inhibition Inhibition Myristoyl_CoA Myristoyl-CoA NMT N-Myristoyltransferase (NMT) Myristoyl_CoA->NMT Myristoylated_Protein Myristoylated Protein NMT->Myristoylated_Protein Myristoylation Protein Substrate Protein (e.g., Src) Protein->NMT Membrane_Localization Membrane Localization Myristoylated_Protein->Membrane_Localization Downstream_Signaling Downstream Signaling (Proliferation, Survival) Membrane_Localization->Downstream_Signaling This compound This compound Analogue This compound->NMT Inhibition

Caption: N-Myristoyltransferase (NMT) signaling pathway and its inhibition by this compound analogues.

Experimental_Workflow Compound_Synthesis Compound Synthesis (this compound Analogues) Biochemical_Assay Biochemical Assay (NMT Inhibition - IC50) Compound_Synthesis->Biochemical_Assay Cellular_Assay Cellular Assay (T. brucei & Human Cells - EC50) Compound_Synthesis->Cellular_Assay Physicochemical_Properties Physicochemical Profiling (MW, clogP, PSA) Compound_Synthesis->Physicochemical_Properties SAR_Analysis Structure-Activity Relationship Analysis Biochemical_Assay->SAR_Analysis Cellular_Assay->SAR_Analysis In_Vivo_Studies In Vivo Studies (Brain Permeability, Efficacy) Physicochemical_Properties->In_Vivo_Studies In_Vivo_Studies->SAR_Analysis

Caption: General experimental workflow for the evaluation of this compound analogues.

Experimental Protocols

N-Myristoyltransferase (NMT) Inhibition Assay

The inhibitory activity of the compounds against TbNMT and HsNMT1 was determined using a scintillation proximity assay (SPA).

Materials:

  • Recombinant TbNMT and HsNMT1 enzymes

  • [³H]Myristoyl-CoA

  • Peptide substrate (e.g., a peptide derived from the N-terminus of ADP-ribosylation factor 2)

  • SPA beads (e.g., streptavidin-coated)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 0.5 mM EGTA, 1 mM DTT)

  • Test compounds dissolved in DMSO

Procedure:

  • A solution of the NMT enzyme in assay buffer is added to the wells of a microplate.

  • The test compounds at various concentrations (typically in a 10-point dilution series) are then added to the wells.

  • The reaction is initiated by the addition of a mixture of [³H]myristoyl-CoA and the biotinylated peptide substrate.

  • The plate is incubated at a controlled temperature (e.g., 30°C) for a specific period (e.g., 30 minutes).

  • The reaction is stopped by the addition of a stop solution containing streptavidin-coated SPA beads.

  • The plate is incubated to allow the biotinylated peptide to bind to the SPA beads.

  • The radioactivity is measured using a scintillation counter. The amount of radioactivity is proportional to the amount of myristoylated peptide, and thus to the enzyme activity.

  • IC50 values are calculated by fitting the data to a four-parameter dose-response curve.

In Vitro Trypanosome Growth Inhibition Assay

The efficacy of the compounds against T. brucei was assessed by measuring the inhibition of parasite growth in culture.

Materials:

  • Trypanosoma brucei bloodstream form parasites

  • Complete HMI-9 medium supplemented with fetal bovine serum

  • Resazurin-based cell viability reagent (e.g., alamarBlue)

  • Test compounds dissolved in DMSO

Procedure:

  • T. brucei parasites are seeded into 96-well plates containing complete HMI-9 medium.

  • The test compounds are added to the wells at various concentrations.

  • The plates are incubated under appropriate conditions (e.g., 37°C, 5% CO₂) for 72 hours.

  • A resazurin-based reagent is added to each well, and the plates are incubated for a further 4-8 hours.

  • The fluorescence (or absorbance) is measured, which is proportional to the number of viable parasites.

  • EC50 values are determined by plotting the percentage of growth inhibition against the compound concentration.

Mammalian Cell Cytotoxicity Assay

The cytotoxicity of the compounds against a human cell line (e.g., MRC-5) is evaluated to determine their selectivity.

Materials:

  • MRC-5 cells (or another suitable human cell line)

  • Complete cell culture medium (e.g., MEM with fetal bovine serum)

  • Resazurin-based cell viability reagent

  • Test compounds dissolved in DMSO

Procedure:

  • MRC-5 cells are seeded into 96-well plates and allowed to adhere overnight.

  • The culture medium is replaced with fresh medium containing the test compounds at various concentrations.

  • The plates are incubated for 72 hours.

  • A resazurin-based reagent is added, and the plates are incubated for a further 2-4 hours.

  • Fluorescence (or absorbance) is measured to determine cell viability.

  • EC50 values are calculated to assess the concentration at which the compound inhibits cell growth by 50%.

Brain Permeability Assessment

The ability of the compounds to cross the blood-brain barrier is assessed in an in vivo mouse model.

Procedure:

  • The test compound is administered to mice (e.g., via oral gavage).

  • After a specific time point (e.g., 1 hour), blood and brain tissue samples are collected.

  • The concentration of the compound in the plasma and brain homogenate is quantified using a suitable analytical method, such as liquid chromatography-mass spectrometry (LC-MS/MS).

  • The brain-to-blood ratio is calculated by dividing the concentration of the compound in the brain by its concentration in the blood.

References

Navigating N-Myristoyltransferase Inhibition: A Comparative Guide to DDD100097's Selectivity

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the N-myristoyltransferase (NMT) inhibitor DDD100097, focusing on its selectivity against human N-myristoyltransferases (hNMT). We present key experimental data, detailed protocols, and a visual representation of the cellular pathways impacted by NMT inhibition.

N-myristoylation, the covalent attachment of the 14-carbon saturated fatty acid myristate to the N-terminal glycine of a protein, is a critical modification for the function of numerous proteins involved in signal transduction, oncogenesis, and infectious disease progression. This process is catalyzed by N-myristoyltransferase (NMT), making it a compelling therapeutic target. In humans, two isoforms, NMT1 and NMT2, share a highly conserved catalytic domain, presenting a challenge for the development of isoform-specific inhibitors.

This compound, a pyrazole sulfonamide-based inhibitor, emerged from lead optimization studies aimed at developing treatments for Human African Trypanosomiasis (HAT) by targeting the NMT of the parasite Trypanosoma brucei (TbNMT). This guide compares its selectivity profile with other notable NMT inhibitors.

Quantitative Comparison of NMT Inhibitors

InhibitorTarget EnzymeIC50Selectivity (Parasite vs. Human)Reference
This compound derivative T. brucei NMT5 nM>1000-fold
Human NMT230 µM
DDD85646 (IMP-366) T. brucei NMT2 nM~2-fold
Human NMT4 nM
Human NMT117 nM
Human NMT222 nM
IMP-1088 Human NMT1<1 nM-
Human NMT2<1 nM

Experimental Protocols

The determination of inhibitor potency against NMT is crucial for drug development. Below are detailed methodologies for common in vitro NMT inhibition assays.

Fluorogenic NMT Inhibition Assay

This assay quantifies NMT activity by detecting the release of Coenzyme A (CoA) during the myristoylation reaction.

  • Reagents and Materials:

    • Recombinant full-length human NMT1 or NMT2.

    • Myristoyl-CoA.

    • Peptide substrate (e.g., a peptide derived from the N-terminus of c-Src: H-Gly-Ser-Asn-Lys-Ser-Lys-Pro-Lys-NH2).

    • Fluorogenic probe for CoA, such as 7-diethylamino-3-(4'-maleimidylphenyl)-4-methylcoumarin (CPM).

    • Assay Buffer: 20 mM potassium phosphate (pH 8.0), 0.5 mM EDTA, 0.1% (v/v) Triton X-100.

    • Test inhibitors dissolved in DMSO.

    • 96-well black microplates.

  • Procedure:

    • Prepare serial dilutions of the test inhibitor.

    • In a 96-well plate, combine 18.9 nM of the NMT enzyme, 4 µM myristoyl-CoA, 4 µM substrate peptide, and the test inhibitor at various concentrations. The final DMSO concentration should be kept constant (e.g., 2.7%).

    • Initiate the reaction and incubate at room temperature.

    • The release of CoA is monitored by the increase in fluorescence upon its reaction with CPM. Fluorescence is measured using a microplate reader.

    • IC50 values are calculated from the dose-response curves.

Radiometric NMT Inhibition Assay

This traditional method measures the incorporation of a radiolabeled myristoyl group into a peptide substrate.

  • Reagents and Materials:

    • Recombinant NMT enzyme.

    • [³H]Myristoyl-CoA.

    • Peptide substrate.

    • Assay Buffer: 40 mM Tris-HCl (pH 7.4), 0.5 mM EGTA, 0.45 mM 2-mercaptoethanol, 1% Triton X-100.

    • Test inhibitors dissolved in DMSO.

    • Scintillation fluid and counter.

  • Procedure:

    • Prepare assay mixtures containing the assay buffer, peptide substrate, and varying concentrations of the test inhibitor.

    • Initiate the reaction by adding [³H]Myristoyl-CoA and the NMT enzyme.

    • Incubate the reaction mixture at 30°C for a defined period (e.g., 30 minutes).

    • Stop the reaction and separate the radiolabeled peptide from the unreacted [³H]Myristoyl-CoA (e.g., by spotting onto phosphocellulose paper followed by washing).

    • Quantify the incorporated radioactivity using a scintillation counter.

    • Determine IC50 values from the resulting inhibition curves.

Signaling Pathways and Experimental Workflows

NMT inhibition has profound effects on various cellular signaling pathways. The diagram below illustrates some of the key pathways affected by the inhibition of NMT1 in cancer cells.

NMT_Inhibition_Pathways cluster_inhibition NMT1 Inhibition cluster_cellular_effects Cellular Effects cluster_outcomes Biological Outcomes NMT1_Inhibitor NMT1 Inhibitor (e.g., this compound) Src_Signaling Aberrant Src Signaling NMT1_Inhibitor->Src_Signaling disrupts myristoylation of Src mTORC1_Pathway mTORC1 Pathway Downregulation NMT1_Inhibitor->mTORC1_Pathway prevents LAMTOR1 localization ER_Stress Endoplasmic Reticulum Stress NMT1_Inhibitor->ER_Stress Cell_Cycle_Arrest Cell Cycle Arrest Src_Signaling->Cell_Cycle_Arrest mTORC1_Pathway->Cell_Cycle_Arrest Autophagy Autophagy Activation ER_Stress->Autophagy Apoptosis Apoptosis ER_Stress->Apoptosis Autophagy->Apoptosis

Caption: Key signaling pathways affected by NMT1 inhibition.

The following diagram illustrates a typical workflow for the virtual screening of novel NMT inhibitors, a common approach in the early stages of drug discovery.

In Vivo Efficacy of N-Myristoyltransferase Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

An objective comparison of the in vivo performance of leading N-Myristoyltransferase (NMT) inhibitors, supported by experimental data, for researchers, scientists, and drug development professionals.

This guide provides a comprehensive overview of the in vivo efficacy of several prominent N-myristoyltransferase (NMT) inhibitors based on publicly available preclinical data. N-myristoylation is a critical lipid modification of proteins that plays a vital role in various cellular signaling pathways, and its inhibition has emerged as a promising strategy in cancer therapy. Here, we compare the in vivo anti-tumor activity of zelenirstat (PCLX-001), Myricx Bio's antibody-drug conjugates (ADCs), and BI-3802, presenting available quantitative data, detailed experimental methodologies, and the signaling pathways implicated in their mechanism of action.

Comparative In Vivo Efficacy Data

The following table summarizes the in vivo efficacy of different NMT inhibitors across various cancer models. Direct comparison is challenging due to the use of different models, cell lines, and treatment regimens. However, this compilation provides a snapshot of the current landscape of in vivo studies.

InhibitorCancer ModelEfficacy HighlightsReference
Zelenirstat (PCLX-001) Refractory Diffuse Large B-cell Lymphoma (DLBCL) Patient-Derived Xenograft (PDX)Profound tumor regression and complete remissions were observed.[1]Beauchamp E., et al., Nat Commun, 2020
Acute Myeloid Leukemia (AML) Cell Line-Derived Xenograft (MV-4-11)Daily subcutaneous injection of 50 mg/kg resulted in complete tumor regression.[2][3][4]Pacylex Pharmaceuticals, AACR 2022 Poster
Acute Myeloid Leukemia (AML) Patient-Derived Xenograft (CTG-3439)Oral gavage of 50 mg/kg (4 days on, 3 days off) led to near-complete eradication of human CD45+ leukemic cells in terminal blood and bone marrow.[5]Zelenirstat MCT-24-0307
MYX2449 (HER2-NMTi ADC) HER2+ Gastric Cancer Xenograft (NCI-N87)At 5 mg/kg, demonstrated superior tumor growth inhibition compared to trastuzumab alone and showed excellent tumor shrinkage.[6][7]Myricx Bio, AACR 2023 Poster
HER2+ Breast Cancer Xenograft (BT474)Showed significant anti-tumor efficacy.[8]Myricx Bio, World ADC 2023 Poster
MYX2470 (B7-H3-NMTi ADC) B7-H3+ Prostate Cancer XenograftDemonstrated extensive tumor regression.[8]Myricx Bio, World ADC 2023 Poster
MYX2468 (Trop2-NMTi ADC) Trop2+ Breast Cancer XenograftResulted in extensive tumor regression.[8]Myricx Bio, World ADC 2023 Poster
BI-3802 Lymphoma XenograftIn vivo studies have been limited due to poor bioavailability. However, it shows potent in vitro anti-proliferative effects through BCL6 degradation.[9]Schlager et al., Oncotarget, 2020

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of in vivo efficacy studies. Below are generalized protocols based on the cited literature for establishing and evaluating patient-derived and cell line-derived xenograft models.

Patient-Derived Xenograft (PDX) Model of Lymphoma
  • Tissue Acquisition and Preparation: Fresh tumor tissue from patients with lymphoma is obtained under sterile conditions. The tissue is mechanically dissociated and enzymatically digested to create a single-cell suspension.[10][11][12]

  • Animal Model: Immunocompromised mice, such as NOD/SCID or NSG (NOD scid gamma) mice, are used to prevent graft rejection.[13]

  • Implantation: A suspension of 5 x 106 viable tumor cells is injected, either subcutaneously into the flank or orthotopically (e.g., intravenously or directly into the bone marrow).[13] For some models, tumor fragments are implanted subcutaneously.[14]

  • Tumor Growth Monitoring: Tumor volume is measured regularly using calipers (Volume = (length x width2)/2). For disseminated models, disease progression is monitored by measuring human biomarkers in the blood (e.g., human CD45+ cells by flow cytometry or human β2-microglobulin by ELISA).[5][13]

  • Drug Administration: Once tumors are established (e.g., 150–250 mm3), animals are randomized into treatment and control groups. The NMT inhibitor or vehicle control is administered according to the specified dose and schedule (e.g., oral gavage, subcutaneous injection).[3][5]

  • Efficacy Evaluation: The primary endpoint is typically tumor growth inhibition. Other endpoints can include survival, and analysis of biomarkers in tumors and blood at the end of the study.

Cell Line-Derived Xenograft (CDX) Model
  • Cell Culture: Human cancer cell lines (e.g., MV-4-11 for AML, NCI-N87 for gastric cancer) are cultured in appropriate media and conditions.

  • Animal Model: Immunocompromised mice (e.g., athymic nude or SCID mice) are used.

  • Implantation: A specific number of cells (e.g., 5-10 x 106) in a suspension with or without Matrigel are injected subcutaneously into the flank of the mice.

  • Tumor Growth and Treatment: Similar to PDX models, tumors are allowed to establish before randomizing the animals and initiating treatment with the NMT inhibitor or vehicle.

  • Efficacy Assessment: Tumor volumes are measured throughout the study to determine the effect of the treatment on tumor growth.

Signaling Pathways and Mechanisms of Action

NMT inhibitors exert their anti-cancer effects by preventing the myristoylation of a wide range of proteins, thereby disrupting multiple oncogenic signaling pathways.

General NMT Inhibition Signaling

Inhibition of NMT1 and NMT2 leads to the loss of myristate attachment on key signaling proteins. This can result in their mislocalization, destabilization, and subsequent degradation. Key pathways affected include:

  • Src Kinase Signaling: N-myristoylation is essential for the membrane localization and activation of Src family kinases. NMT inhibition prevents Src myristoylation, leading to reduced Src-mediated oncogenic signaling, which can affect cell proliferation and invasion.[15][16][17]

  • mTORC1 Signaling: NMT is required for the myristoylation of LAMTOR1, a component of the Ragulator complex that is crucial for the activation of mTORC1 on the lysosomal surface. Inhibition of NMT disrupts this process, leading to reduced mTORC1 activity, which in turn affects cell growth and proliferation.[18][19]

NMT_Inhibition_Signaling cluster_membrane Cell Membrane cluster_lysosome Lysosome Src Src Downstream_Signaling Oncogenic Signaling (Proliferation, Survival) Src->Downstream_Signaling Receptor Receptor mTORC1 mTORC1 Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth LAMTOR1 LAMTOR1 NMT NMT NMT->Src Myristoylation NMT->LAMTOR1 Myristoylation Unmyristoylated_Src Unmyristoylated Src Unmyristoylated_LAMTOR1 Unmyristoylated LAMTOR1 NMT_Inhibitor NMT Inhibitor NMT_Inhibitor->Src Inhibits Localization NMT_Inhibitor->mTORC1 Inhibits Activation NMT_Inhibitor->NMT Myristoyl-CoA Myristoyl-CoA Myristoyl-CoA->NMT

General mechanism of NMT inhibitors.
BI-3802 and BCL6 Degradation

BI-3802 has a distinct mechanism of action. It is a molecular glue that induces the polymerization of the B-cell lymphoma 6 (BCL6) protein. This polymerization leads to the formation of intracellular foci, which are then recognized by the E3 ubiquitin ligase SIAH1, leading to the ubiquitination and subsequent proteasomal degradation of BCL6.[20][21] As BCL6 is a key transcriptional repressor involved in the pathogenesis of B-cell lymphomas, its degradation leads to potent anti-proliferative effects.[22][23]

BCL6_Degradation BI-3802 BI-3802 BCL6_Monomer BCL6 Monomer BI-3802->BCL6_Monomer Binds to BCL6_Polymer BCL6 Polymer BCL6_Monomer->BCL6_Polymer Induces Polymerization Ubiquitination Ubiquitination BCL6_Polymer->Ubiquitination Recruits SIAH1 SIAH1 (E3 Ligase) SIAH1->Ubiquitination Proteasome Proteasome Ubiquitination->Proteasome Targets for Degradation BCL6 Degradation Proteasome->Degradation

Mechanism of BI-3802-induced BCL6 degradation.
Experimental Workflow for In Vivo Efficacy Studies

The following diagram illustrates a typical workflow for conducting in vivo efficacy studies of NMT inhibitors using xenograft models.

Experimental_Workflow Start Start: Tumor Cells/ Tissue Implantation Implantation into Immunocompromised Mice Start->Implantation Tumor_Growth Tumor Growth Monitoring Implantation->Tumor_Growth Randomization Tumors Reach Desired Size? Tumor_Growth->Randomization Randomization->Tumor_Growth No Treatment Treatment Initiation: NMT Inhibitor vs. Vehicle Randomization->Treatment Yes Efficacy_Monitoring Continued Monitoring: Tumor Volume, Body Weight Treatment->Efficacy_Monitoring Endpoint Study Endpoint: Data Analysis & Reporting Efficacy_Monitoring->Endpoint

Workflow for in vivo xenograft studies.

References

Experimental Drug DDD100097 Shows Limited Efficacy Against Late-Stage African Sleeping Sickness in Preclinical Models

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – November 20, 2025 – The experimental compound DDD100097, a potent inhibitor of Trypanosoma brucei N-myristoyltransferase (TbNMT), has demonstrated only partial efficacy in a preclinical mouse model of late-stage Human African Trypanosomiasis (HAT), also known as sleeping sickness. While the compound was designed for improved central nervous system (CNS) penetration to target the fatal second stage of the disease, in vivo studies revealed that it failed to achieve complete cures. This positions this compound as a compound with notable limitations when benchmarked against currently approved and emerging treatments for this neglected tropical disease.

Human African Trypanosomiasis is a parasitic disease transmitted by the tsetse fly, which progresses from an early hemolymphatic stage to a late meningoencephalitic stage as the parasites cross the blood-brain barrier. Treatment for late-stage HAT is challenging, requiring drugs that can effectively reach the CNS. Current therapeutic options include nifurtimox-eflornithine combination therapy (NECT), fexinidazole, and the recently developed acoziborole.

This compound was evaluated in a mouse model infected with Trypanosoma brucei brucei GVR35, a strain that establishes a CNS infection representative of stage 2 HAT. While the compound showed promise in initial enzymatic assays, its performance in the in vivo model was suboptimal.

Comparative Analysis of HAT Treatments

The following tables provide a comparative overview of this compound based on available preclinical data against current first and second-line treatments for both T. b. gambiense and T. b. rhodesiense forms of HAT.

Table 1: In Vitro and Preclinical Efficacy Data
Drug/CompoundTargetOrganismIn Vitro Potency (IC₅₀/EC₅₀)Preclinical In Vivo Efficacy (Mouse Model)Key Findings
This compound T. brucei N-myristoyltransferase (TbNMT)T. b. bruceiIC₅₀: 2 nM (Enzymatic)Partial efficacy in stage 2 model; did not achieve full cure at MTD.Showed some CNS activity but was limited by toxicity and incomplete parasite clearance.
Fexinidazole Nitroreductase-mediated activationT. b. gambiense & T. b. rhodesiense~1 µM (in vitro)Cures both stage 1 and stage 2 infections.First all-oral treatment for both stages of T. b. gambiense HAT.
Acoziborole ProteasomeT. b. gambienseNot specifiedHigh cure rates in preclinical and clinical studies with a single oral dose.A promising single-dose oral treatment for T. b. gambiense HAT.
Pentamidine DNA/RNA synthesisT. b. gambiense (Stage 1)Not specifiedEffective in stage 1 models.Standard treatment for first-stage T. b. gambiense HAT.
Suramin Various enzymesT. b. rhodesiense (Stage 1)Not specifiedEffective in stage 1 models.Standard treatment for first-stage T. b. rhodesiense HAT.
NECT Multiple targetsT. b. gambiense (Stage 2)Not specifiedHigh cure rates in stage 2 models.A combination therapy that has been a mainstay for second-stage T. b. gambiense HAT.
Melarsoprol Multiple targetsT. b. rhodesiense (Stage 2)Not specifiedEffective but highly toxic.Historically used for second-stage HAT, but its use is limited due to severe adverse effects.
Table 2: Clinical Application and Administration of Current HAT Treatments
TreatmentIndicationRoute of AdministrationTreatment DurationKey AdvantagesKey Disadvantages
Fexinidazole T. b. gambiense & T. b. rhodesiense (Stage 1 & 2)Oral10 daysAll-oral, avoids need for hospitalization in many cases.Requires food intake for absorption.
Acoziborole T. b. gambiense (Stage 1 & 2)OralSingle doseSimplifies treatment logistics and improves patient compliance.Currently in late-stage clinical development.
NECT T. b. gambiense (Stage 2)IV infusion (eflornithine) & Oral (nifurtimox)7 days (IV) & 10 days (oral)More effective and less toxic than melarsoprol.Requires hospitalization and trained personnel for IV administration.
Pentamidine T. b. gambiense (Stage 1)Intramuscular injection7 daysGenerally well-tolerated for stage 1.Ineffective for stage 2.
Suramin T. b. rhodesiense (Stage 1)Intravenous injection5 injections over 3-4 weeksEffective for early-stage T. b. rhodesiense.Can have significant side effects, including renal toxicity.
Melarsoprol T. b. rhodesiense (Stage 2)Intravenous injection10 daysEffective against late-stage T. b. rhodesiense.Highly toxic, with a risk of fatal encephalopathy.

Experimental Protocols

In Vivo Efficacy Model for Stage 2 HAT (T. b. brucei GVR35)

The experimental protocol for evaluating the efficacy of compounds against late-stage HAT typically involves the following steps, as synthesized from studies utilizing the T. b. brucei GVR35 mouse model:

  • Animal Model: Female BALB/c mice are commonly used.

  • Infection: Mice are infected intraperitoneally with a specific inoculum of T. b. brucei GVR35 trypanosomes. This strain is known to reliably cross the blood-brain barrier and establish a CNS infection.

  • Disease Progression and Staging: The infection is allowed to progress for approximately 21 days to ensure the establishment of a late-stage, meningoencephalitic infection. The presence of parasites in the CNS is a key characteristic of this stage.

  • Treatment Initiation: Treatment with the test compound (e.g., this compound) is initiated at a predetermined dose and schedule. For this compound, this was a 100 mg/kg dose administered orally twice daily for five days.

  • Monitoring: Mice are monitored for parasitemia (presence of parasites in the blood) via tail blood smears, clinical signs of disease, and survival.

  • Assessment of Cure: A cure is typically defined as the permanent absence of detectable parasites in the blood for an extended period (e.g., up to 180 days) after the cessation of treatment. Relapses are common if the drug does not effectively clear parasites from the CNS.

Signaling Pathways and Experimental Workflows

Mechanism of Action of N-Myristoyltransferase (NMT) Inhibitors

This compound functions by inhibiting N-myristoyltransferase (NMT), a crucial enzyme for the survival of Trypanosoma brucei. NMT catalyzes the attachment of myristate, a 14-carbon fatty acid, to the N-terminal glycine of a variety of cellular proteins. This process, known as myristoylation, is essential for the proper localization and function of these proteins, many of which are involved in critical signaling pathways and cellular architecture. By blocking NMT, this compound prevents the myristoylation of these target proteins, leading to their dysfunction and ultimately, parasite death.

NMT_Inhibition_Pathway Myristoyl_CoA Myristoyl-CoA TbNMT Trypanosoma brucei N-Myristoyltransferase (TbNMT) Myristoyl_CoA->TbNMT Peptide Substrate Peptide (N-terminal Glycine) Peptide->TbNMT Myristoylated_Protein Myristoylated Protein TbNMT->Myristoylated_Protein Catalyzes Myristoylation This compound This compound This compound->TbNMT Inhibits Protein_Function Proper Protein Localization and Function Myristoylated_Protein->Protein_Function Cell_Viability Parasite Viability Protein_Function->Cell_Viability Essential for Preclinical_Workflow cluster_0 In Vitro Assessment cluster_1 In Vivo Evaluation cluster_2 Outcome Target_ID Target Identification (e.g., TbNMT) Enzyme_Assay Enzymatic Assay (IC₅₀ determination) Target_ID->Enzyme_Assay Cell_Assay Whole-cell Screening (EC₅₀ against T. brucei) Enzyme_Assay->Cell_Assay PK_Studies Pharmacokinetic Studies (ADME, CNS penetration) Cell_Assay->PK_Studies Lead Compound Toxicity Toxicity Assessment (Maximum Tolerated Dose) PK_Studies->Toxicity Efficacy_Model Stage 2 Mouse Model (T. b. brucei GVR35) Toxicity->Efficacy_Model Data_Analysis Data Analysis (Efficacy, Survival) Efficacy_Model->Data_Analysis

Validating the On-Target Effects of DDD100097: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the N-Myristoyltransferase (NMT) inhibitor DDD100097 with alternative compounds, supported by experimental data. The on-target effects of this compound in Leishmania are validated through robust methodologies, including thermal proteome profiling and genetic screening, demonstrating its potential as a promising anti-leishmanial agent.

Comparative Analysis of NMT Inhibitors

This compound has emerged as a potent inhibitor of Leishmania N-Myristoyltransferase (NMT), a genetically validated drug target in this parasite.[1][2] To contextualize its performance, this section presents a comparative summary of this compound against other known NMT inhibitors, DDD85646 and IMP-1088. The data presented below is compiled from various studies and highlights the enzymatic and cellular potency, as well as the selectivity of these compounds.

CompoundTarget OrganismEnzymatic Potency (IC50/Ki)Cellular Potency (EC50)Selectivity (Parasite vs. Human NMT)In Vivo Efficacy (Leishmania)
This compound Leishmania donovaniKi = 0.34 nM (LmNMT)[1][2]2.4 µM (intracellular amastigotes)[1][2]Modest therapeutic window[1][2]52% reduction in parasite burden in a mouse model of VL[1]
DDD85646 Trypanosoma brucei, Leishmania donovaniIC50 = 2 nM (TbNMT), 4.4 nM (LdNMT)[3]8 µM (L. donovani extracellular amastigotes)[3]~2-fold selective for TbNMT over hNMT[3]Primarily validated in T. brucei models; data on Leishmania in vivo efficacy is limited.[1]
IMP-1088 Human, Plasmodium vivaxIC50 < 1 nM (HsNMT1/2)[4][5]Potent antiviral activity in the low nM range[6]Primarily targets human NMTs[4][5]Not reported for Leishmania. Developed as an antiviral and for human NMT inhibition.[7][8]

Experimental Validation of On-Target Effects

The confirmation of a drug's on-target activity is crucial in drug development. For this compound, two independent and unbiased approaches have been employed to validate its specific engagement with NMT in Leishmania parasites.

Thermal Proteome Profiling (TPP)

Thermal Proteome Profiling is a powerful technique to identify the direct targets of a small molecule in a complex biological system. The principle relies on the fact that the binding of a ligand to its protein target alters the protein's thermal stability.

Experimental Workflow:

TPP_Workflow cluster_preparation Sample Preparation cluster_heating Thermal Challenge cluster_analysis Proteomic Analysis Leishmania Leishmania donovani cell culture Lysate Cell Lysis Leishmania->Lysate Treatment Incubation with This compound or Vehicle Lysate->Treatment Heating Heating across a temperature gradient Treatment->Heating Precipitation Precipitation of unfolded proteins Heating->Precipitation Digestion Tryptic Digestion of soluble proteins Precipitation->Digestion LCMS LC-MS/MS Analysis Digestion->LCMS Data Data Analysis: Melting curve fitting LCMS->Data Target Target Identification: Shift in Tm Data->Target

TPP experimental workflow for target identification.

Methodology:

  • Cell Culture and Lysis: Leishmania donovani promastigotes are cultured to mid-log phase and harvested. The cell pellet is washed and resuspended in a suitable lysis buffer containing protease inhibitors. Lysis is typically performed by mechanical disruption, such as sonication or using a cell disruptor, followed by ultracentrifugation to clear the lysate.

  • Compound Incubation: The cleared lysate is divided into two aliquots. One is incubated with this compound at a specific concentration, while the other is treated with the vehicle (e.g., DMSO) as a control.

  • Thermal Challenge: Both the treated and control lysates are aliquoted and subjected to a temperature gradient for a defined period (e.g., 3 minutes at each temperature). A typical temperature range would be from 37°C to 67°C.

  • Protein Precipitation and Digestion: After heating, the samples are centrifuged to pellet the aggregated, denatured proteins. The supernatant containing the soluble proteins is collected. The proteins in the supernatant are then subjected to in-solution tryptic digestion to generate peptides.

  • LC-MS/MS Analysis: The resulting peptide mixtures are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the proteins present in each sample.

  • Data Analysis: The abundance of each protein at different temperatures is used to generate a melting curve. A shift in the melting temperature (Tm) of a protein in the presence of the drug compared to the control indicates a direct interaction. For this compound, a significant thermal stabilization of NMT was observed, confirming it as the primary target.[1]

Cosmid-Based Genetic Screening

This genetic approach provides an independent validation of the drug target by identifying which gene, when overexpressed, confers resistance to the compound.

Experimental Workflow:

Cosmid_Screening_Workflow cluster_library Library Preparation & Transfection cluster_selection Drug Selection cluster_identification Target Identification gDNA Leishmania genomic DNA Cosmid Cosmid Library Construction gDNA->Cosmid Transfection Transfection into Leishmania cells Cosmid->Transfection Selection Culture with increasing concentrations of this compound Transfection->Selection Resistant Selection of resistant population Selection->Resistant CosmidRescue Cosmid Rescue from resistant parasites Resistant->CosmidRescue Sequencing Sequencing of cosmid inserts CosmidRescue->Sequencing TargetGene Identification of the resistance-conferring gene (NMT) Sequencing->TargetGene

Cosmid-based screening for target validation.

Methodology:

  • Cosmid Library Construction: A genomic DNA library is constructed from Leishmania parasites using a cosmid vector. Each cosmid contains a large fragment of genomic DNA.

  • Library Transfection: The cosmid library is transfected into a population of wild-type Leishmania cells.

  • Drug Selection: The transfected population is then cultured in the presence of increasing concentrations of this compound. This selective pressure eliminates parasites that do not have a resistance mechanism.

  • Isolation of Resistant Population: Parasites that survive and grow at higher drug concentrations are selected.

  • Cosmid Rescue and Sequencing: The cosmids from the resistant population are rescued and the genomic DNA inserts are sequenced.

  • Target Identification: Analysis of the sequenced inserts reveals the gene that is consistently overexpressed in the resistant parasites. In the case of this compound, the gene encoding N-Myristoyltransferase was identified as the resistance-conferring gene, providing strong evidence that NMT is the direct target of the compound.[1]

In Vivo Efficacy of this compound

The ultimate validation of a drug candidate lies in its efficacy in a relevant disease model. This compound has been evaluated in a murine model of visceral leishmaniasis (VL).

Experimental Protocol:

  • Animal Model: BALB/c mice are typically used as a standard model for VL.

  • Infection: Mice are infected with Leishmania donovani amastigotes, usually via intravenous injection.

  • Treatment: After a pre-patent period to allow the infection to establish, mice are treated with this compound. A common dosing regimen is oral administration twice daily for a set period (e.g., 5 or 10 days). A vehicle control group is also included.[1]

  • Assessment of Parasite Burden: At the end of the treatment period, the parasite burden in the liver and/or spleen is determined. This is typically done by microscopic examination of Giemsa-stained tissue imprints or by quantitative PCR.

  • Results: Oral administration of this compound resulted in a 52% reduction in liver parasite burden in infected mice, demonstrating its in vivo anti-leishmanial activity.[1]

Signaling Pathway

N-Myristoylation is a crucial lipid modification of a variety of proteins, affecting their localization and function. Inhibition of NMT by this compound disrupts these processes, leading to parasite death.

NMT_Pathway cluster_NMT N-Myristoylation Cycle cluster_Inhibition Inhibition by this compound cluster_Function Cellular Functions cluster_Outcome Parasite Outcome MyrCoA Myristoyl-CoA NMT N-Myristoyltransferase (NMT) MyrCoA->NMT MyrProtein Myristoylated Protein NMT->MyrProtein Myristoylation Protein Substrate Protein (N-terminal Glycine) Protein->NMT Membrane Membrane Targeting MyrProtein->Membrane Signaling Signal Transduction MyrProtein->Signaling Trafficking Protein Trafficking MyrProtein->Trafficking This compound This compound This compound->NMT Inhibition Disruption Disruption of essential cellular processes Membrane->Disruption Signaling->Disruption Trafficking->Disruption Death Parasite Death Disruption->Death

Mechanism of action of this compound via NMT inhibition.

Conclusion

The comprehensive data presented in this guide validates the on-target effects of this compound against Leishmania N-Myristoyltransferase. Through rigorous experimental methodologies such as Thermal Proteome Profiling and cosmid-based genetic screening, this compound has been shown to specifically engage its intended target within the parasite. Furthermore, its demonstrated in vivo efficacy underscores its potential as a valuable lead compound in the development of novel anti-leishmanial therapies. While comparative data with other NMT inhibitors highlights its potent activity, further studies are warranted to fully elucidate its selectivity profile and optimize its therapeutic potential. This guide provides a solid foundation for researchers to understand and build upon the current knowledge of this compound and the broader field of NMT inhibition for the treatment of leishmaniasis.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.